molecular formula C24H35NO5 B1670147 Decoquinate CAS No. 18507-89-6

Decoquinate

Numéro de catalogue: B1670147
Numéro CAS: 18507-89-6
Poids moléculaire: 417.5 g/mol
Clé InChI: JHAYEQICABJSTP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Decoquinate (CAS 18507-89-6) is a quinolone-based compound widely recognized for its potent anticoccidial and antimicrobial properties in veterinary medicine . It acts as a coccidiostat, primarily used in research to prevent and control coccidiosis in poultry, cattle, sheep, and goats caused by Eimeria spp. and other protozoan parasites . Its mechanism of action is attributed to the disruption of the mitochondrial electron transport chain, specifically by inhibiting cytochrome b, which blocks key steps in mitochondrial respiration in target parasites . This action effectively prevents the development of sporozoites within the host's intestinal epithelium . Beyond its established veterinary applications, this compound is a subject of growing interest in broader antimicrobial research. Investigations are exploring its potential efficacy against pathogens that infect humans, including Mycobacterium tuberculosis , Plasmodium species (which cause malaria), and other apicomplexan parasites . A significant focus of current research involves overcoming this compound's high lipophilicity and low aqueous solubility through advanced methods such as pharmaceutical nanotechnology and medicinal chemistry to develop novel derivatives and nanoformulations for enhanced bioavailability and efficacy . This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions and in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

ethyl 6-decoxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
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InChI

InChI=1S/C24H35NO5/c1-4-7-8-9-10-11-12-13-14-30-21-15-18-20(16-22(21)28-5-2)25-17-19(23(18)26)24(27)29-6-3/h15-17H,4-14H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAYEQICABJSTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5046851
Record name Decoquinate
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Molecular Weight

417.5 g/mol
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CAS No.

18507-89-6
Record name Decoquinate
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Record name Ethyl 6-decyloxy-7-ethoxy-4-hydroxy-3-quinolinate
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Foundational & Exploratory

Decoquinate's Mechanism of Action Against Eimeria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoquinate, a 4-hydroxyquinolone derivative, is a potent coccidiostat widely utilized in the poultry and livestock industries for the prevention and control of coccidiosis, a disease caused by protozoan parasites of the genus Eimeria. Its efficacy stems from a highly specific mechanism of action that targets a critical metabolic pathway within the parasite, leading to the arrest of its development. This technical guide provides an in-depth exploration of this compound's mode of action against Eimeria, detailing its molecular target, effects on the parasite's life cycle, and the mechanisms of resistance. The information presented herein is intended to support researchers, scientists, and drug development professionals in the ongoing efforts to understand and combat coccidiosis.

Primary Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the disruption of the mitochondrial electron transport chain in Eimeria parasites.[1][2][3][4][5] This inhibition effectively halts cellular respiration, depriving the parasite of the energy required for survival and replication. The site of action has been identified as the cytochrome bc1 complex (Complex III) , a critical component of the electron transport chain.[2][4][6] this compound is believed to act as a competitive inhibitor at the quinol oxidation (Qo) site of cytochrome b, a key subunit of the cytochrome bc1 complex.[4][7] This binding event blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, thereby disrupting the proton motive force and subsequent ATP synthesis.

Signaling Pathway: The Eimeria Mitochondrial Electron Transport Chain

The following diagram illustrates the mitochondrial electron transport chain in Eimeria and the inhibitory effect of this compound.

Eimeria_ETC cluster_substrates Substrates & Products ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ e- Intermembrane Space Intermembrane Space ComplexI->Intermembrane Space H+ ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Intermembrane Space H+ ComplexIV Complex IV (Cytochrome c Oxidase) O2 O₂ ComplexIV->O2 ComplexIV->Intermembrane Space H+ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP UQ->ComplexIII e- CytC->ComplexIV e- NADH NADH NADH->ComplexI e- Succinate (B1194679) Succinate Succinate->ComplexII e- H2O H₂O O2->H2O Reduction ADP ADP + Pi ADP->ATP_Synthase This compound This compound This compound->ComplexIII Inhibition

Caption: this compound inhibits the Eimeria mitochondrial electron transport chain at Complex III.

Effects on the Eimeria Life Cycle

This compound is a coccidiostat , meaning it inhibits the development of the parasite rather than directly killing it.[7][8] Its primary impact is on the early stages of the Eimeria life cycle.

  • Sporozoites: this compound has a static effect on sporozoites, the motile forms of the parasite that emerge from ingested oocysts and invade the intestinal epithelium.[7][8][9]

  • First-Generation Schizonts (Meronts): The drug also arrests the development of the first-generation schizonts.[7][8][9] This early intervention prevents the extensive intestinal damage caused by later stages of parasite replication.

  • Gametocytes: At suboptimal concentrations, this compound can also inhibit the sporulation of oocysts, which suggests an effect on the gametocyte stage.[9]

By halting the parasite's life cycle at these initial stages, this compound prevents the completion of the life cycle and the subsequent shedding of oocysts, thereby controlling the spread of the infection.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound against Eimeria and related parasites.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterOrganismSystemValueReference
IC50 Toxoplasma gondiiIn vitro (human fibroblasts)0.005 µg/mL[10]
In-feed Concentration Eimeria spp.In vivo (broiler chickens)20-40 ppm[4][11]

Table 2: Inhibition of Mitochondrial Respiration in Eimeria tenella

StrainThis compound Concentration for 50% InhibitionReference
Sensitive Strain 3 pmol/mg mitochondrial protein[8]
Resistant Strain 300 pmol/mg mitochondrial protein[8]

Mechanisms of Resistance

Resistance to this compound in Eimeria populations can emerge rapidly, sometimes within a single passage in experimental settings.[12][13][14] The primary mechanism of resistance is genetic mutation in the parasite's mitochondrial DNA.

  • Cytochrome b Gene Mutations: Resistance is strongly correlated with non-synonymous mutations in the cytochrome b gene (cytb).[7] These mutations are often located in the Qo pocket, the putative binding site for this compound.[7] These amino acid substitutions are thought to reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.

  • Alternative Electron Transport Pathways: It has been suggested that this compound-resistant parasites may utilize alternative biochemical pathways for electron transport to bypass the blocked site in the conventional respiratory chain.[15][16]

Experimental Protocols

Isolation of Eimeria tenella Mitochondria-Rich Fraction

This protocol is adapted from methods described for the isolation of a mitochondria-rich fraction from Eimeria tenella sporozoites.[2][9][15]

Workflow Diagram: Isolation of Eimeria Mitochondria

mitochondria_isolation start Start: Purified E. tenella Sporozoites disruption Cell Disruption: - Homogenization (POLYTRON) or - Nitrogen Cavitation (2000 psi) start->disruption centrifuge1 Centrifugation: Remove large debris and nuclei disruption->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation: Pellet mitochondria-rich fraction supernatant1->centrifuge2 pellet Resuspend Pellet (Mitochondria-rich fraction) centrifuge2->pellet end End: Mitochondria-rich fraction for assays pellet->end

Caption: Workflow for the isolation of a mitochondria-rich fraction from Eimeria sporozoites.

Detailed Steps:

  • Preparation of Sporozoites: Purify Eimeria tenella sporozoites from sporulated oocysts.

  • Cell Disruption (choose one method):

    • Homogenization: Resuspend purified sporozoites in an appropriate isolation buffer. Disrupt the cells using a POLYTRON homogenizer. Perform cycles of homogenization interspersed with cooling on ice to prevent overheating.

    • Nitrogen Cavitation: Resuspend sporozoites in isolation buffer and place them in a cell disruption bomb. Pressurize the vessel with nitrogen gas (e.g., 2000 psi) for a set period (e.g., 20 minutes) at 4°C. Rapidly release the pressure to lyse the cells.

  • Differential Centrifugation:

    • Centrifuge the cell lysate at a low speed to pellet nuclei and unbroken cells.

    • Collect the supernatant and centrifuge it at a higher speed to pellet the mitochondria-rich fraction.

  • Washing: Wash the mitochondrial pellet with isolation buffer to remove contaminants.

  • Final Preparation: Resuspend the final pellet in a minimal volume of a suitable buffer for downstream assays. Determine the protein concentration of the mitochondrial fraction.

Measurement of Mitochondrial Respiration

Mitochondrial respiration can be measured as oxygen consumption using a Clark-type electrode or a microplate-based system with an oxygen-sensing probe.

  • Reaction Setup: In a reaction chamber or microplate well, add a respiration buffer containing the isolated mitochondria-rich fraction.

  • Substrate Addition: Initiate respiration by adding a substrate for the electron transport chain, such as succinate or a combination of malate (B86768) and pyruvate.

  • Oxygen Consumption Measurement: Monitor the rate of oxygen consumption over time.

  • Inhibitor Addition: To test the effect of this compound, add the compound at various concentrations to the reaction and measure the resulting inhibition of oxygen consumption.

In Vitro Drug Susceptibility Assay (Invasion and Replication)

This protocol provides a general framework for assessing the efficacy of this compound against Eimeria in a cell culture system.[17][18][19][20]

Workflow Diagram: In Vitro Drug Susceptibility Assay

invivo_resistance start Start: Host Cell Monolayer infection Infect Host Cell Monolayer with Treated Sporozoites start->infection sporozoites Prepare Eimeria Sporozoites treatment Treat Sporozoites with this compound (various concentrations) sporozoites->treatment treatment->infection incubation Incubate for Parasite Invasion and Development infection->incubation quantification Quantify Parasite Load: - qPCR - Microscopy (counting intracellular parasites) incubation->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End: Determine this compound Efficacy analysis->end

Caption: Workflow for an in vitro assay to determine the susceptibility of Eimeria to this compound.

Detailed Steps:

  • Cell Culture: Seed a suitable host cell line (e.g., Madin-Darby bovine kidney cells) in a multi-well plate and grow to confluency.

  • Sporozoite Preparation: Excyst sporozoites from purified, sporulated oocysts.

  • Drug Treatment: Treat the sporozoites with a range of this compound concentrations for a defined period.

  • Infection: Infect the host cell monolayers with the treated sporozoites.

  • Incubation: Incubate the infected cells to allow for parasite invasion and intracellular development.

  • Quantification: After the incubation period, quantify the parasite load. This can be done through various methods, such as:

    • Quantitative PCR (qPCR): Extract DNA and quantify parasite-specific genes.

    • Microscopy: Stain the cells and count the number of intracellular parasites.

  • Data Analysis: Determine the concentration of this compound that inhibits parasite invasion and/or replication by 50% (IC50).

Experimental Induction of this compound Resistance

This protocol describes a method for selecting for this compound resistance in Eimeria tenella in vivo.[16]

  • Initial Infection: Infect a group of chickens with a drug-sensitive strain of E. tenella.

  • Drug Administration: Administer a low, sub-curative dose of this compound in the feed.

  • Oocyst Collection: Collect the oocysts produced by the surviving parasites from the feces.

  • Serial Passage: Sporulate the collected oocysts and use them to infect a new group of chickens that are receiving a slightly higher concentration of this compound.

  • Repeat: Repeat this process for several passages, gradually increasing the concentration of this compound.

  • Resistance Confirmation: After several passages, test the resulting parasite line for its resistance to this compound using an in vivo or in vitro susceptibility assay and compare its sensitivity to the original parent strain.

Conclusion

This compound remains a valuable tool for the control of coccidiosis due to its specific and potent inhibition of the Eimeria mitochondrial electron transport chain. A thorough understanding of its mechanism of action, the basis of resistance, and the experimental methodologies used to study these aspects is crucial for the development of new anticoccidial drugs and for the effective management of resistance in the field. This technical guide provides a comprehensive overview to aid in these research and development endeavors.

References

Decoquinate: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decoquinate (ethyl 6-decyloxy-7-ethoxy-4-hydroxyquinoline-3-carboxylate) is a quinolone derivative first developed in the 1960s. It is a potent coccidiostat widely used in veterinary medicine for the control of coccidiosis in poultry and ruminants. Its primary mechanism of action involves the targeted disruption of the mitochondrial electron transport chain in parasitic protozoa, specifically inhibiting the function of the cytochrome bc1 complex. This leads to a cessation of mitochondrial respiration and subsequent parasite death. This technical guide provides a comprehensive overview of the history of this compound's discovery, a detailed methodology for its chemical synthesis, and an in-depth look at its molecular mechanism of action. The guide includes tabulated quantitative data and detailed experimental protocols for both its synthesis and a key biological assay to determine its effect on mitochondrial respiration.

Discovery and History

This compound was developed in the 1960s by the British pharmaceutical company May & Baker. It emerged from research into quinolones as potential antimicrobial agents.[1] Marketed under trade names such as Deccox, this compound has been utilized for over two decades as a feed additive for the prevention and treatment of coccidiosis in domestic ruminants, including lambs and calves, as well as in poultry.[2][3] Its efficacy lies in its ability to act early in the parasite's life cycle, targeting sporozoites and first-generation meronts, thereby preventing the significant intestinal damage caused by later-stage gametocytes.[2][3]

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that has been described in several patents.[2][4] A common and effective route involves five key stages: diazonium coupling, reduction, condensation, etherification, and high-temperature cyclization.[4][5]

Experimental Protocol: Synthesis of this compound

This protocol is a composite method based on principles outlined in the patent literature, particularly Chinese patent CN105254560A.

Materials and Reagents:

  • Aniline (B41778)

  • Concentrated Hydrochloric Acid (30-32%)

  • Sodium Nitrite (B80452)

  • o-Hydroxyphenetole (2-ethoxyphenol)

  • Methanol

  • Sodium Hydrosulfite (Sodium Dithionite)

  • Ethoxymethylene diethyl malonate

  • Bromodecane

  • High-boiling point solvent (e.g., Dowtherm A)

  • Sodium Hydroxide

  • Toluene (B28343)

  • N,N-dimethylformamide (DMF)

Procedure:

  • Step 1: Diazotization of Aniline

    • In a reaction vessel, combine 7.5 parts aniline and 22 parts water.

    • Cool the mixture to 0°C with constant stirring.

    • Slowly add 21 parts of 30-32% concentrated hydrochloric acid, maintaining the temperature at 0°C.

    • Prepare a solution of 5.9 parts sodium nitrite in 22 parts water. Add this solution dropwise to the aniline mixture, ensuring the temperature remains between 0-3°C.

    • After the addition is complete, continue to stir the reaction mixture at this temperature for 1 hour to yield the aniline diazonium salt solution. Keep this solution at a low temperature for the next step.

  • Step 2: Diazo Coupling and Reduction

    • In a separate vessel, dissolve o-hydroxyphenetole in methanol.

    • Slowly add the previously prepared diazonium salt solution to the o-hydroxyphenetole solution to form the coupling product.

    • Reduce the coupling product by adding sodium hydrosulfite to the reaction mixture. This will yield 3-ethoxy-4-hydroxyaniline.

  • Step 3: Condensation

    • Heat the 3-ethoxy-4-hydroxyaniline with ethoxymethylene diethyl malonate. This condensation reaction proceeds with the removal of ethanol.

  • Step 4: Etherification

    • To the condensation product from the previous step, add bromodecane. The etherification reaction will attach the decyl chain to the molecule.

  • Step 5: Cyclization

    • Dissolve the etherification product in a high-boiling point solvent such as Dowtherm A or toluene with a catalytic amount of DMF.[2]

    • Heat the mixture to a high temperature (above 250°C if using a high-boiling solvent alone, or reflux at a lower temperature if using a cyclization reagent) to induce cyclization, forming the quinolone ring of this compound.[2]

    • After cyclization, cool the reaction mixture to precipitate the crude this compound.

    • The crude product can be purified by recrystallization, followed by centrifugation and drying to obtain the final product.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Product Aniline Aniline Diazotization 1. Diazotization Aniline->Diazotization o_hydroxyphenetole o-Hydroxyphenetole Coupling_Reduction 2. Diazo Coupling & Reduction o_hydroxyphenetole->Coupling_Reduction ethoxymethylene Ethoxymethylene diethyl malonate Condensation 3. Condensation ethoxymethylene->Condensation bromodecane Bromodecane Etherification 4. Etherification bromodecane->Etherification Diazotization->Coupling_Reduction Aniline diazonium salt Coupling_Reduction->Condensation 3-ethoxy-4-hydroxyaniline Condensation->Etherification Cyclization 5. Cyclization Etherification->Cyclization This compound This compound Cyclization->this compound G cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I Q Coenzyme Q ComplexI->Q Proton_Gradient Proton Gradient (H+) ComplexI->Proton_Gradient ComplexII Complex II ComplexII->Q ComplexIII Complex III (Cytochrome bc1) Q->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIII->Proton_Gradient ComplexIV Complex IV CytC->ComplexIV ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP This compound This compound This compound->ComplexIII Inhibits Electron Transfer Proton_Gradient->ATP_Synthase

References

An In-depth Technical Guide on the Physicochemical Properties of Decoquinate Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate (DQ) is a quinolone-derived compound primarily utilized in veterinary medicine as a coccidiostat for the prevention and treatment of coccidiosis in poultry and livestock.[1][2] Marketed under trade names such as Deccox®, it is a crucial additive in animal feed to control parasitic infections caused by protozoans of the Eimeria species.[2][3] Its mechanism of action involves the inhibition of mitochondrial respiration in the parasite, specifically targeting cytochrome b.[3] Despite its efficacy, the therapeutic application of this compound is limited by its physicochemical properties, most notably its high lipophilicity and extremely low solubility in aqueous fluids, which hinders its absorption in the gastrointestinal tract.[3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound powder. It includes tabulated quantitative data, detailed descriptions of relevant experimental protocols for characterization, and visualizations of its mechanism of action and analytical workflows to support researchers and professionals in the fields of drug development and pharmaceutical sciences.

Physicochemical Properties

This compound is an off-white to pale yellow, crystalline powder with a mild odor.[3][4][5] Its chemical and physical properties are critical for formulation development, influencing its stability, dissolution, and bioavailability.

Quantitative Data Summary

The key physicochemical parameters for this compound powder are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Identification
IUPAC NameEthyl 6-decyloxy-7-ethoxy-4-oxo-1H-quinoline-3-carboxylate[6]
CAS Number18507-89-6[1]
Molecular FormulaC₂₄H₃₅NO₅[1]
Molecular Weight417.54 g/mol [7]
Physical Properties
AppearanceOff-white to pale yellow crystalline powder[3][4][5][8][9]
Melting Point241 - 245 °C[1][2][4]
Boiling Point517.9 ± 45.0 °C (Predicted)[8][10]
Density1.091 - 1.168 g/cm³ (Predicted)[5][8]
Particle Size (D50)80-120 microns (for some commercial grades)[5]
Solubility
Water (20 °C)0.06 mg/L[3][4]
Water (pH 7, 20 °C)0.122 mg/L[11]
Aqueous Buffer (pH 4.9)0.01 mg/L[3][4]
DMSO0.01 mg/mL (0.02 mM)[7]
EthanolInsoluble[12]
ChloroformSlightly soluble / Very low solubility[8][13]
EtherSlightly soluble[8]
Lipophilicity & Partitioning
Octanol (B41247)/Water Partition Coeff. (Log P)≥5.7 (at pH 5, 7, and 9)[3][4]
XLogP36.8[8]
Thermodynamic Properties
Vapor Pressure (25 °C)3 x 10⁻⁹ mmHg (1.25 x 10⁻¹¹ mmHg also reported)[3][4][8]
Flash Point267.0 ± 28.7 °C (Predicted)[8][10]
Crystallographic Data
Crystal SystemMonoclinic[14]
Space GroupP2₁/n[14]

Experimental Protocols for Physicochemical Characterization

The characterization of an active pharmaceutical ingredient (API) like this compound involves a suite of analytical techniques to determine its identity, purity, and physical properties.[15][16] These analyses are fundamental for quality control and formulation design.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques for investigating the thermal properties of pharmaceutical solids.[16][17]

  • Differential Scanning Calorimetry (DSC):

    • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and identify polymorphic transitions.

    • Methodology: A small, accurately weighed amount of this compound powder (typically 1-5 mg) is sealed in an aluminum pan. The pan, along with an empty reference pan, is placed in the DSC cell. The cell is then heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. The heat flow is recorded, and the melting point is identified as the peak of the endothermic event corresponding to melting.[18][19]

  • Thermogravimetric Analysis (TGA):

    • Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It is used to assess thermal stability and decomposition profiles.[18]

    • Methodology: A sample of this compound powder is placed in a high-purity pan (e.g., platinum or alumina) connected to a microbalance. The sample is heated at a controlled rate (e.g., 10 °C/min) in a specific atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored. A plot of mass versus temperature reveals the temperatures at which decomposition occurs.[17][18]

Powder X-ray Diffraction (PXRD)
  • Principle: PXRD is a non-destructive technique used to identify the crystalline structure of a solid material.[20] When a sample is irradiated with X-rays, diffraction occurs according to Bragg's Law, producing a unique diffraction pattern or "fingerprint" for a specific crystalline solid. It is essential for identifying polymorphism and confirming the solid-state form of the API.[20][21]

  • Methodology: A thin layer of this compound powder is carefully prepared and mounted on a sample holder. The sample is placed in a diffractometer and irradiated with monochromatic X-rays at various incident angles (2θ). A detector records the intensity of the diffracted X-rays at each angle. The resulting plot of intensity versus 2θ provides the characteristic diffraction pattern of the crystalline form.[14][21]

Solubility and Partition Coefficient (Log P)
  • Principle: Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature. The octanol-water partition coefficient (Log P) is a measure of a drug's lipophilicity and is critical for predicting its absorption and distribution.[22]

  • Methodology (Shake-Flask Method for Log P): The traditional "shake-flask" method involves dissolving this compound in a biphasic system of n-octanol and water (or a suitable buffer).[22] The mixture is agitated until equilibrium is reached. The two phases are then separated, and the concentration of this compound in each phase is determined using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[22]

Particle Size Analysis
  • Principle: Particle size distribution is a critical physical property that influences dissolution rate, flowability, and content uniformity of the final product.[23] Laser diffraction is a common technique for measuring particle size.[24]

  • Methodology (Laser Diffraction): A small amount of this compound powder is dispersed in a suitable medium (wet or dry dispersion). This dispersion is passed through a laser beam. The particles scatter the light at an angle that is inversely proportional to their size. Detectors measure the scattered light intensity at various angles, and a computer algorithm calculates the particle size distribution based on the Mie or Fraunhofer theory of light scattering.[24]

Mechanism of Action and Experimental Workflows

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's anticoccidial effect stems from its ability to disrupt the parasite's energy metabolism. It specifically targets the mitochondrial electron transport chain.[3] Studies have shown that quinolone coccidiostats inhibit mitochondrial cytochrome b, which is part of the bc1 complex (Complex III).[3][25] This inhibition blocks the transfer of electrons, leading to a collapse of the mitochondrial membrane potential and subsequent death of the parasite.[25][26]

G cluster_parasite Parasite Mitochondrion This compound This compound CytB Cytochrome b (bc1 Complex) This compound->CytB inhibits ETC Electron Transport Chain CytB->ETC disrupts ATP ATP Production (Energy) ETC->ATP blocks Death Parasite Death ATP->Death leads to

Caption: this compound's mechanism of action targeting the parasite's mitochondrial cytochrome b.

General Workflow for Physicochemical Characterization of an API

The characterization of a pharmaceutical powder follows a logical progression of tests to build a comprehensive profile of the material. This workflow ensures that foundational properties are established before more complex analyses are undertaken.

G start API Sample (this compound Powder) identity Identity & Purity (e.g., HPLC, MS) start->identity physical Basic Physical Properties (Appearance, Morphology) start->physical solid_state Solid-State Characterization (PXRD) identity->solid_state physical->solid_state thermal Thermal Analysis (DSC, TGA) solid_state->thermal solubility Solubility & Lipophilicity (Log P, pKa) thermal->solubility particle Particle Properties (Size, Surface Area) thermal->particle report Comprehensive Profile Report solubility->report particle->report

Caption: Logical workflow for the physicochemical characterization of an API powder.

Experimental Workflow for Solubility Determination

Determining the solubility of a poorly soluble compound like this compound requires a systematic approach to ensure accurate and reproducible results.

prep Prepare Solvent Systems (e.g., Water, Buffers, Organic) add_excess Add Excess this compound to each solvent prep->add_excess equilibrate Equilibrate (Agitate at constant temp.) add_excess->equilibrate separate Separate Solid & Liquid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC-UV) separate->analyze quantify Quantify Concentration (mg/L or mol/L) analyze->quantify

Caption: Standard experimental workflow for determining equilibrium solubility.

Conclusion

The physicochemical properties of this compound powder, particularly its crystalline nature and profound insolubility in aqueous media, are defining characteristics that govern its application and formulation. As a Biopharmaceutics Classification System (BCS) Class II or IV candidate, its poor solubility presents a significant challenge for bioavailability. The data and methodologies presented in this guide—from thermal and crystallographic analysis to solubility and partitioning studies—provide a foundational framework for researchers. Understanding these core properties is essential for developing advanced formulations, such as nanoformulations or solid dispersions, aimed at overcoming its biopharmaceutical limitations and exploring its therapeutic potential beyond current veterinary applications.[3][18]

References

Decoquinate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Decoquinate, a quinolone derivative widely used as an anticoccidial agent in veterinary medicine. This document details its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.

Core Compound Information

This compound, with the CAS number 18507-89-6 , is chemically known as ethyl 6-(decyloxy)-7-ethoxy-4-hydroxyquinoline-3-carboxylate.[1][2][3][4] It is a crystalline powder, appearing as off-white to pale yellow, and is characterized by its poor solubility in water and slight solubility in chloroform (B151607) and ether.[1][5]

Molecular Structure:

Chemical structure of this compound

Figure 1: Chemical structure of this compound.

Physicochemical and Pharmacological Properties

This compound's primary application is in the prevention and control of coccidiosis in poultry and other livestock.[6][7] Its efficacy stems from its ability to inhibit the development of coccidian parasites, specifically targeting the sporozoite stage.[6][8]

PropertyValueReference
Molecular Formula C24H35NO5[1][2][3][4]
Molecular Weight 417.55 g/mol [2][7]
Melting Point 242-245 °C[5]
CAS Number 18507-89-6[1][2][3][4]
Appearance Off-white to pale yellow crystalline powder[1][5]
Water Solubility 0.06 mg/L (20 °C)[5]
Log P (octanol/water) ≥5.7 (at pH 5, 7, and 9)[5]

Mechanism of Action

This compound exerts its anticoccidial effect by disrupting the parasite's cellular respiration process. It is a selective inhibitor of the mitochondrial bc1 complex (cytochrome c reductase).[9][10] By binding to this complex, this compound blocks the electron transport chain, which is crucial for the parasite's energy metabolism, ultimately leading to the inhibition of its development and reproduction.[9][10] This action primarily targets the sporozoites and early schizonts of Eimeria species.[6][9]

G This compound Mechanism of Action cluster_0 Mitochondrial Respiration This compound This compound bc1_complex Cytochrome bc1 Complex (Complex III) This compound->bc1_complex selectively inhibits Mitochondrion Parasite Mitochondrion Electron_Transport Electron Transport Chain bc1_complex->Electron_Transport essential for bc1_complex->Electron_Transport blocks ATP_Production ATP Production Electron_Transport->ATP_Production drives Parasite_Development Parasite Development & Reproduction Inhibition ATP_Production->Parasite_Development leads to

Caption: this compound's inhibitory effect on the parasite's mitochondrial electron transport chain.

Experimental Protocols

Synthesis of this compound

A common synthesis route for this compound involves a multi-step process starting from o-hydroxyphenetole. The general workflow is outlined below.[11][12]

G This compound Synthesis Workflow A Aniline (B41778) + o-hydroxyphenetole B Diazonium Coupling A->B C Coupling Product B->C D Reduction (Sodium Hydrosulfite) C->D E 3-ethoxy-4-hydroxyaniline D->E F Condensation with ethoxymethylene diethyl malonate E->F G Condensation Product F->G H Etherification (Bromodecane) G->H I Etherification Product H->I J High-Temperature Cyclization I->J K Crude this compound J->K L Recrystallization K->L M Pure this compound L->M

Caption: A generalized workflow for the chemical synthesis of this compound.

Detailed Steps (based on patent literature): [11]

  • Diazonium Coupling: An aniline diazonium salt solution is added to a methanol (B129727) solution of o-hydroxyphenetole to form a coupling product.

  • Reduction: The coupling product is reduced using sodium hydrosulfite to yield 3-ethoxy-4-hydroxyaniline.

  • Condensation: The 3-ethoxy-4-hydroxyaniline is heated with ethoxymethylene diethyl malonate, leading to a condensation reaction with the removal of ethanol.

  • Etherification: The resulting condensation product is treated with bromodecane to introduce the decyloxy group.

  • Cyclization: The etherified product undergoes high-temperature cyclization to form the quinolone ring system, yielding crude this compound.

  • Purification: The crude product is purified by recrystallization, followed by centrifugation and drying.

Quantitative Analysis of this compound Residues

The determination of this compound residues in animal tissues and eggs is crucial for food safety. High-performance liquid chromatography (HPLC) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are common analytical methods.[13][14][15]

Example Protocol: GC-MS/MS Analysis in Chicken Tissues [15]

  • Extraction: Samples are extracted and purified using liquid-liquid extraction combined with solid-phase extraction.

  • Derivatization: The extract is derivatized with acetic anhydride (B1165640) and pyridine.

  • GC-MS/MS Analysis: The derivatized sample is analyzed by GC-MS/MS.

ParameterValueReference
LOD (Eggs) 1.4–2.4 µg/kg[14][16]
LOQ (Eggs) 2.1–4.9 µg/kg[14][16]
Average Recovery (Eggs) 74.3–89.8%[14][16]
Recovery (Chicken Tissues) 77.38-89.65%[15]

Quantitative Data

Efficacy and Dosage

This compound is typically administered as a feed additive.

AnimalRecommended Dosage in FeedPurposeReference
Broiler Chickens20-40 mg/kgPrevention of coccidiosis[17]
Ruminants (Calves, Lambs, Goats)0.5-1 mg/kgPrevention and treatment of coccidiosis[9]
Toxicological Data

This compound exhibits low acute toxicity.

TestSpeciesResultReference
Acute Oral LD50Rat> 5000 mg/kg bw
Acute Inhalation LC50 (4-hr)Rat> 4190 mg/m³
Maximum Residue Limits (MRLs)

Regulatory bodies have established MRLs for this compound in edible tissues to ensure consumer safety.

TissueMRL (China, US, EU)Reference
Muscle0.5 mg/kg[15]
Liver1.0 mg/kg[15]
Kidney0.8 mg/kg[15]
Fat/Skin1.0 mg/kg[15]

Conclusion

This compound remains a significant tool in veterinary medicine for the control of coccidiosis. Its well-defined mechanism of action, targeting mitochondrial respiration in parasites, provides a basis for its efficacy. The available data on its synthesis, analytical determination, and toxicological profile underscore its established use in animal health. Further research may focus on overcoming its low aqueous solubility to explore potential applications beyond its current use as a feed additive.[5][18]

References

The Primary Target of Decoquinate in Parasites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary molecular target of decoquinate, a quinolone anticoccidial agent. This compound is widely utilized in veterinary medicine to control and prevent coccidiosis in poultry and livestock. Its efficacy stems from its specific interaction with a critical component of the parasite's energy metabolism, a mechanism that has been the subject of extensive research. This document synthesizes key findings, presents quantitative data on its activity, outlines relevant experimental methodologies, and provides visual representations of the underlying molecular pathways and experimental workflows.

The Primary Molecular Target: Cytochrome b of the Cytochrome bc₁ Complex

The primary molecular target of this compound in apicomplexan parasites is the cytochrome bc₁ complex (also known as Complex III) of the mitochondrial electron transport chain (mETC). Specifically, this compound acts as a potent inhibitor by binding to the ubiquinol (B23937) oxidation (Qo) site located on the cytochrome b (cyt b) subunit of this complex.[1][2]

The cytochrome bc₁ complex plays a pivotal role in cellular respiration by transferring electrons from ubiquinol to cytochrome c. This process is coupled with the pumping of protons across the inner mitochondrial membrane, which generates the mitochondrial membrane potential (ΔΨm) necessary for ATP synthesis. By binding to the Qo site, this compound competitively inhibits the binding of the natural substrate, ubiquinol, thereby blocking the electron flow through the mETC.[1][2] This disruption leads to the collapse of the mitochondrial membrane potential and the inhibition of essential downstream metabolic processes, most notably de novo pyrimidine (B1678525) biosynthesis, which is vital for parasite replication and survival.[1][3]

Evidence supporting cytochrome b as the primary target is derived from several key experimental observations:

  • In vitro evolution of resistance: Parasites selected for resistance to this compound consistently exhibit non-synonymous single nucleotide polymorphisms (SNPs) in the gene encoding cytochrome b.[4]

  • Molecular docking studies: Computational modeling demonstrates that this compound fits into the Qo binding pocket of parasite cytochrome b. Mutations observed in resistant strains are predicted to reduce the binding affinity of the drug.[4]

  • Cross-resistance studies: this compound shows limited cross-resistance with other cytochrome bc₁ inhibitors like atovaquone, suggesting distinct binding modes within the same Qo pocket.

  • Phenotypic analysis: Treatment with this compound induces ultrastructural changes in the parasite's mitochondrion, including the loss of cristae.[5]

Quantitative Data: In Vitro Efficacy of this compound

The inhibitory activity of this compound has been quantified against various apicomplexan parasites. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potent, often nanomolar, efficacy.

Parasite SpeciesStrainAssay TypeIC₅₀ ValueReference
Toxoplasma gondiiβ-gal expressingβ-galactosidase assay1.1 nM[1][5]
Toxoplasma gondii-Proliferation assay4.7 nM[1]
Toxoplasma gondii-Proliferation assay12 nM[1]
Besnoitia besnoiti-In vitro proliferation10 nM[6]
Plasmodium falciparum-Blood-stage growthSingle-digit nM range[7]
Eimeria tenellaDrug-sensitive lab strainsIn vivo (feed)20-40 ppm (efficacious)[8]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the target and mechanism of action of this compound.

In Vitro Selection for this compound-Resistant Parasites (Eimeria tenella)

This protocol describes the in vivo selection process used to generate drug-resistant strains of Eimeria tenella, which is crucial for identifying resistance-conferring mutations.

Objective: To select for E. tenella strains that can complete their life cycle in chickens receiving increasingly higher concentrations of this compound.

Methodology:

  • Initial Infection: Day-old broiler chickens are infected orally with a known number of oocysts from a drug-sensitive strain of E. tenella.

  • Drug Administration: The chickens are provided with feed containing a low, sub-curative concentration of this compound.

  • Oocyst Collection: Feces are collected from the infected chickens, and oocysts are isolated and sporulated.

  • Serial Passage: The collected oocysts are then used to infect a new group of chickens that are administered a slightly higher concentration of this compound in their feed.

  • Iterative Process: This process of infection, treatment, oocyst collection, and re-infection is repeated for multiple passages (e.g., eight or more passages).[3]

  • Resistance Confirmation: The resulting parasite strain is tested for its ability to cause disease (e.g., cecal lesions) and produce oocysts in chickens fed the standard therapeutic dose of this compound, comparing these outcomes to infections with the original sensitive strain.[9]

Target Identification via Genomic Analysis and Molecular Docking

This protocol outlines the steps to identify the genetic basis of resistance, thereby confirming the drug's molecular target.

Objective: To identify mutations in this compound-resistant parasites and model their interaction with the drug.

Methodology:

  • Genomic DNA Extraction: Genomic DNA is extracted from both the this compound-resistant and the parental drug-sensitive parasite strains.

  • Whole-Genome Sequencing: The genomes of both strains are sequenced using next-generation sequencing platforms.

  • Comparative Genomics: The genome sequence of the resistant strain is aligned to the sensitive strain's genome (or a reference genome) to identify single nucleotide polymorphisms (SNPs) and other genetic variations.

  • Candidate Gene Identification: Non-synonymous SNPs in coding regions that are unique to the resistant strain are identified as potential resistance-conferring mutations. In the case of this compound, these mutations are consistently found in the mitochondrial gene for cytochrome b.[4]

  • 3D Protein Modeling: The three-dimensional structure of the wild-type and mutated cytochrome b proteins are modeled using software like AlphaFold or PyMOL.[4]

Ubiquinol-Cytochrome c Reductase Activity Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of the cytochrome bc₁ complex.

Objective: To quantify the inhibition of Complex III activity by this compound.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from the parasite or a model organism through differential centrifugation.

  • Reaction Mixture Preparation: A reaction mixture is prepared in a cuvette containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4), EDTA, and potassium cyanide (KCN) to inhibit cytochrome c oxidase (Complex IV). Oxidized cytochrome c is added to the mixture.

  • Enzyme Addition: The isolated mitochondria (or purified cytochrome bc₁ complex) are added to the cuvette and pre-incubated with various concentrations of this compound (or a vehicle control like DMSO).

  • Reaction Initiation: The reaction is initiated by adding a ubiquinol analog substrate (e.g., decylubiquinol).

  • Spectrophotometric Measurement: The reduction of cytochrome c is monitored by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.

  • Data Analysis: The initial rate of the reaction is calculated. The percentage of inhibition is determined for each this compound concentration, and the data are fitted to a dose-response curve to calculate the IC₅₀ value.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Decoquinate_Mechanism_of_Action cluster_ETC Mitochondrial Inner Membrane cluster_Matrix Mitochondrial Matrix cluster_IMS Intermembrane Space ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) ComplexI->UQ Protons H+ ComplexI->Protons ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ComplexIII Complex III (Cytochrome bc1) UQH2->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->Protons O2 O2 ComplexIV->O2 e- (to O2) ATPSynthase ATP Synthase (Complex V) ATP ATP ATPSynthase->ATP NADH NADH NADH->ComplexI e- Succinate Succinate Succinate->ComplexII e- ADP ADP + Pi ADP->ATPSynthase Protons->ATPSynthase This compound This compound This compound->ComplexIII Inhibits Qo site Resistance_Evolution_Workflow start Start with drug-sensitive Eimeria tenella strain infect Infect chickens with parasite oocysts start->infect treat_low Administer feed with low-dose this compound infect->treat_low collect Collect and sporulate oocysts from feces treat_low->collect passage Serial Passage (Repeat Cycle) collect->passage infect_next Infect new cohort of chickens with collected oocysts passage->infect_next Iterate 8+ times confirm Confirm resistance via in vivo challenge (lesion scores, oocyst production) passage->confirm After final passage treat_high Administer feed with incrementally higher dose of this compound infect_next->treat_high treat_high->collect end This compound-resistant Eimeria strain isolated confirm->end Target_Identification_Workflow start Isolate gDNA from Sensitive (WT) and Resistant (R) Strains wgs Whole-Genome Sequencing start->wgs align Align sequences to reference genome wgs->align snp Identify non-synonymous SNPs unique to the Resistant (R) Strain align->snp candidate Candidate gene identified: Cytochrome b (cyt b) snp->candidate model 3D Protein Modeling of WT and Mutant cyt b candidate->model dock Molecular Docking of This compound to both WT and Mutant cyt b models model->dock compare Compare Binding Affinity dock->compare conclusion Conclusion: Reduced binding affinity in mutant confirms cyt b as the primary target compare->conclusion

References

An In-depth Technical Guide to the Mode of Action of Decoquinate on Apicomplexan Parasites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decoquinate is a quinolone-class anticoccidial agent with potent, broad-spectrum activity against a wide range of apicomplexan parasites. Its primary mode of action is the highly specific and potent inhibition of the parasite's mitochondrial electron transport chain (mETC). By targeting the cytochrome bc1 complex (Complex III), this compound disrupts essential cellular processes, including respiration and pyrimidine (B1678525) biosynthesis, leading to a potent cytostatic effect on the parasite. This document provides a detailed technical overview of this mechanism, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The definitive target of this compound in apicomplexan parasites is the cytochrome bc1 complex, a critical enzyme in the mETC.[1][2][3] this compound functions as a ubiquinone/ubiquinol (B23937) analogue, competitively inhibiting the ubiquinol oxidation (Qo) site on the cytochrome b subunit of the complex.[1][4]

This binding event obstructs the normal flow of electrons from ubiquinol to cytochrome c, effectively halting the electron transport chain at Complex III.[1][5] The high selectivity of this compound is attributed to structural differences between the parasite and host mitochondrial bc1 complexes, allowing for potent inhibition of the parasite's enzyme with negligible effects on the host.[1]

The immediate consequences of this inhibition are twofold:

  • Disruption of the Q-Cycle: The blockage prevents the oxidation of ubiquinol, halting the transfer of electrons to cytochrome c and the pumping of protons across the inner mitochondrial membrane.[1][3]

  • Collapse of Mitochondrial Membrane Potential (ΔΨm): As proton pumping by Complex III ceases, the electrochemical gradient across the inner mitochondrial membrane dissipates.[1][2] This collapse is a key indicator of mitochondrial dysfunction.

Downstream Consequences of Cytochrome bc1 Inhibition

The inhibition of the bc1 complex triggers a cascade of downstream effects that are detrimental to the parasite.

  • Inhibition of ATP Synthesis: The collapse of the mitochondrial membrane potential directly halts ATP synthesis via oxidative phosphorylation, as the F1Fo-ATP synthase is deprived of its necessary proton motive force.[5]

  • Blockade of Pyrimidine Biosynthesis: A crucial role of the apicomplexan mETC is to regenerate ubiquinone.[6] This is essential for the function of dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme that is a key step in the de novo pyrimidine biosynthesis pathway.[1][6][7] By inhibiting the bc1 complex, this compound prevents the recycling of ubiquinone, thereby starving DHODH of its electron acceptor and shutting down pyrimidine production.[1][8] This is considered a primary mechanism for the drug's static effect, as pyrimidines are essential for DNA and RNA synthesis required for parasite replication.

  • Ultrastructural Damage: Treatment with this compound leads to distinct morphological changes in the parasite's single mitochondrion, including alterations in the mitochondrial matrix and a loss of cristae.[9][10]

The following diagram illustrates the central role of the cytochrome bc1 complex and the inhibitory action of this compound.

cluster_ETC Mitochondrial Electron Transport Chain (mETC) NDH2 NDH2 (Complex I analogue) Q_pool Ubiquinone (Q) Pool NDH2->Q_pool e- SDH SDH (Complex II) SDH->Q_pool e- DHODH DHODH (Pyrimidine Synthesis) DHODH->Q_pool e- Q_pool->DHODH Inhibits Pyrimidine Synthesis CIII Cytochrome bc1 (Complex III) Q_pool->CIII e- (as UQH2) CIII->Q_pool Blocks UQH2 Oxidation CytC Cytochrome c CIII->CytC e- p_grad Proton Gradient (ΔΨm) CIII->p_grad H+ CIV Complex IV CytC->CIV O2 O2 CIV->O2 H2O CIV->p_grad H+ ATPsynth ATP Synthase ATP ATP ATPsynth->ATP H+ p_grad->ATPsynth H+ This compound This compound This compound->CIII Inhibits Qo Site

Figure 1: this compound's inhibition of the apicomplexan mETC.

Quantitative Efficacy Data

This compound exhibits potent activity against a variety of apicomplexan parasites, often in the low nanomolar range. The following table summarizes its efficacy (IC50) from various studies.

ParasiteStrain/StageIC50 Value (nM)NotesReference(s)
Toxoplasma gondii Tachyzoites1.1 - 4.7Treatment concomitant with or post-infection.[10][11]
Tachyzoites12---[10][11]
Neospora caninum Tachyzoites1.7 - 60Dependent on timing of drug addition.[12]
Besnoitia besnoiti Tachyzoites10---[13]
Sarcocystis neurona Merozoites0.6 - 1.1---[10][11]
Eimeria tenella Laboratory StrainsN/AEffective at 20-40 ppm in feed.[14]
Field IsolatesN/AControlled all 20 isolates at ≥20 ppm.[14]

Mechanisms of Resistance

Resistance to this compound is a known issue and has been documented in field and laboratory settings.[15][16][17] The primary mechanism of resistance involves non-synonymous point mutations in the mitochondrial gene for cytochrome b (cyt b).[13][18] These mutations typically occur in regions proximal to the Qo binding pocket, reducing the binding affinity of this compound to its target.[18] Interestingly, some mutations that confer resistance to this compound may increase sensitivity to other bc1 inhibitors like atovaquone, indicating limited cross-resistance between these compounds.[13]

The following diagram illustrates the logical cascade of events following this compound's action.

A This compound binds to Qo site of Cytochrome b B1 Electron flow from UQH2 to Cytochrome c is blocked A->B1 B2 Q-cycle is disrupted A->B2 C1 Proton pumping at Complex III ceases B1->C1 C2 Ubiquinone (Q) regeneration fails B2->C2 D1 Mitochondrial membrane potential (ΔΨm) collapses C1->D1 D2 DHODH activity is inhibited (lack of electron acceptor) C2->D2 E1 ATP synthesis via oxidative phosphorylation stops D1->E1 E2 De novo pyrimidine biosynthesis is blocked D2->E2 F Parasite growth is arrested (Static Effect) Parasite Death (Cidal Effect) E1->F E2->F

Figure 2: Logical flow of the consequences of this compound action.

Detailed Experimental Protocols

The elucidation of this compound's mode of action relies on several key experimental methodologies.

Parasite Growth Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against parasite proliferation.

  • Objective: To quantify the efficacy of this compound in preventing parasite replication in vitro.

  • Methodology:

    • Cell Culture: Seed host cells (e.g., human foreskin fibroblasts, HFF) into 96-well plates and grow to confluence.[19]

    • Parasite Preparation: Use a reporter strain of the parasite (e.g., T. gondii expressing β-galactosidase or a fluorescent protein). Harvest tachyzoites from infected host cell cultures.[19]

    • Infection: Infect the confluent host cell monolayers with a predetermined number of tachyzoites.

    • Drug Application: Immediately after infection, add fresh culture medium containing serial dilutions of this compound (e.g., from 0 to 25 µM). Include appropriate vehicle (e.g., DMSO) and no-drug controls.[19]

    • Incubation: Incubate the plates for a set period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[20]

    • Quantification:

      • For β-galactosidase strains: Lyse the cells and add a colorimetric substrate (e.g., chlorophenol red-β-D-galactopyranoside). Measure the absorbance at a specific wavelength.

      • For fluorescent strains: Measure the fluorescence intensity using a plate reader.

    • Analysis: Normalize the data to the no-drug control (100% growth). Plot the percent inhibition against the log of the this compound concentration and fit a non-linear regression curve to calculate the IC50 value.[20]

Cytochrome c Reductase (Complex III) Activity Assay

This is a spectrophotometric assay to directly measure the enzymatic activity of the cytochrome bc1 complex.

  • Objective: To demonstrate direct inhibition of Complex III by this compound.

  • Methodology:

    • Sample Preparation: Isolate mitochondria from parasites or use whole-cell lysates.

    • Reagent Preparation: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.7), a solution of oxidized cytochrome c, and a substrate such as a ubiquinol analogue (e.g., decylubiquinol).[21]

    • Assay Setup: In a cuvette, combine the reaction buffer, cytochrome c solution, and the mitochondrial preparation. Add this compound or a vehicle control and pre-incubate.

    • Reaction Initiation: Start the reaction by adding the ubiquinol substrate.

    • Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer in kinetic mode.[22] The rate of change in absorbance is proportional to the enzyme's activity.

    • Analysis: Compare the rate of cytochrome c reduction in the presence of this compound to the control. Calculate the percent inhibition.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay uses potentiometric fluorescent dyes to measure the integrity of the mitochondrial membrane potential.

  • Objective: To show that this compound causes a collapse of the ΔΨm.

  • Methodology:

    • Parasite Treatment: Harvest extracellular tachyzoites and incubate them in a medium containing various concentrations of this compound, a positive control for depolarization (e.g., FCCP), and a vehicle control for a defined period (e.g., 8 hours).[20][23]

    • Dye Staining: Add a fluorescent dye like JC-1 to the parasite suspensions. Incubate for 30-45 minutes to allow the dye to accumulate in the mitochondria.[20][23]

    • Measurement:

      • JC-1 Dye: In healthy mitochondria with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red (~590 nm). In depolarized mitochondria, JC-1 remains as monomers, which fluoresce green (~530 nm).[24]

      • Measure the red and green fluorescence using a flow cytometer or a fluorescence plate reader.

    • Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[20]

Mitochondrial Oxygen Consumption Rate (OCR) Assay

This assay measures the rate of oxygen consumption by mitochondria, providing a real-time assessment of mETC activity. The Seahorse XFe Extracellular Flux Analyzer is a common platform for this.

  • Objective: To measure the impact of this compound on mitochondrial respiration.

  • Methodology:

    • Plate Preparation: Coat a Seahorse XF cell culture microplate with an adhesive like Cell-Tak.[25]

    • Parasite Seeding: Isolate parasites (e.g., late-trophozoite stage P. falciparum) and seed them onto the coated plate.[25]

    • Permeabilization: Gently permeabilize the parasite plasma membrane with a low concentration of digitonin. This allows substrates to access the mitochondrion directly.[25]

    • Assay Protocol: Place the plate in a Seahorse analyzer. The assay involves sequential injections of different compounds to probe mETC function:

      • Baseline: Measure the basal OCR in a specific assay medium (e.g., MAS buffer) containing a substrate like malate.[25]

      • Injection 1 (Substrate): Inject a substrate that donates electrons to the mETC (e.g., succinate (B1194679) for Complex II or α-ketoglutarate for Complex I pathway) to stimulate respiration.

      • Injection 2 (this compound): Inject this compound to measure its inhibitory effect on the stimulated OCR.

      • Injection 3 (Uncoupler): Inject an uncoupler like FCCP to determine the maximal respiratory capacity.

      • Injection 4 (Inhibitor): Inject a known inhibitor like antimycin A (another Complex III inhibitor) to shut down all mitochondrial respiration and measure the non-mitochondrial OCR.

    • Analysis: The analyzer software plots OCR over time. The decrease in OCR after this compound injection directly quantifies its inhibitory effect on the mETC.

The following workflow diagram illustrates the key steps in a Seahorse OCR experiment.

Start Start: Seahorse OCR Assay A 1. Coat Seahorse plate with Cell-Tak Start->A B 2. Seed isolated parasites onto the plate A->B C 3. Permeabilize parasite plasma membrane (Digitonin) B->C D 4. Measure Basal OCR (with malate) C->D E 5. Inject Substrate (e.g., Succinate) to stimulate respiration D->E F 6. Inject this compound E->F G 7. Observe OCR Inhibition F->G H 8. Inject Antimycin A to measure non-mitochondrial OCR G->H I 9. Analyze data to quantify inhibition of mETC H->I End End I->End

Figure 3: Experimental workflow for a Seahorse OCR assay.

Conclusion

This compound's mode of action against apicomplexan parasites is a well-defined and potent mechanism centered on the inhibition of the mitochondrial cytochrome bc1 complex. By disrupting electron transport, it collapses the mitochondrial membrane potential, halting both ATP synthesis and the crucial pathway of pyrimidine biosynthesis. This dual-pronged attack on the parasite's energy and nucleotide metabolism explains its high efficacy and broad-spectrum activity. Understanding these detailed molecular interactions and the experimental methods used to probe them is vital for the ongoing development of novel antiparasitic agents and for managing the emergence of drug resistance.

References

Decoquinate: A Multi-Stage Inhibitor of the Plasmodium Life Cycle

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Decoquinate, a 4-hydroxyquinolone previously utilized as a veterinary coccidiostat, has emerged as a potent multi-stage antimalarial agent. It demonstrates significant activity against the liver, asexual blood, and transmission stages of Plasmodium parasites. Its primary mechanism of action is the selective inhibition of the parasite's mitochondrial cytochrome bc1 (Complex III), a critical component of the electron transport chain. This inhibition disrupts mitochondrial membrane potential and, crucially, impedes the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for parasite replication. This guide provides an in-depth review of this compound's activity across the Plasmodium life cycle, presenting quantitative efficacy data, detailed experimental protocols for its evaluation, and an overview of its molecular mechanism of action.

Introduction

The global effort to eradicate malaria is continually challenged by the rise of drug-resistant Plasmodium parasites. This necessitates the discovery and development of novel antimalarials with unique mechanisms of action and activity against multiple stages of the parasite's complex life cycle. An ideal antimalarial candidate would not only clear the symptomatic asexual blood stages but also prevent initial infection by targeting the liver stages and block transmission by eliminating gametocytes. This compound has been identified as a promising candidate that fulfills these multi-stage criteria, warranting its further investigation as a next-generation antimalarial.[1][2]

Mechanism of Action: Inhibition of Cytochrome bc1 Complex

This compound's antimalarial activity stems from its specific and potent inhibition of the Plasmodium cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] It acts as a ubiquinone antagonist, binding to the Qo site of cytochrome b, one of the subunits of the bc1 complex.

This binding event has two primary downstream consequences:

  • Collapse of Mitochondrial Membrane Potential: By blocking electron flow from ubiquinol (B23937) to cytochrome c, this compound disrupts the pumping of protons across the inner mitochondrial membrane. This leads to the collapse of the mitochondrial membrane potential (ΔΨm), which is vital for cellular energy production (ATP synthesis).

  • Inhibition of Pyrimidine Biosynthesis: A critical consequence of bc1 complex inhibition in Plasmodium is the shutdown of the de novo pyrimidine synthesis pathway. The parasite enzyme dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in this pathway and requires ubiquinone as an electron acceptor. By preventing the regeneration of ubiquinone from ubiquinol, this compound effectively starves the parasite of pyrimidines (like dTTP, UTP, and CTP), which are essential precursors for DNA and RNA synthesis, thereby halting parasite replication.[3][4]

This dual-action mechanism makes the cytochrome bc1 complex an attractive and validated antimalarial drug target.

This compound Mechanism of Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Pathway DHODH DHODH UQH2 Ubiquinol (UQH2) DHODH->UQH2 reduces Pyrimidine Pyrimidine Biosynthesis ComplexIII Cytochrome bc1 (Complex III) UQH2->ComplexIII donates e- UQ Ubiquinone (UQ) UQ->DHODH accepts e- ComplexIII->UQ regenerates CytC Cytochrome c ComplexIII->CytC reduces ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase drives H+ pumping ATP ATP Production This compound This compound This compound->ComplexIII INHIBITS DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Replication Parasite Replication DNA_RNA->Replication ATP->Replication

Figure 1: Inhibition of the Plasmodium cytochrome bc1 complex by this compound.

Activity Against Plasmodium Life Cycle Stages

This compound exhibits potent inhibitory activity against multiple stages of the Plasmodium life cycle, making it a candidate for prophylactic, therapeutic, and transmission-blocking strategies.

Liver Stage (Exo-erythrocytic Stage)
Parameter Species Assay System Value Reference
IC50 P. bergheiIn vitro (Huh7 cells)2.6 nM[5]
Oral Efficacy P. bergheiIn vivo (mouse model)>99% inhibition at 10 mg/kg[6]
Asexual Blood Stage (Erythrocytic Stage)

This compound is highly effective against the asexual blood stages of P. falciparum, which are responsible for the clinical symptoms of malaria. It shows potent activity against both drug-sensitive and multi-drug-resistant strains.

Parameter Species Strain Value Reference
IC50 P. falciparum164/GFP1.8 nM[2]
IC50 P. falciparum3D7 (drug-sensitive)0.91 ± 0.05 nM[7]
IC50 P. falciparumDd2 (multi-drug resistant)1.33 ± 0.14 nM[7]
ED50 P. bergheiIn vivo (mouse model, liposomal formulation)0.720 mg/kg[7]
Transmission Stage (Gametocytes)

In addition to its effects on liver and blood stages, this compound demonstrates activity against developing gametocytes, the sexual forms of the parasite responsible for transmission from humans to mosquitoes.[1][2] By inhibiting gametocyte viability, this compound has the potential to act as a transmission-blocking agent, a crucial component of malaria eradication strategies. While direct IC50 values from Standard Membrane Feeding Assays (SMFA) are not widely published, its demonstrated effect on gametocyte development in vitro strongly supports its transmission-blocking potential.[8]

Experimental Protocols

This section provides detailed methodologies for the key assays used to evaluate the antiplasmodial activity of this compound.

In Vitro Liver Stage Assay

This assay assesses a compound's ability to inhibit the development of Plasmodium parasites in hepatocytes.

cluster_workflow In Vitro Liver Stage Assay Workflow A 1. Seed Hepatocytes (e.g., Huh7, HepG2) in 384-well plates B 2. Infect with P. berghei Sporozoites A->B C 3. Add this compound (serial dilutions) B->C D 4. Incubate (approx. 48 hours) C->D E 5. Fix and Stain Parasites (e.g., anti-HSP70) and Nuclei (DAPI) D->E F 6. Automated Microscopy & Image Analysis E->F G 7. Quantify Parasite Load & Determine IC50 F->G

Figure 2: Workflow for the in vitro liver stage inhibition assay.

Protocol:

  • Cell Culture: Seed human hepatoma cells (e.g., Huh7 or HepG2) into 384-well imaging plates at an appropriate density and allow them to adhere overnight.

  • Sporozoite Preparation: Dissect salivary glands from Anopheles mosquitoes infected with a reporter-expressing Plasmodium strain (e.g., P. berghei-GFP).

  • Infection: Add freshly dissected sporozoites to the hepatocyte cultures. Centrifuge the plates briefly to facilitate sporozoite contact with the cells.

  • Compound Addition: Following a short incubation period (e.g., 3 hours) to allow for invasion, wash the wells to remove non-invaded sporozoites and add culture medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for approximately 48 hours to allow for the development of exo-erythrocytic forms (EEFs).

  • Staining: Fix the cells and perform immunofluorescence staining using an antibody against a parasite-specific protein (e.g., HSP70) and a nuclear stain (e.g., DAPI).

  • Imaging and Analysis: Acquire images using a high-content automated microscope. Analyze the images to count the number and size of viable parasites relative to the number of host cell nuclei.

  • Data Interpretation: Calculate the percent inhibition of parasite growth at each drug concentration relative to a vehicle control (e.g., DMSO). Determine the IC50 value by fitting the data to a dose-response curve.

Asexual Blood Stage Susceptibility Assay (SYBR Green I)

This high-throughput assay is widely used to determine the IC50 of compounds against the asexual erythrocytic stages of P. falciparum.

cluster_workflow Blood Stage SYBR Green I Assay Workflow A 1. Prepare Drug Plate (Serial dilutions of this compound in 96-well plate) B 2. Add Parasite Culture (Synchronized ring-stage P. falciparum) A->B C 3. Incubate (72 hours) B->C D 4. Lyse Cells & Add SYBR Green I Dye C->D E 5. Incubate in Dark (1 hour) D->E F 6. Read Fluorescence (Excitation: ~485nm Emission: ~535nm) E->F G 7. Calculate % Inhibition & Determine IC50 F->G

Figure 3: Workflow for the SYBR Green I blood stage susceptibility assay.

Protocol:

  • Parasite Culture: Maintain asynchronous or synchronized (ring-stage) P. falciparum cultures in human erythrocytes using standard techniques.

  • Drug Plate Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate.

  • Assay Initiation: Add the parasite culture (typically at ~0.5% parasitemia and 2% hematocrit) to the drug-containing wells. Include parasite-free red blood cells as a background control and infected cells with vehicle as a positive growth control.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Lysis and Staining: Prepare a lysis buffer containing the fluorescent DNA-binding dye SYBR Green I. Add this buffer to each well and mix.

  • Fluorescence Reading: After a 1-hour incubation in the dark at room temperature, measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • Data Analysis: Subtract the background fluorescence of the uninfected red blood cells. Calculate the percentage of parasite growth inhibition for each concentration compared to the drug-free control. Determine the IC50 value using non-linear regression analysis.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for evaluating the transmission-blocking potential of a compound by assessing its effect on the parasite's ability to infect mosquitoes.

Protocol:

  • Gametocyte Culture: Culture P. falciparum (e.g., NF54 strain) for 14-17 days to obtain mature Stage V gametocytes.

  • Compound Incubation: Incubate the mature gametocyte culture with various concentrations of this compound for a defined period (e.g., 24-48 hours). A vehicle-treated culture serves as the control.

  • Infectious Blood Meal Preparation: Mix the treated gametocyte culture with human red blood cells and human serum to create an infectious blood meal.

  • Mosquito Feeding: Add the blood meal to a membrane feeding apparatus heated to 37°C. Allow a cage of starved female Anopheles mosquitoes to feed on the blood meal through an artificial membrane (e.g., Parafilm) for 15-20 minutes.

  • Mosquito Maintenance: Maintain the fed mosquitoes on a sugar solution for 7-8 days to allow for oocyst development.

  • Midgut Dissection: Dissect the midguts from a subset of mosquitoes (e.g., 20-25) from each group.

  • Oocyst Counting: Stain the midguts with mercurochrome and count the number of oocysts on each midgut using a light microscope.

  • Data Analysis: Calculate the infection prevalence (percentage of infected mosquitoes) and infection intensity (mean number of oocysts per midgut). The transmission-blocking activity is determined by the percentage reduction in oocyst intensity in the this compound-treated groups compared to the control group. An IC50 for transmission reduction can be calculated.

Conclusion

This compound is a potent, multi-stage antimalarial agent that targets a validated and essential pathway in Plasmodium parasites. Its high efficacy against liver and blood stages, including drug-resistant strains, combined with its activity against transmission stages, positions it as a valuable lead compound in the search for next-generation malaria therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this compound and other cytochrome bc1 inhibitors, ultimately contributing to the development of new tools for malaria control and eradication.

References

Initial Studies on Decoquinate for Coccidiosis Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on decoquinate, a quinolone derivative, for the prevention and control of coccidiosis. This compound was introduced as an in-feed prophylactic coccidiostat for broiler chickens in 1967 and has since been utilized in various domestic animals, including ruminants.[1] This document synthesizes data from initial efficacy trials, details common experimental protocols, and illustrates key biological and experimental pathways.

Mechanism of Action

This compound is a 4-hydroxyquinolone anti-protozoal compound.[2] Its primary mode of action is the disruption of the parasite's mitochondrial function. Specifically, it inhibits the electron transport chain, which is crucial for cellular respiration.[2][3][4] This inhibitory action is coccidiostatic, meaning it arrests the development of the parasite rather than killing it outright.

The drug's efficacy is concentrated on the early stages of the Eimeria life cycle.[5][6][7] It targets the sporozoites after they have penetrated the intestinal epithelium and also affects the first-generation meronts (schizonts).[5][7][8][9] By halting the development of these early stages, this compound prevents the progression to later, more pathogenic stages (gametocytes), thereby averting significant damage to the intestinal wall.[5][7]

cluster_Host Host Intestinal Cell Ingestion Ingestion of Sporulated Oocysts Sporozoites Sporozoites Released Ingestion->Sporozoites Penetration Sporozoites Penetrate Intestinal Cells Sporozoites->Penetration Schizont1 First-Generation Schizonts Penetration->Schizont1 Merozoites1 Merozoites Released Schizont1->Merozoites1 Schizont2 Second-Generation Schizonts Merozoites1->Schizont2 Gametocytes Gametocytes Schizont2->Gametocytes Oocysts_un Unsporulated Oocysts Shed in Feces Gametocytes->Oocysts_un This compound This compound Action This compound->Penetration Acts on Sporozoites post-penetration This compound->Schizont1 Arrests Development

This compound's inhibitory action on the Eimeria life cycle.

Experimental Protocols for Efficacy Evaluation

Initial studies on this compound's efficacy followed structured experimental designs to evaluate its anticoccidial activity under controlled conditions. These protocols are fundamental for assessing the effectiveness of new anticoccidial agents.

General Experimental Workflow

The typical workflow involves challenging the host animal with a specific Eimeria species and measuring the drug's ability to mitigate the infection's impact compared to an unmedicated control group.

  • Animal Allocation : Day-old chicks or young calves are sourced and randomly allocated to different treatment groups.[9][10] This ensures that genetic and environmental variables are minimized.

  • Acclimation and Diet : Animals are acclimated to the study environment. Treatment groups receive feed medicated with this compound at specified concentrations, while the control group receives non-medicated feed.

  • Infection/Challenge : After a short period on the designated feed, animals (excluding a non-infected control group) are orally inoculated with a standardized dose of sporulated Eimeria oocysts.[9]

  • Data Collection : Over a period of several days post-infection, key parameters are measured. These include:

    • Mortality : Coccidiosis-related deaths are recorded.[11]

    • Oocyst Excretion : Fecal samples are collected to quantify oocyst shedding (Oocysts Per Gram, OPG).[1][11]

    • Lesion Scoring : At the end of the trial, animals are euthanized, and specific sections of the intestine are examined and scored for lesions characteristic of coccidial infection.[11]

    • Performance Metrics : Body weight gain and feed conversion ratios are calculated to determine the economic impact of the infection and the benefit of the treatment.[12]

  • Histopathology : Intestinal tissue samples may be collected for histopathological analysis to observe the developmental stages of the parasite and the extent of cellular damage.[9]

cluster_Endpoints Efficacy Endpoints Start Animal Sourcing (e.g., Day-old chicks) Allocation Random Allocation to Treatment Groups Start->Allocation Feed Medicated / Control Feed Administration Allocation->Feed Infection Oral Inoculation with Eimeria Oocysts Feed->Infection Collection Data Collection Period Infection->Collection Mortality Mortality Rate Collection->Mortality OPG Oocyst Counts (OPG) Collection->OPG Lesions Intestinal Lesion Scores Collection->Lesions Performance Weight Gain / FCR Collection->Performance

General experimental workflow for anticoccidial drug testing.

Quantitative Data from Foundational Studies

The following tables summarize the quantitative outcomes and recommended dosages derived from initial this compound studies.

Table 1: Summary of this compound Efficacy in Chickens for Fattening

ParameterDosageObservationSpecies Targeted
Coccidiosis-Related Mortality30 mg/kg feedSignificantly reduced compared to infected, unmedicated controls.[11]Eimeria spp.
Oocyst Excretion (OPG)30 mg/kg feedSignificantly reduced post-inoculation.[11]Eimeria spp.
Intestinal Lesion Scores30 mg/kg feedSignificantly reduced for most Eimeria species.[11]E. acervulina, E. tenella, E. maxima
Overall Efficacy30 mg/kg feedConcluded to be effective in controlling coccidiosis.[11]Eimeria spp.

Table 2: Summary of this compound Efficacy in Ruminants

Host AnimalDosageAdministrationEfficacy Outcome
Calves0.5 mg/kg body weight/dayIn-feed for at least 28 daysPrevents coccidiosis; reduces oocyst counts and improves weight gain.[5][7][12]
Calves1.5 mg/kg body weight/dayIn-feedArrests development of schizonts; prevents appearance of gamonts and oocysts in tissues.[9]
Lambs1.0 mg/kg body weight/dayIn-feed for at least 28 daysPrevents coccidiosis.[5][7]
Lambs0.5 mg/kg body weight/dayIn-feed (via ewe feed)Aids in the prevention of coccidiosis.[5][7]
Ewes2.0 mg/kg body weight/dayIn-feed for 14 weeks pre-lambingAids in prevention of toxoplasmosis-related abortions.[5][7]

Emergence of Resistance

A critical aspect of long-term drug use is the potential for resistance development. Studies conducted shortly after this compound's introduction monitored its efficacy in commercial broiler flocks.

It was observed that this compound-resistance could emerge rapidly.[1] Inherently resistant mutants of several Eimeria species, including E. acervulina, E. maxima, and E. tenella, were selected from field populations within the first 6 weeks of exposure on medicated farms.[1][3] Despite the emergence of these resistant parasites, clinical coccidiosis did not immediately occur, likely due to the cycling of these resistant populations stimulating host immunity.[1] This early observation highlighted the need for strategic use of anticoccidial drugs to manage resistance.

cluster_0 Parasite Types Population Initial Parasite Population (Mixed Sensitivity) Drug Application of this compound Population->Drug Sensitive Sensitive (Blue) Resistant Resistant (Red) Selection Selection Pressure Drug->Selection Kills/Inhibits Sensitive Parasites Selection->Sensitive Eliminated NewPopulation Resulting Population (Predominantly Resistant) Selection->NewPopulation NewPopulation->Resistant

Logical flow of selection for drug-resistant parasites.

Conclusion

The initial studies on this compound established it as an effective coccidiostat for the prevention of coccidiosis in poultry and ruminants. Its mechanism of action, targeting the early developmental stages of the Eimeria parasite by inhibiting mitochondrial respiration, prevents significant intestinal pathology and subsequent production losses. The experimental protocols developed for its evaluation have become standard in the field of anticoccidial drug research. However, the early emergence of resistant parasite populations underscored the importance of responsible drug stewardship, including rotation programs, to maintain the long-term efficacy of such therapeutic agents. This foundational research provides a critical framework for the ongoing development and evaluation of anticoccidial compounds.

References

Decoquinate as a Coccidiostat: A Technical Guide to its Core Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate, a 4-hydroxyquinoline (B1666331) compound, is a widely utilized coccidiostat in veterinary medicine for the prevention and control of coccidiosis in poultry and livestock.[1][2][3] Caused by protozoan parasites of the genus Eimeria, coccidiosis poses a significant economic threat to the animal production industry, leading to reduced weight gain, poor feed conversion, and increased mortality.[4] this compound's efficacy lies in its ability to disrupt the parasite's life cycle at an early stage, specifically targeting the sporozoites and first-generation schizonts.[5][6] This technical guide provides an in-depth analysis of this compound's core function, detailing its mechanism of action, summarizing key efficacy data, and outlining the experimental protocols used to evaluate its activity.

Mechanism of Action: Inhibition of Mitochondrial Respiration

The primary mode of action of this compound is the inhibition of the mitochondrial electron transport chain in Eimeria species.[7][8] This disruption of cellular respiration ultimately leads to the parasite's death due to a lack of energy in the form of ATP.

This compound specifically targets the cytochrome bc1 complex (also known as Complex III) of the mitochondrial respiratory chain.[9] It is believed to act as a competitive inhibitor at the quinol oxidation (Qo) site of cytochrome b, a key component of the bc1 complex.[10] By binding to this site, this compound blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, a critical step in the electron transport chain.[9] This inhibition halts the pumping of protons across the inner mitochondrial membrane, thereby preventing the generation of the proton motive force required for ATP synthesis. The selective toxicity of this compound towards the parasite is attributed to differences in the mitochondrial systems between the microbe and its mammalian host.[11]

Decoquinates_Mechanism_of_Action cluster_mitochondrion This compound inhibits the mitochondrial electron transport chain at Complex III. cluster_etc Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Coenzyme Q) ComplexI->Ubiquinone e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1 complex) Ubiquinone->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ATP ATP (Energy) ATP_Synthase->ATP Generates Proton_Gradient Proton Gradient Proton_Gradient->ATP_Synthase H+ flow This compound This compound This compound->Inhibition Inhibition->ComplexIII Inhibits

This compound's inhibitory action on the mitochondrial electron transport chain.

Quantitative Data on Efficacy

The efficacy of this compound as a coccidiostat has been demonstrated in numerous studies. The following tables summarize key quantitative data from floor pen trials in broiler chickens and recommended dosages for various animal species.

Table 1: Efficacy of this compound (30 mg/kg of feed) in Broiler Chickens in Floor Pen Trials

ParameterInfected Unmedicated Control (IUC)Infected Medicated (30 mg/kg this compound)% ReductionReference
Coccidiosis-Related Mortality (%) 17%Significantly reduced-[12][13]
Total Oocysts Per Gram (OPG) of Excreta 2,500,000 (Day 22)Significantly reduced>90%[14]
Mean Lesion Score (E. acervulina) 2.0 - 2.5< 0.5>75%[15]
Mean Lesion Score (E. maxima) 1.5 - 2.0< 0.5>75%[15]
Mean Lesion Score (E. tenella) 2.5 - 3.0< 0.5>83%[15]
Body Weight Gain (g) 887963-[14]
Feed to Gain Ratio 2.02.0No significant difference[14]

Table 2: Recommended Dosages of this compound for Coccidiosis Prevention and Treatment

Animal SpeciesDosageAdministrationPurposeReference
Broiler Chickens 20-40 mg/kg of complete feedContinuous in-feedPrevention[1]
Calves 0.5 mg/kg body weight dailyIn-feed for at least 28 daysPrevention[5]
Calves 1 mg/kg body weight dailyIn-feed for at least 28 daysTreatment[5]
Lambs 0.5 mg/kg body weight dailyIn ewe's feed for at least 28 daysAid in prevention[5]
Lambs 1 mg/kg body weight dailyIn-feed for at least 28 daysPrevention and Treatment[5][16]
Ewes 2 mg/kg body weight dailyIn-feed for 14 weeks prior to lambingAid in prevention of toxoplasmosis-related abortions[5]

Table 3: In Vitro Inhibitory Concentrations of this compound

OrganismAssayIC50 / ConcentrationReference
Plasmodium berghei In vitro antimalarial activityIC50 = 177 pM[1]
Neospora caninum In vitro activity240 nM[15]
Eimeria tenella Inhibition of mitochondrial respiration3 pmol/mg mitochondrial protein (50% inhibition)[8]

Experimental Protocols

The evaluation of this compound's coccidiostatic activity involves a combination of in vivo and in vitro experimental protocols.

In Vivo Efficacy Trial in Broiler Chickens

This protocol is designed to assess the efficacy of this compound in a setting that mimics commercial poultry production.

InVivo_Efficacy_Trial start Start: Day-old chicks randomization Randomly allocate chicks to treatment groups start->randomization treatment_groups Treatment Groups: - Infected Unmedicated Control (IUC) - Infected Medicated (this compound) - Uninfected Unmedicated Control (UUC) randomization->treatment_groups medication Provide medicated feed to the respective group treatment_groups->medication infection Challenge with oral gavage of sporulated Eimeria oocysts medication->infection monitoring Monitor for clinical signs (morbidity, mortality) infection->monitoring data_collection2 Record body weight and feed consumption infection->data_collection2 data_collection1 Collect fecal samples for Oocyst Per Gram (OPG) counts monitoring->data_collection1 necropsy Euthanize a subset of birds for intestinal lesion scoring monitoring->necropsy analysis Statistical analysis of data data_collection1->analysis final_data Final data collection: - Final body weight - Feed conversion ratio data_collection2->final_data necropsy->analysis final_data->analysis end End: Evaluate efficacy analysis->end

Workflow for an in vivo efficacy trial of this compound in broiler chickens.

Detailed Methodology:

  • Animal Husbandry: Day-old broiler chicks are housed in floor pens with fresh litter. Feed and water are provided ad libitum.

  • Acclimatization and Treatment Groups: After an acclimatization period, chicks are randomly assigned to different treatment groups, including an infected unmedicated control (IUC), an infected group receiving this compound in the feed at a specified concentration (e.g., 30 mg/kg), and often an uninfected, unmedicated control (UUC).

  • Infection: At a predetermined age (e.g., 14 days), birds in the infected groups are individually challenged via oral gavage with a known number of sporulated Eimeria oocysts.

  • Data Collection:

    • Mortality: Daily records of mortality are maintained, with the cause of death determined by necropsy.

    • Oocyst Excretion: Fecal samples are collected from each pen at peak oocyst shedding periods (typically 5-7 days post-infection) to determine the oocysts per gram (OPG) using a method such as the McMaster counting technique.

    • Lesion Scoring: At the peak of infection, a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored based on a standardized system (e.g., Johnson and Reid, 0-4 scale), specific to the Eimeria species used for the challenge.[17][18][19][20]

    • Performance Parameters: Body weight and feed consumption are measured weekly to calculate average daily gain, average daily feed intake, and feed conversion ratio.

  • Statistical Analysis: Data on mortality, OPG, lesion scores, and performance parameters are statistically analyzed to determine the significance of the differences between the treatment groups.

In Vitro Sporozoite Invasion and Replication Assay

This assay is used to directly assess the effect of this compound on the ability of Eimeria sporozoites to invade and replicate within host cells.

InVitro_Invasion_Assay start Start: Culture host cells (e.g., MDBK cells) to confluence prepare_sporozoites Prepare Eimeria sporozoites: - Oocyst sporulation - Excystation start->prepare_sporozoites drug_treatment Treat sporozoites with varying concentrations of this compound prepare_sporozoites->drug_treatment infection Infect host cell monolayers with treated sporozoites drug_treatment->infection incubation_invasion Incubate for a short period (e.g., 2-4 hours) for invasion infection->incubation_invasion incubation_replication Incubate for a longer period (e.g., 48-72 hours) for replication infection->incubation_replication wash_invasion Wash to remove extracellular sporozoites incubation_invasion->wash_invasion dna_extraction_invasion Extract genomic DNA (for invasion assessment) wash_invasion->dna_extraction_invasion qpcr Quantify parasite DNA using qPCR dna_extraction_invasion->qpcr dna_extraction_replication Extract genomic DNA (for replication assessment) incubation_replication->dna_extraction_replication dna_extraction_replication->qpcr analysis Calculate % inhibition of invasion and replication qpcr->analysis end End: Determine in vitro efficacy analysis->end

Workflow for an in vitro sporozoite invasion and replication assay.

Detailed Methodology:

  • Cell Culture: Host cells, such as Madin-Darby Bovine Kidney (MDBK) cells, are cultured to confluence in multi-well plates.

  • Sporozoite Preparation: Eimeria oocysts are sporulated, and sporozoites are excysted using standard laboratory procedures.[21]

  • Drug Treatment: Sporozoites are incubated with various concentrations of this compound (and a vehicle control) for a defined period.

  • Infection: The host cell monolayers are infected with the treated sporozoites.

  • Assessment of Invasion: After a short incubation period (e.g., 2-4 hours), the cells are washed to remove non-invaded sporozoites. Genomic DNA is then extracted from the cells.

  • Assessment of Replication: For replication studies, infected cells are incubated for a longer period (e.g., 48-72 hours) before genomic DNA is extracted.

  • Quantification: The amount of parasite DNA in each sample is quantified using quantitative PCR (qPCR) with primers specific for an Eimeria gene.

  • Data Analysis: The percentage of inhibition of invasion and replication is calculated for each this compound concentration relative to the control group.

Mitochondrial Respiration Assay

This assay directly measures the effect of this compound on the oxygen consumption of isolated Eimeria mitochondria, providing direct evidence for its mechanism of action.

Mitochondrial_Respiration_Assay start Start: Isolate mitochondria from Eimeria oocysts or sporozoites protein_quantification Determine mitochondrial protein concentration start->protein_quantification respirometer_setup Set up high-resolution respirometer (e.g., Oroboros Oxygraph) protein_quantification->respirometer_setup add_mitochondria Add isolated mitochondria to the respirometer chamber respirometer_setup->add_mitochondria measure_basal_respiration Measure basal oxygen consumption add_mitochondria->measure_basal_respiration add_substrates Add mitochondrial substrates (e.g., succinate (B1194679), malate) measure_basal_respiration->add_substrates measure_active_respiration Measure active (State 3) respiration add_substrates->measure_active_respiration add_this compound Add this compound at varying concentrations measure_active_respiration->add_this compound measure_inhibition Measure the inhibition of oxygen consumption add_this compound->measure_inhibition add_inhibitors Add known inhibitors of the ETC (e.g., antimycin A, cyanide) as controls measure_inhibition->add_inhibitors analysis Analyze oxygen flux data to determine the site and extent of inhibition add_inhibitors->analysis end End: Confirm mechanism of action analysis->end

Workflow for a mitochondrial respiration assay.

Detailed Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from Eimeria oocysts or sporozoites using differential centrifugation.[8][22]

  • Protein Quantification: The protein concentration of the mitochondrial suspension is determined using a standard method (e.g., Bradford assay).

  • Respirometry: A high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) is used to measure oxygen consumption.

  • Assay Procedure:

    • Isolated mitochondria are added to the respirometer chamber containing a respiration buffer.

    • Basal respiration is measured.

    • Substrates for different complexes of the electron transport chain (e.g., pyruvate, malate (B86768) for Complex I; succinate for Complex II) are added to stimulate respiration.

    • This compound is titrated into the chamber at various concentrations, and the resulting inhibition of oxygen consumption is recorded.

    • Known inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, cyanide for Complex IV) are used as controls to confirm the site of action.

  • Data Analysis: The oxygen consumption rates are analyzed to determine the specific inhibitory effect of this compound on the electron transport chain.

Conclusion

This compound remains a valuable tool for the control of coccidiosis in veterinary medicine. Its well-defined mechanism of action, targeting the mitochondrial cytochrome bc1 complex of Eimeria, provides a clear rationale for its coccidiostatic activity. The quantitative data from numerous studies consistently demonstrate its efficacy in reducing parasite load, mitigating clinical signs of disease, and improving animal performance. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of new anticoccidial agents. A thorough understanding of this compound's core function is essential for its judicious use in managing coccidiosis and for advancing the field of antiparasitic drug discovery.

References

Methodological & Application

Application Notes and Protocols: Decoquinate In Vitro Assay for Toxoplasma gondii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro assay to evaluate the efficacy of decoquinate against the tachyzoite stage of Toxoplasma gondii. It includes methodologies for parasite and host cell culture, determination of the half-maximal inhibitory concentration (IC50), and a summary of reported quantitative data.

Introduction

Toxoplasma gondii is an obligate intracellular protozoan parasite capable of infecting a wide range of warm-blooded animals, including humans. While typically asymptomatic in immunocompetent individuals, toxoplasmosis can cause severe disease in immunocompromised patients and during congenital infection. This compound, a quinolone derivative, is an anticoccidial agent that has demonstrated potent in vitro activity against T. gondii. It functions by inhibiting the parasite's mitochondrial cytochrome bc1 complex, thereby disrupting the electron transport chain.[1][2][3] This document outlines the necessary protocols to assess the in vitro efficacy of this compound against T. gondii.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and its derivatives against Toxoplasma gondii.

CompoundT. gondii StrainHost Cell TypeIC50 (nM)Citation(s)
This compound (DCQ)Not SpecifiedHuman Foreskin Fibroblasts (HFF)12[1][4]
This compound (DCQ)Not SpecifiedHuman Foreskin Fibroblasts (HFF)1.1[1][5]
This compound (DCQ)Not SpecifiedHuman Fibroblast Cultures~12 (0.005 µg/mL)[3]
RMB060 (this compound Derivative)Not SpecifiedHuman Foreskin Fibroblasts (HFF)0.07[1][5]

Experimental Protocols

Materials and Reagents
  • Toxoplasma gondii tachyzoites (e.g., RH or Me49 strain)

  • Human Foreskin Fibroblasts (HFF) or other suitable host cell line (e.g., HeLa, Vero)[6][7][8]

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin[7]

  • This compound stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Reagents for quantifying parasite proliferation (e.g., SYBR Green I, β-galactosidase assay)

Host Cell Culture
  • Culture HFF cells in T-25 or T-75 flasks using complete DMEM.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.[7]

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with trypsin-EDTA, and re-seed them into new flasks at the desired density.

Toxoplasma gondii Tachyzoite Propagation
  • Maintain T. gondii tachyzoites by serial passage in confluent monolayers of HFF cells.[7]

  • Infect a confluent T-25 flask of HFF cells with tachyzoites.

  • After 2-3 days, when the majority of host cells have been lysed, harvest the tachyzoites from the culture supernatant.

  • Centrifuge the supernatant to pellet the parasites.

  • Resuspend the parasite pellet in fresh culture medium and pass them through a 27-gauge needle to lyse any remaining host cells.

  • Count the tachyzoites using a hemocytometer.

In Vitro this compound Susceptibility Assay
  • Seed HFF cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight to allow for cell adherence.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity to the host cells.

  • Remove the culture medium from the 96-well plate and infect the HFF monolayer with freshly harvested T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5-1.

  • Immediately after infection, add the this compound serial dilutions to the respective wells. Include wells with untreated infected cells (negative control) and uninfected cells (background control).

  • Incubate the plate at 37°C with 5% CO2 for 48-72 hours.

  • After the incubation period, quantify parasite proliferation using a suitable method. A common method is a fluorescence-based assay using a reporter strain of T. gondii (e.g., expressing GFP or β-galactosidase) or a DNA-based quantification using a fluorescent dye like SYBR Green I.

  • Determine the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of this compound in Toxoplasma gondii

decoquinate_pathway Mechanism of Action of this compound in Toxoplasma gondii cluster_mitochondrion T. gondii Mitochondrion Ubiquinone Ubiquinone (Coenzyme Q) CytBC1 Cytochrome bc1 Complex Ubiquinone->CytBC1 e- transfer CytC Cytochrome c CytBC1->CytC e- transfer ATP_Synthase ATP Synthase CytC->ATP_Synthase ... ATP ATP Production ATP_Synthase->ATP This compound This compound This compound->CytBC1 Inhibition

Caption: this compound inhibits the cytochrome bc1 complex in the mitochondrial electron transport chain of Toxoplasma gondii.

Experimental Workflow for this compound In Vitro Assay

experimental_workflow Experimental Workflow for this compound In Vitro Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Host_Cells Culture Host Cells (HFF) Seed_Plate Seed HFF in 96-well Plate Host_Cells->Seed_Plate Parasites Propagate T. gondii Tachyzoites Infect_Cells Infect HFF with Tachyzoites Parasites->Infect_Cells Seed_Plate->Infect_Cells Add_Drug Add this compound Serial Dilutions Infect_Cells->Add_Drug Incubate Incubate for 48-72h Add_Drug->Incubate Quantify Quantify Parasite Proliferation Incubate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Caption: A flowchart outlining the key steps of the in vitro assay for this compound against Toxoplasma gondii.

References

Application Notes and Protocols for Animal Model Experimental Design Using Decoquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of decoquinate in preclinical animal models. This compound, a 4-hydroxyquinolone derivative, is a well-established anticoccidial agent with a primary mechanism of action involving the inhibition of mitochondrial respiration in parasites.[1][2][3] Its therapeutic potential is also being explored for other protozoan infections, including toxoplasmosis and malaria.[2][4]

Mechanism of Action

This compound's primary mode of action is the disruption of the parasite's energy metabolism. It selectively inhibits the mitochondrial cytochrome bc1 complex, which is a critical component of the electron transport chain.[2][3][5] This inhibition blocks the transfer of electrons, halting ATP synthesis and ultimately leading to the parasite's death.[5] this compound acts primarily on the sporozoite stage of coccidia, preventing their development after they penetrate the gut epithelium.[1][6]

Signaling Pathway Diagram

decoquinate_mechanism cluster_mitochondrion Parasite Mitochondrion ubiquinone Ubiquinone (Coenzyme Q) cyt_bc1 Cytochrome bc1 Complex ubiquinone->cyt_bc1 e- cytochrome_c Cytochrome c cyt_bc1->cytochrome_c e- atp_synthesis ATP Synthesis cytochrome_c->atp_synthesis Drives This compound This compound This compound->cyt_bc1 Inhibits

Caption: Mechanism of action of this compound in the parasite mitochondrion.

Experimental Protocols

Below are detailed protocols for using this compound in various animal models based on published studies.

Coccidiosis Prevention and Treatment in Poultry (Chickens)

This protocol is designed to evaluate the efficacy of this compound in preventing and treating coccidiosis caused by Eimeria species in broiler chickens.

Experimental Workflow Diagram:

poultry_coccidiosis_workflow acclimatization Acclimatization of Chicks (e.g., 7 days) grouping Random Allocation to Treatment Groups acclimatization->grouping medication This compound Administration in Feed (Begin prior to infection for prophylaxis) grouping->medication infection Oral Inoculation with Eimeria oocysts medication->infection monitoring Daily Monitoring (Clinical signs, mortality) infection->monitoring data_collection Data Collection (Weight gain, feed conversion, oocyst shedding, lesion scoring) monitoring->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Experimental workflow for poultry coccidiosis studies.

Materials:

  • Broiler chicks (e.g., Ross 308)

  • Standard broiler feed

  • This compound premix (e.g., Deccox®)[7]

  • Eimeria species oocysts (E. tenella, E. acervulina, E. maxima)

  • Cages with wire floors to prevent reinfection

  • Fecal collection trays

  • Microscope and McMaster chamber for oocyst counting

Procedure:

  • Animal Acclimatization: Acclimatize chicks for approximately 7 days upon arrival. Provide ad libitum access to water and unmedicated feed.

  • Group Allocation: Randomly allocate chicks to different treatment groups (e.g., non-infected control, infected control, this compound-treated groups at various dosages).

  • Diet Preparation and Administration:

    • Prepare medicated feed by incorporating this compound at the desired concentrations. For prevention, typical dosages range from 20-40 mg/kg of complete feed.[7][8]

    • For prophylactic studies, start the medicated feed 24-48 hours before infection and continue for the duration of the experiment.

  • Infection:

    • On day 0, orally inoculate each chick (except the non-infected control group) with a standardized dose of sporulated Eimeria oocysts.

  • Data Collection and Monitoring:

    • Clinical Signs: Record daily observations for signs of coccidiosis such as bloody droppings, ruffled feathers, and apathy.

    • Weight Gain and Feed Conversion: Measure body weight and feed intake at regular intervals to calculate average daily gain and feed conversion ratio.

    • Oocyst Shedding: Collect fecal samples from each group at peak shedding times (typically 5-9 days post-infection) and quantify oocyst counts per gram of feces using a McMaster chamber.

    • Lesion Scoring: At the end of the study (e.g., 7-9 days post-infection), euthanize a subset of birds from each group and score intestinal lesions according to a standardized method (e.g., Johnson and Reid, 1970).

  • Statistical Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA, t-test) to determine the significance of differences between treatment groups.

Quantitative Data Summary for Poultry Coccidiosis Models:

ParameterDosageAnimal ModelEfficacyReference
Prevention of Coccidiosis20-40 mg/kg in feedBroiler ChickensEffective as a coccidiostat.[8]
Control of Coccidiosis20-40 mg/kg in feedChickens for fatteningSafe and effective for prevention.[7]
Coccidiosis Prevention in Ruminants (Calves and Lambs)

This protocol outlines the use of this compound for the prevention and treatment of coccidiosis in young ruminants.

Experimental Workflow Diagram:

ruminant_coccidiosis_workflow acclimatization Acclimatization of Calves/Lambs grouping Random Allocation to Treatment Groups acclimatization->grouping medication This compound Administration (In-feed or oral drench) grouping->medication infection Oral Inoculation with Eimeria oocysts (e.g., E. bovis, E. zuernii) medication->infection monitoring Daily Monitoring (Fecal consistency, clinical signs) infection->monitoring data_collection Data Collection (Weight gain, oocyst counts, fecal scores) monitoring->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Experimental workflow for ruminant coccidiosis studies.

Materials:

  • Young calves or lambs susceptible to coccidiosis

  • Milk replacer or feed suitable for the age of the animals

  • This compound

  • Eimeria species oocysts relevant to the host (e.g., E. bovis, E. zuernii for calves)

  • Fecal collection bags/containers

  • Microscope and McMaster chamber

Procedure:

  • Animal Selection and Acclimatization: Select healthy, coccidia-free animals and allow them to acclimatize to the housing and diet.

  • Group Allocation: Randomly assign animals to control and treatment groups.

  • This compound Administration:

    • Administer this compound mixed in the feed or as an oral drench.

    • For prevention in calves, a common dosage is 0.5 mg/kg body weight daily for at least 28 days.[6][9]

    • For treatment in calves and prevention in lambs, a dosage of 1 mg/kg body weight daily for at least 28 days is often used.[6][9]

  • Infection:

    • Administer a single oral dose of sporulated Eimeria oocysts to induce infection.

  • Monitoring and Sample Collection:

    • Monitor animals daily for clinical signs such as diarrhea, dehydration, and loss of appetite.

    • Collect fecal samples regularly to determine oocyst shedding patterns.

    • Record body weight to assess growth performance.

  • Data Analysis: Compare oocyst shedding, clinical scores, and weight gain between the groups to evaluate the efficacy of this compound.

Quantitative Data Summary for Ruminant Coccidiosis Models:

ParameterDosageAnimal ModelDurationEfficacyReference
Prevention of coccidiosis0.5 mg/kg b.w. dailyCalvesAt least 28 daysPrevents coccidiosis.[6][9]
Treatment of coccidiosis1 mg/kg b.w. dailyLambs and CalvesAt least 28 daysTreats existing infections.[6][9]
Prevention of coccidiosis1 mg/kg b.w. dailyLambsAt least 28 daysPrevents coccidiosis.[6]
Suppression of oocyst discharge0.5-0.8 mg/kg b.w.Calves-Suppressed oocyst discharge and bloody diarrhea.[10]
Arrested parasite development1.5 mg/kg b.w. in feedCalvesContinuousKills sporozoites or arrests merozoite release.[11]
Toxoplasmosis Prevention in Sheep

This protocol is for evaluating this compound's ability to prevent abortion and perinatal losses due to Toxoplasma gondii infection in pregnant ewes.

Procedure:

  • Animal Selection: Use pregnant ewes that are seronegative for T. gondii.

  • Treatment: Administer this compound in the feed at a dosage of 2 mg/kg body weight daily.[6][9][12]

  • Treatment Duration: Begin treatment approximately 10 days before experimental infection and continue for an extended period, for instance, for 14 weeks prior to lambing.[6][9][12]

  • Infection: Orally challenge the ewes with T. gondii oocysts at around 90 days of gestation.[12]

  • Outcome Measures: Monitor for febrile response, antibody production, placental damage, gestation length, and the number and weight of live lambs born.[12]

Quantitative Data Summary for Ovine Toxoplasmosis Model:

ParameterDosageAnimal ModelDurationEfficacyReference
Prevention of abortion and perinatal losses2 mg/kg b.w. dailyPregnant Ewes14 weeks prior to lambingAids in prevention.[6][9]
Reduction of experimental toxoplasmosis effects2 mg/kg b.w. dailyPregnant EwesFrom 10 days before challenge until lambingDelayed fever, reduced placental damage, increased live lambs.[12]
Malaria Prophylaxis in Mice

This protocol details the use of a this compound nanoformulation for evaluating causal prophylactic efficacy against Plasmodium liver-stage infection in mice.

Procedure:

  • Formulation: Prepare a nanoparticle formulation of this compound to enhance bioavailability.[4]

  • Animal Model: Use a suitable mouse strain for Plasmodium berghei infection.

  • Treatment: Administer the this compound nanoformulation orally. A dose of 1.25 mg/kg has been shown to be effective.[3][4]

  • Infection: Infect mice with P. berghei sporozoites.

  • Efficacy Assessment: Monitor for the presence of liver-stage parasites and subsequent blood-stage infection to determine prophylactic efficacy.[4]

Quantitative Data Summary for Murine Malaria Model:

ParameterDosage (Nanoformulation)Animal ModelEfficacyReference
Inhibition of liver-stage parasite growth1.25 mg/kg (oral)Mice (P. berghei)Provided complete causal prophylactic protection.[3][4]
Cryptosporidiosis Prevention in Goats

This protocol is for assessing the efficacy of this compound in preventing experimental cryptosporidiosis in kids.

Procedure:

  • Animal Model: Use 1-day-old male kids.

  • Treatment: Administer this compound orally at a dose of 2.5 mg/kg/day.[13]

  • Treatment Duration: Medicate for 21 days, starting 3 days before infection.[13]

  • Infection: Orally inoculate kids with Cryptosporidium parvum oocysts.[13]

  • Outcome Measures: Monitor body weight gain, oocyst shedding, and the presence of diarrhea.[13]

Quantitative Data Summary for Caprine Cryptosporidiosis Model:

ParameterDosageAnimal ModelDurationEfficacyReference
Prevention of experimental cryptosporidiosis2.5 mg/kg/dayKids (Goats)21 daysReduced oocyst shedding and prevented diarrhea and weight loss.[13]

Safety and Toxicology

This compound generally has a good safety profile. In rats, the No-Observed-Effect Level (NOEL) was 15 mg/kg.[14] Long-term studies in rats and dogs showed no significant treatment-related adverse effects. It is not considered genotoxic or carcinogenic.[7]

Disclaimer: These protocols are intended as a guide and should be adapted based on specific research objectives and institutional animal care and use guidelines. Researchers should always consult relevant literature and adhere to all safety and ethical regulations.

References

Preparing Decoquinate Stock Solutions for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate is a quinolone compound widely recognized for its potent anticoccidial activity.[1][2] Beyond its established use in veterinary medicine, this compound is gaining attention in drug development for its potential therapeutic applications against a range of parasitic diseases, including toxoplasmosis, neosporosis, and malaria.[2][3] Its mechanism of action involves the targeted inhibition of the mitochondrial electron transport chain in parasites, offering a selective mode of action with minimal impact on host cells.[3][4]

A significant challenge in utilizing this compound for in vitro studies is its high lipophilicity and consequently, its poor solubility in aqueous solutions like cell culture media.[4] This necessitates the preparation of concentrated stock solutions in an appropriate organic solvent, which can then be diluted to the desired final concentration in the culture medium. This document provides detailed protocols and application notes for the preparation and use of this compound stock solutions in cell culture experiments.

Data Presentation: Quantitative Summary

The following table summarizes key quantitative data for this compound relevant to the preparation of stock solutions for cell culture applications.

PropertyValueSource(s)
Molecular Weight 417.6 g/mol [4]
Appearance Off-white crystalline powder[4]
Water Solubility 0.06 mg/L (at 20°C)[4]
Solubility in DMSO 0.01 mg/mL (0.02 mM)[5]
Common Solvents Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), 0.1N NaOH with 90% Methanol[5][6]
Mechanism of Action Inhibition of mitochondrial cytochrome b (Complex III)[3][7]
Effective in vitro Concentrations 10 nM - 240 nM[2][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure maximum solubility.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 417.6 g/mol = 4.176 mg

  • Weighing:

    • Accurately weigh 4.176 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolving:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the this compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization and Storage:

    • The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for concentrated DMSO stocks as it may lead to precipitation.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol outlines the steps for diluting the DMSO stock solution to the final working concentration in the cell culture medium. It is critical to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Determine the final desired concentration of this compound in your cell culture experiment (e.g., 100 nM).

  • Calculate the required dilution factor. For example, to dilute a 10 mM stock to 100 nM:

    • Dilution Factor = (10 x 10^-3 M) / (100 x 10^-9 M) = 100,000

  • Perform a serial dilution to avoid pipetting very small volumes and to ensure proper mixing. A two-step dilution is recommended:

    • Intermediate Dilution (e.g., 1:100): Add 1 µL of the 10 mM stock solution to 99 µL of pre-warmed cell culture medium. This results in a 100 µM intermediate solution. Mix thoroughly by gentle pipetting.

    • Final Dilution (e.g., 1:1000): Add 1 µL of the 100 µM intermediate solution to 999 µL of pre-warmed cell culture medium in your experimental well or flask. This results in a final concentration of 100 nM this compound.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples. In the example above, the final DMSO concentration would be 0.001% (from the 1:1000 final dilution step).

  • Important Considerations:

    • The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and for many cell lines, below 0.1% to avoid toxicity.[8]

    • To prevent precipitation, add the this compound solution to the culture medium dropwise while gently swirling the plate or flask.

    • Always prepare fresh dilutions of this compound in culture medium for each experiment.

Mandatory Visualizations

Signaling Pathway Diagram

This compound's primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex III (cytochrome bc1 complex). This disruption blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death.

decoquinate_mechanism cluster_ETC Mitochondrial Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (CoQ) ComplexI->Ubiquinone ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIV Complex IV (Cytochrome c Oxidase) CytochromeC->ComplexIV O2 O₂ ATP_Synthase ATP Synthase ATP ATP H2O H₂O This compound This compound This compound->ComplexIII Inhibition

Caption: this compound inhibits the mitochondrial electron transport chain at Complex III.

Experimental Workflow Diagram

The following workflow outlines the key steps for preparing and using this compound in cell culture experiments.

experimental_workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO to create 10 mM Stock Solution weigh->dissolve store Aliquot and Store at -20°C dissolve->store intermediate_dilution Prepare Intermediate Dilution in Culture Medium store->intermediate_dilution prepare_cells Prepare Cell Culture final_dilution Prepare Final Working Concentration in Culture Medium prepare_cells->final_dilution intermediate_dilution->final_dilution treat_cells Treat Cells with this compound and Vehicle Control final_dilution->treat_cells incubate Incubate Cells treat_cells->incubate assay Perform Downstream Assays incubate->assay end End assay->end

Caption: Workflow for preparing and using this compound in cell culture.

References

Application Note: Determination of Decoquinate Residues in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decoquinate is a quinolone-based coccidiostat widely used in veterinary medicine to prevent and treat coccidiosis in poultry and other livestock.[1][2] The use of this drug can lead to the presence of residues in edible tissues, necessitating sensitive and reliable analytical methods to ensure food safety and compliance with regulatory limits.[1][2] This application note details a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound residues in animal tissues, such as chicken muscle, liver, and kidney. The described protocol provides high sensitivity, specificity, and accuracy, making it suitable for routine monitoring and residue depletion studies.

Principle

The method involves the extraction of this compound from homogenized tissue samples using a liquid-liquid extraction (LLE) procedure with acetonitrile (B52724). The resulting extract is then purified using solid-phase extraction (SPE) to remove matrix interferences. The purified extract is analyzed by LC-MS/MS in the positive electrospray ionization (ESI+) mode, with detection and quantification performed using multiple reaction monitoring (MRM).

Experimental Protocols

Sample Preparation

The sample preparation protocol involves an initial extraction followed by a cleanup step.

a. Extraction

  • Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Homogenize the mixture using a vortex mixer at 1000 rpm for 1 minute.

  • Centrifuge the sample for 15 minutes at 3600 g and 4°C.[3]

  • Carefully collect the supernatant for the subsequent cleanup step.

b. Solid-Phase Extraction (SPE) Cleanup

  • Condition an Oasis HLB SPE cartridge (3 cm³, 60 mg) by passing 3 mL of methanol (B129727) followed by 3 mL of water.[3]

  • Load the entire supernatant from the extraction step onto the conditioned SPE cartridge.[3]

  • Wash the cartridge with 5 mL of 1.25% ammonia (B1221849) solution.[3]

  • Dry the cartridge under vacuum for 2 minutes.[3]

  • Elute the analyte with 5 mL of methanol.[3]

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of a 50:50 (v/v) methanol/water mixture.[3]

  • Vortex the reconstituted sample and sonicate for 5 minutes before injection into the LC-MS/MS system.[3]

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions

ParameterValue
Column XTerra C18 (or equivalent), 2.1 x 100 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Gradient Program Time (min)
0.0
1.0
14.0
20.0
20.1
22.0

b. Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 600°C
Nebulizer Gas 45 psi
Heater Gas 45 psi
Detection Mode Multiple Reaction Monitoring (MRM)

c. MRM Transitions for this compound

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
This compound418372Positive
This compound (Qualifier)418288Positive

Data Presentation

The following tables summarize the quantitative data from method validation studies.

Table 1: Method Performance Characteristics

ParameterResult
Linearity Range1 - 200 µg/L
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.25 - 1 µg/kg
Limit of Quantification (LOQ)0.5 - 2.5 µg/kg

Table 2: Recovery and Precision in Chicken Tissues

Spiked Level (µg/kg)TissueRecovery (%)RSD (%)
1Muscle78.2 - 85.3< 10.4
10Muscle90.5 - 107.4< 15
100Muscle95.1 - 104.9< 15
1Liver85.3 - 104.9< 10.4
10Liver92.3 - 106.2< 15
100Liver96.8 - 103.5< 15

Data compiled from multiple sources for illustrative purposes.[4][5]

Visualizations

Workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Sample Homogenized Tissue Sample (2g) Extraction Liquid-Liquid Extraction (Acetonitrile) Sample->Extraction Centrifugation Centrifugation (3600g, 15 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (Oasis HLB) Supernatant->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution (Methanol/Water) Evaporation->Reconstitution LCMS LC-MS/MS Analysis (ESI+, MRM) Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data LogicalSteps Start Start: Tissue Homogenate Extract Extraction: Isolate Analyte Start->Extract Add Acetonitrile Clean Cleanup: Remove Interferences Extract->Clean Apply to SPE Separate LC Separation: Chromatographic Resolution Clean->Separate Inject Extract Detect MS/MS Detection: Ionization & Fragmentation Separate->Detect ESI+ Quantify Quantification: MRM Data Analysis Detect->Quantify Integrate Peaks

References

Application Notes and Protocols for Studying Parasite Mitochondrial Respiration Using Decoquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate, a 4-hydroxyquinolone anticoccidial agent, is a potent inhibitor of the mitochondrial electron transport chain in various apicomplexan parasites.[1][2] Its specific mode of action and high selectivity for the parasite's mitochondria over the host's make it an invaluable tool for studying parasite physiology, bioenergetics, and for the development of novel antiparasitic drugs.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on parasite mitochondrial respiration.

Mechanism of Action

This compound targets the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2][3] Specifically, it is thought to bind to the quinol oxidation (Qo) site of cytochrome b, one of the catalytic subunits of the complex.[1][4] This binding competitively inhibits the oxidation of ubiquinol, thereby blocking the transfer of electrons to cytochrome c.[2][3] The disruption of the electron flow leads to the collapse of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, parasite death.[2][4]

Data Presentation

The following tables summarize the reported inhibitory activity of this compound against various parasites.

Table 1: In Vitro Inhibitory Concentration (IC50) of this compound Against Various Parasites

Parasite SpeciesStageIC50Host Cell/Assay ConditionReference
Toxoplasma gondiiTachyzoites1.1 nMHFF cells, concomitant treatment[3][5]
Toxoplasma gondiiTachyzoites4.7 nMHFF cells, treatment of intracellular parasites[5]
Toxoplasma gondiiTachyzoites0.005 µg/mL (~12 nM)Human fibroblast cultures[1]
Besnoitia besnoitiTachyzoites10 nMMARC-145 cells[1]
Sarcocystis neuronaMerozoites240 nMCell culture[1]
Neospora caninumTachyzoites0.1 µg/mLCell culture, death after 5 min[6]

Table 2: Comparative Efficacy of this compound and Other Mitochondrial Inhibitors

CompoundTargetParasiteIC50Reference
This compound Cytochrome bc1 complex (Qo site)Toxoplasma gondii~1-12 nM[1][3][5]
AtovaquoneCytochrome bc1 complex (Qo site)Plasmodium falciparum~1 nM[7]
MonensinIonophoreToxoplasma gondii0.001 µg/mL[1]
ELQ-300Cytochrome bc1 complex (Qi site)Plasmodium falciparum~1 nM[8]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

This compound is poorly soluble in aqueous solutions. Proper preparation of stock solutions is critical for accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free water or culture medium

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.

  • Warm the solution slightly (e.g., 37°C) and vortex vigorously to ensure complete dissolution.

  • For working solutions, perform serial dilutions of the DMSO stock in the appropriate cell culture medium or assay buffer.

  • Ensure the final concentration of DMSO in the assay does not exceed a level that affects parasite or host cell viability (typically ≤ 0.5%).

  • Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.

Protocol 2: Measuring Oxygen Consumption Rate (OCR) in Intact Parasites using Seahorse XF Analyzer

This protocol is adapted for studying the effect of this compound on the mitochondrial respiration of intracellular parasites (e.g., Toxoplasma gondii) using a Seahorse XF Analyzer.

Materials:

  • Host cells (e.g., Human Foreskin Fibroblasts - HFFs)

  • Parasites (e.g., Toxoplasma gondii tachyzoites)

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

  • This compound (prepared as in Protocol 1)

  • Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

  • Seahorse XF Analyzer

Procedure:

  • Cell Seeding: Seed host cells in a Seahorse XF microplate at a density that results in a confluent monolayer on the day of the assay.

  • Parasite Infection: Infect the host cell monolayer with parasites at a multiplicity of infection (MOI) that allows for robust infection but does not cause premature host cell lysis during the assay period. Incubate for 24-48 hours.

  • Assay Preparation:

    • One day prior to the assay, hydrate (B1144303) the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.

    • On the day of the assay, replace the culture medium in the cell plate with pre-warmed assay medium.

    • Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

  • Compound Loading: Load the injector ports of the sensor cartridge with the desired compounds:

    • Port A: this compound (at various concentrations) or vehicle control (assay medium with the same final DMSO concentration).

    • Port B: Oligomycin (to inhibit ATP synthase).

    • Port C: FCCP (to induce maximal respiration).

    • Port D: Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration).

  • Seahorse XF Assay:

    • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell plate.

    • Run the assay protocol, which will measure basal OCR before injecting the compounds sequentially and measuring the OCR after each injection.

  • Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Protocol 3: Measuring Oxygen Consumption in Isolated Parasite Mitochondria using a Clark-type Electrode

This protocol describes the measurement of oxygen consumption in mitochondria isolated from parasites (e.g., Plasmodium falciparum).

Materials:

  • Isolated parasite mitochondria

  • Clark-type oxygen electrode system

  • Respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 1 mM EGTA, pH 7.4)

  • Substrates (e.g., succinate, malate, glycerol-3-phosphate)

  • ADP

  • This compound (prepared as in Protocol 1)

  • Other mitochondrial inhibitors (e.g., rotenone, antimycin A, KCN) as controls.

Procedure:

  • System Setup:

    • Calibrate the Clark-type electrode according to the manufacturer's instructions.

    • Add pre-warmed respiration buffer to the reaction chamber and allow the system to equilibrate to the desired temperature (e.g., 30-37°C).

  • Mitochondria and Substrate Addition:

    • Add a known amount of isolated parasite mitochondria (e.g., 50-100 µg of protein) to the chamber.

    • Add a respiratory substrate (e.g., 10 mM succinate) to initiate electron transport and measure the basal rate of oxygen consumption (State 2 respiration).

  • ADP Addition: Add a known amount of ADP (e.g., 100-200 µM) to stimulate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

  • This compound Addition:

    • After observing a stable State 3 respiration, add this compound at the desired concentration.

    • Monitor the change in the rate of oxygen consumption to determine the inhibitory effect of this compound.

    • Perform a dose-response analysis by adding increasing concentrations of this compound.

  • Controls: Use other known inhibitors of the electron transport chain as positive controls to validate the assay. For example, add antimycin A to confirm the inhibition of Complex III.

  • Data Analysis: Calculate the rates of oxygen consumption before and after the addition of this compound to determine the percentage of inhibition.

Visualizations

Decoquinate_Mechanism_of_Action cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- UQH2 Ubiquinol Pool (QH2) UQ->UQH2 Reduction Complex_III Complex III (Cytochrome bc1) UQH2->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Complex_III Inhibits Qo site

Caption: this compound's mechanism of action on the parasite mitochondrial ETC.

Seahorse_Workflow start Seed host cells & infect with parasites prepare Prepare Seahorse plate and sensor cartridge start->prepare load Load injector ports: Port A: this compound Port B: Oligomycin Port C: FCCP Port D: Rot/AA prepare->load run Run Seahorse XF Assay load->run analyze Analyze OCR data run->analyze

Caption: Experimental workflow for the Seahorse XF Mito Stress Test.

Clark_Electrode_Workflow start Calibrate Clark-type electrode add_mito Add isolated mitochondria & substrate start->add_mito measure_state2 Measure State 2 respiration add_mito->measure_state2 add_adp Add ADP measure_state2->add_adp measure_state3 Measure State 3 respiration add_adp->measure_state3 add_deco Add this compound measure_state3->add_deco measure_inhibition Measure inhibition of respiration add_deco->measure_inhibition analyze Calculate % inhibition measure_inhibition->analyze

References

Application of Decoquinate in Malaria Transmission-Blocking Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate (DQ), a quinolone derivative, is a promising multi-stage antimalarial candidate.[1] Its primary mechanism of action involves the inhibition of the cytochrome bc1 complex (Complex III) within the parasite's mitochondrial electron transport chain.[1][2] This disruption of mitochondrial function is lethal to the parasite and affects various life cycle stages, including the liver, asexual blood, and transmissible sexual stages (gametocytes).[1][2] The ability of this compound to impact gametocyte viability makes it a compound of significant interest for malaria transmission-blocking strategies, which aim to prevent the transfer of parasites from infected humans to mosquitoes.

This document provides detailed application notes and protocols for evaluating the transmission-blocking potential of this compound using standard in vitro and ex vivo assays.

Mechanism of Action

This compound targets the Qo site of the cytochrome b protein, a critical subunit of the cytochrome bc1 complex in the Plasmodium mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from ubiquinol (B23937) to cytochrome c, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. This mechanism is crucial for the parasite's survival across different life cycle stages.

cluster_0 Mitochondrial Electron Transport Chain Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Coenzyme Q) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1 complex) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV (Cytochrome c oxidase) Cytochrome_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Complex_III Inhibition

This compound's inhibition of the cytochrome bc1 complex.

Data Presentation

While specific quantitative data on the transmission-blocking efficacy of this compound against Plasmodium falciparum is not extensively available in the public domain, its potent activity against asexual blood stages and other apicomplexan parasites highlights its potential. The following tables summarize the available in vitro activity data for this compound.

Table 1: In Vitro Activity of this compound Against Plasmodium falciparum Asexual Blood Stages

Parasite StrainDrug Resistance ProfileIC50 (nM)Reference
3D7Chloroquine-sensitive0.91 ± 0.05[1]
Dd2Multidrug-resistant1.33 ± 0.14[1]

Table 2: In Vitro Activity of this compound Against Toxoplasma gondii

Assay ConditionIC50 (nM)Reference
Concomitant with infection1.1

Experimental Protocols

Gametocyte Viability Assay

This assay determines the direct effect of this compound on the viability of mature P. falciparum gametocytes.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • Complete culture medium (e.g., RPMI-1640 supplemented with human serum and hypoxanthine)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Gametocyte viability reagent (e.g., parasite lactate (B86563) dehydrogenase (pLDH) assay reagents or a fluorescent viability dye like AlamarBlue)

  • Plate reader (for colorimetric or fluorometric analysis)

Protocol:

  • Gametocyte Culture: Culture P. falciparum to produce mature stage V gametocytes.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO only) and a positive control (a known gametocytocidal drug).

  • Assay Setup:

    • Adjust the gametocyte culture to a final concentration of 1-2% gametocytemia at a 2% hematocrit.

    • Add 100 µL of the gametocyte suspension to each well of a 96-well plate.

    • Add 100 µL of the diluted this compound or control solutions to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Viability Assessment (pLDH Assay Example):

    • Following incubation, lyse the cells to release pLDH.

    • Add the pLDH substrate solution and incubate as per the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

A Prepare serial dilutions of this compound B Add mature P. falciparum gametocytes to 96-well plate A->B C Incubate for 48-72 hours B->C D Assess gametocyte viability (e.g., pLDH assay) C->D E Determine IC50 value D->E

Workflow for the gametocyte viability assay.
Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold-standard assay to evaluate the transmission-blocking potential of a compound by assessing its effect on the parasite's ability to infect mosquitoes.

Materials:

  • Mature P. falciparum gametocyte culture (Stage V)

  • Human red blood cells

  • Human serum (from a non-malaria-exposed donor)

  • Anopheles mosquitoes (e.g., Anopheles stephensi or Anopheles gambiae)

  • Membrane feeding apparatus (glass feeders, membrane, water bath)

  • This compound stock solution (in DMSO)

  • Mercurochrome solution (for oocyst staining)

  • Light microscope

Protocol:

  • Mosquito Preparation: Use 3-5 day old female Anopheles mosquitoes starved for at least 4 hours before feeding.

  • Infectious Blood Meal Preparation:

    • Mix mature gametocyte culture with fresh human red blood cells and human serum to achieve a final hematocrit of 40-50%.

    • Prepare different concentrations of this compound in the blood meal. Include a vehicle control (DMSO).

  • Mosquito Feeding:

    • Warm the membrane feeders to 37°C.

    • Add the infectious blood meal containing this compound or control to the feeders and cover with a membrane (e.g., Parafilm).

    • Allow mosquitoes to feed for 30-60 minutes in the dark.

  • Post-Feeding Maintenance:

    • Separate the fed mosquitoes (identified by their swollen, red abdomens).

    • Maintain the fed mosquitoes in a secure, climate-controlled insectary (26-28°C, 70-80% humidity) with access to a sugar solution.

  • Oocyst Counting:

    • 7-10 days post-feeding, dissect the midguts of at least 20-30 mosquitoes per group.

    • Stain the midguts with mercurochrome to visualize the oocysts.

    • Count the number of oocysts on each midgut using a light microscope.

  • Data Analysis:

    • Infection Prevalence: Calculate the percentage of mosquitoes with at least one oocyst.

    • Infection Intensity: Determine the mean number of oocysts per midgut in the infected mosquitoes.

    • Calculate the percentage reduction in oocyst intensity and prevalence for each this compound concentration compared to the control.

    • Determine the IC50 and IC90 values (the concentration that inhibits oocyst development by 50% and 90%, respectively).

A Prepare infectious blood meal with gametocytes and this compound B Feed Anopheles mosquitoes via membrane feeder A->B C Maintain fed mosquitoes for 7-10 days B->C D Dissect mosquito midguts and stain for oocysts C->D E Count oocysts to determine infection prevalence and intensity D->E F Calculate % transmission reduction E->F

Workflow for the Standard Membrane Feeding Assay (SMFA).

Conclusion

This compound's established mechanism of action against the Plasmodium mitochondrial electron transport chain and its demonstrated activity against multiple parasite stages make it a compelling candidate for development as a malaria transmission-blocking agent. The protocols outlined in this document provide a framework for the systematic evaluation of its efficacy in this regard. Further studies are warranted to generate specific quantitative data on the gametocytocidal and transmission-blocking activity of this compound to fully elucidate its potential in malaria eradication efforts.

References

Application Notes and Protocols for Decoquinate Dosage Calculation in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Decoquinate (DQ), a 4-hydroxyquinolone derivative, is a potent anticoccidial agent widely used in veterinary medicine.[1][2] Its primary mechanism of action involves the inhibition of mitochondrial respiration in parasites by targeting the cytochrome bc1 complex, which is crucial for the electron transport chain.[3][4] This disruption of energy metabolism ultimately leads to the arrest of parasite development, particularly during the sporozoite and early schizont stages.[1][5] In recent years, this compound has garnered significant interest for its potential therapeutic applications against other apicomplexan parasites, including Plasmodium, Toxoplasma gondii, and Neospora caninum, making it a subject of extensive in vivo research in mouse models.[3][6][7]

These application notes provide a comprehensive guide for the calculation and administration of this compound in in vivo mouse studies. The protocols outlined below are designed to ensure accurate dosing, thereby promoting reproducible and reliable experimental outcomes.

Data Presentation: this compound Dosage in Mice

The following tables summarize the quantitative data on this compound dosages used in various in vivo mouse studies. It is crucial to note that the optimal dosage can be significantly influenced by the formulation of this compound, with nanoparticle formulations demonstrating greater efficacy at lower concentrations compared to microparticle suspensions due to improved bioavailability.[8][9]

Table 1: Oral Administration of this compound in Mice

Disease ModelMouse StrainThis compound FormulationDosage (mg/kg)Dosing RegimenReference
Malaria (P. berghei)Not SpecifiedNanoparticle0.5 - 5Not Specified[8]
Malaria (P. berghei)Not SpecifiedNanoparticle1.25Not Specified[8][9]
Malaria (P. berghei)Not SpecifiedMicroparticle20Not Specified[8][9]
Malaria (liver stage)Not SpecifiedNot SpecifiedNot SpecifiedOral efficacy demonstrated[3]
Toxoplasmosis (T. gondii)Pregnant MiceNot Specified10Daily for 5 days[6][10]
Cryptosporidiosis (C. parvum)Suckling MiceNot Specified2.5, 5.0Not Specified[10]
General PharmacokineticsICR MiceMicro- and Nanosuspensions80Single oral dose[3]
Derivative PharmacokineticsC57BL MiceDQ Derivatives20Not Specified[3]

Table 2: Intramuscular Administration of this compound in Mice

Disease ModelMouse StrainThis compound FormulationDosage (mg/kg)Dosing RegimenReference
Malaria (P. berghei)ICR MiceMicro- and Nanosuspensions120Not Specified[3]

Experimental Protocols

Protocol 1: General Drug Dosage Calculation for Animal Studies

This protocol outlines the fundamental steps for calculating the required drug dosage for administration to mice, a process applicable to this compound and other therapeutic agents.

1. Determine the Dose in mg/kg:

  • Based on literature review or preliminary studies, establish the desired dose of this compound in milligrams per kilogram of the mouse's body weight (mg/kg).[11][12]

2. Weigh the Animal:

  • Accurately weigh each mouse using a calibrated scale.

3. Calculate the Total Amount of Drug per Animal:

  • Use the following formula to determine the total mass of the drug needed for each mouse: Total Drug (mg) = Dose (mg/kg) x Body Weight (kg)[13]

4. Prepare the Stock Solution:

  • The concentration of the stock solution will depend on the desired injection volume. For ease of administration and to minimize stress on the animal, a constant injection volume per kilogram of body weight is often preferred.[14][15]

  • For example, to maintain a constant injection volume of 10 ml/kg, the stock solution concentration can be calculated as follows: Stock Solution Concentration (mg/ml) = Dose (mg/kg) / 10 (ml/kg)[14]

  • This compound is practically insoluble in water, so it should be prepared as a suspension using appropriate suspending agents like sodium carboxymethylcellulose (CMC).[14][15] For parenteral routes, the suspension must be sterile.[14][15]

5. Calculate the Volume to Administer:

  • Based on the stock solution concentration, calculate the volume to be administered to each mouse: Administration Volume (ml) = Total Drug (mg) / Stock Solution Concentration (mg/ml)

Protocol 2: Preparation and Administration of Oral this compound Suspension

This protocol provides a detailed methodology for preparing and administering an oral suspension of this compound to mice.

Materials:

  • This compound powder

  • Suspending agent (e.g., 0.5% w/v Sodium Carboxymethylcellulose in sterile water)

  • Sterile water for injection or normal saline

  • Mortar and pestle or homogenizer

  • Graduated cylinders and beakers

  • Magnetic stirrer and stir bar

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 ml)

  • Calibrated weighing scale

Procedure:

  • Calculate Required Quantities: Based on the number of mice and the desired dosage, calculate the total amount of this compound and vehicle needed.

  • Prepare the Vehicle: Prepare a 0.5% w/v solution of sodium carboxymethylcellulose (CMC) in sterile water.

  • Prepare the this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Triturate the this compound powder with a small amount of the CMC vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring to ensure a uniform suspension. A magnetic stirrer can be used for this purpose.

  • Dosage Calculation:

    • Weigh each mouse immediately before dosing.

    • Using the formula from Protocol 1, calculate the specific volume of the this compound suspension to be administered to each mouse.

  • Oral Administration (Gavage):

    • Gently restrain the mouse.

    • Measure the calculated volume of the this compound suspension into a 1 ml syringe fitted with an appropriately sized oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and slowly administer the suspension. Ensure the needle does not enter the trachea.

    • Observe the mouse for a short period after administration to ensure there are no adverse reactions.

Mandatory Visualizations

Signaling Pathway

decoquinate_mechanism cluster_mitochondrion Mitochondrial Inner Membrane Ubiquinone Ubiquinone (Coenzyme Q) ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- CytochromeC Cytochrome c ComplexIII->CytochromeC e- ATP_Synthase ATP Synthase CytochromeC->ATP_Synthase e- transfer drives ATP ATP (Energy) ATP_Synthase->ATP ADP + Pi -> ATP This compound This compound This compound->ComplexIII Inhibits

Caption: Mechanism of action of this compound via inhibition of the mitochondrial cytochrome bc1 complex.

Experimental Workflow

dosage_calculation_workflow start Start: Define Experimental Goal lit_review 1. Literature Review (Determine initial dose range) start->lit_review weigh_mouse 2. Weigh Mouse lit_review->weigh_mouse calc_dose 3. Calculate Total Drug (mg) [Dose (mg/kg) x Weight (kg)] weigh_mouse->calc_dose prep_stock 4. Prepare Stock Suspension (e.g., in 0.5% CMC) calc_dose->prep_stock calc_vol 5. Calculate Administration Volume (ml) [Total Drug (mg) / Stock Conc. (mg/ml)] prep_stock->calc_vol administer 6. Administer Drug (e.g., Oral Gavage) calc_vol->administer observe 7. Monitor Animal & Record Data administer->observe end End: Analyze Results observe->end

Caption: Workflow for this compound dosage calculation and administration in mouse studies.

References

Protocol for Testing Decoquinate Efficacy in Ruminants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate is a quinolone derivative widely used as a coccidiostat in ruminants to control infections caused by Eimeria species. It acts by disrupting the parasite's mitochondrial electron transport chain, specifically targeting the cytochrome bc1 complex.[1][2] This document provides a comprehensive protocol for evaluating the efficacy of this compound in ruminants, covering experimental design, data collection, and analysis.

Mechanism of Action

This compound is a quinolone compound that exhibits antiparasitic effects by targeting the mitochondrial electron transport chain in Apicomplexan parasites.[1][2] It specifically binds to the ubiquinone-binding site of cytochrome b within the cytochrome bc1 complex (Complex III).[1] This binding action blocks the transfer of electrons, leading to the collapse of the mitochondrial membrane potential and subsequent disruption of essential cellular processes, ultimately resulting in the death of the parasite.[1][3]

cluster_Mitochondrion Parasite Mitochondrion Dehydrogenases Substrate Dehydrogenases (e.g., SDH, MQO) CoQ Coenzyme Q (Ubiquinone) Dehydrogenases->CoQ Reduces ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII Donates electrons CytC Cytochrome C ComplexIII->CytC Transfers electrons ComplexIV Complex IV (Cytochrome c oxidase) CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Drives proton pump This compound This compound This compound->ComplexIII Inhibits (Competes with CoQ)

This compound's Mechanism of Action

Experimental Protocols

Dose Determination and Efficacy Studies

This protocol outlines a controlled study to determine the effective dose of this compound and evaluate its efficacy against coccidiosis in ruminants.

1.1. Animal Selection and Acclimation:

  • Select healthy, young, coccidia-free ruminants (calves, lambs, or kids) of similar age and weight.

  • House animals individually or in small groups in pens that have been thoroughly cleaned and disinfected to prevent accidental coccidial infection.

  • Allow for an acclimation period of at least 7 days before the start of the study.

  • Provide a non-medicated basal diet and fresh water ad libitum.

1.2. Experimental Design:

  • Employ a randomized block design.

  • Animals should be allocated to treatment groups based on pre-treatment body weight.

  • Include a non-infected, non-medicated control group and an infected, non-medicated control group.

  • Treatment groups will receive varying doses of this compound.

1.3. Infection (Challenge) Model:

  • On Day 0, orally inoculate each animal (except the non-infected control group) with a known number of sporulated oocysts of pathogenic Eimeria species relevant to the host (e.g., Eimeria bovis, Eimeria zuernii for calves). A typical challenge dose for calves is around 100,000 oocysts.[4]

1.4. Treatment Administration:

  • Administer this compound mixed in the feed or as an oral drench.

  • Treatment should commence 2-3 days prior to infection and continue for a specified period, typically 28 days.[5]

  • Recommended preventative dosage is 0.5 mg/kg body weight per day.[5][6]

1.5. Data Collection:

  • Fecal Oocyst Counts:

    • Collect individual fecal samples directly from the rectum daily or on specific days post-infection (e.g., days 0, 7, 14, 21, 28).

    • Quantify oocysts per gram (OPG) of feces using the McMaster technique.

  • Clinical Observations:

    • Record clinical signs daily, including fecal consistency, presence of blood, dehydration, and general demeanor.

    • Utilize a fecal scoring system (see Table 1).

  • Body Weight:

    • Measure and record the body weight of each animal at the beginning and end of the study, and at weekly intervals.

  • Feed Intake:

    • If animals are individually housed, measure and record daily feed intake.

1.6. Fecal Oocyst Counting (McMaster Technique):

  • Weigh 2 grams of feces.

  • Add 28 ml of flotation solution (e.g., saturated salt solution) to create a 1:15 dilution.

  • Thoroughly mix the feces and flotation solution.

  • Pour the suspension through a tea strainer or cheesecloth into a beaker.

  • Using a pipette, immediately transfer a sample of the suspension to both chambers of a McMaster slide.

  • Let the slide sit for 5 minutes to allow the oocysts to float to the top.

  • Count the oocysts within the grid of both chambers under a microscope at 100x magnification.

  • Calculate the OPG: (Total oocysts in both chambers) x 50 = OPG.

1.7. Fecal Scoring:

A standardized fecal scoring system should be used to objectively assess diarrhea.

Table 1: Fecal Consistency Scoring Chart for Ruminants

ScoreDescription
0Normal, firm, well-formed feces.
1Soft, pasty, or semi-formed feces.
2Loose or runny feces that do not hold their form.
3Watery, liquid feces that splatter.[7][8]

A calf with a fecal score of 2 or 3 is considered to have diarrhea.[7][8]

Field Trials

Field trials are essential to evaluate the efficacy of this compound under commercial production settings.

2.1. Study Design:

  • Select multiple farms with a history of coccidiosis.

  • Within each farm, randomly assign groups of animals to either a control group (standard farm practices without this compound) or a treatment group (standard practices with the inclusion of this compound in the feed).

  • Ensure a sufficient number of animals in each group to allow for statistical analysis.

2.2. Data Collection:

  • Collect pooled fecal samples from each group at regular intervals.

  • Monitor group performance parameters such as average daily gain (ADG), feed conversion ratio (FCR), morbidity, and mortality rates.

  • Record all treatments administered to animals in both groups.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 2: Example of this compound Efficacy Data in Calves

ParameterControl Group (Infected, Untreated)This compound Group (0.5 mg/kg BW)Reference
Peak Oocyst Shedding (OPG) HighSignificantly Reduced[4][9]
Fecal Score (Peak) 2-30-1[6]
Average Daily Gain (ADG) LowerImproved[6]
Morbidity Rate HigherReduced by 19%[6]
Reduction in Non-specific Scours -31%[6]
Improved Feed Efficiency -5.3%[6]

Table 3: Recommended Dosages of this compound for Ruminants

SpeciesIndicationDosageDurationReference
CalvesPrevention of coccidiosis0.5 mg/kg body weight dailyAt least 28 days[10]
CalvesTreatment of coccidiosis1.0 mg/kg body weight daily28 days[10]
LambsPrevention of coccidiosis0.5 mg/kg body weight dailyAt least 28 days[11]
GoatsPrevention of coccidiosis0.5 mg/kg body weight dailyAt least 28 days[12]

Visualizations

Start Start: Animal Selection & Acclimation Randomization Randomization into Treatment Groups Start->Randomization Infection Day 0: Coccidial Infection (Challenge) Randomization->Infection Treatment Treatment Period (e.g., 28 days) Infection->Treatment DataCollection Data Collection (Oocysts, Clinical Signs, Weight) Treatment->DataCollection Analysis Data Analysis & Efficacy Determination DataCollection->Analysis End End of Study Analysis->End

Experimental Workflow for Efficacy Testing

cluster_Parameters Key Efficacy Parameters OocystShedding Fecal Oocyst Shedding (OPG) Efficacy Overall Efficacy Assessment OocystShedding->Efficacy ClinicalSigns Clinical Signs (Fecal Score, etc.) ClinicalSigns->Efficacy Performance Performance (ADG, FCR) Performance->Efficacy This compound This compound Administration This compound->OocystShedding Reduces This compound->ClinicalSigns Improves This compound->Performance Enhances

Logical Relationships in Efficacy Assessment

References

Application Notes and Protocols for the Nanoparticle Formulation of Decoquinate for Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decoquinate is a quinolone anticoccidial agent with potent activity against various parasites, including those responsible for malaria and coccidiosis.[1][2] A significant challenge in the oral delivery of this compound is its practical insolubility in water, which limits its bioavailability and in vivo efficacy.[1] Nanoparticle engineering has emerged as a promising strategy to overcome these limitations. By reducing the particle size of this compound to the nanometer scale, it is possible to significantly increase its surface area, leading to enhanced dissolution rates and improved absorption.[3][4] This, in turn, has been shown to dramatically increase its therapeutic efficacy.[1]

These application notes provide an overview of the formulation strategies, characterization methods, and underlying mechanisms of action for this compound nanoparticles. Detailed protocols are provided as a guide for the development and evaluation of these advanced drug delivery systems.

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
Formulation MethodExcipients/StabilizersMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
Sonication Specific examples for this compound are not detailed in the reviewed literature. Typically involves surfactants and polymers.< 400Data not availableData not availableData not availableData not available[1]
High-Pressure Homogenization Specific examples for this compound are not detailed in the reviewed literature. Typically involves stabilizers like surfactants and polymers.< 400Data not availableData not availableData not availableData not available[5][6]
Hot-Melt Extrusion Soluplus®, HPMC AS-126207 - 10970.1 - 0.4Data not available>90% (in aqueous suspension)Not Applicable[5]

Note: Detailed quantitative data for direct comparison of different this compound nanoparticle formulations are limited in the publicly available literature. The data for sonication and HPH are based on general statements of achieving particle sizes less than 400 nm for enhanced efficacy.

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of Oral this compound Formulations in Mice
FormulationDoseKey FindingsCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Nanoparticle 1.25 mg/kgComplete causal prophylactic protection against Plasmodium berghei. 15-fold greater efficacy than microparticle form.Data not availableData not availableData not available[1]
Microparticle 20 mg/kgMinimal dose for complete causal prophylactic protection.Data not availableData not availableData not available[1]
HME Formulation 3 mg/kgEffectively prevented Plasmodium berghei infection.Data not availableData not availableData not available[5]

Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for orally administered this compound nanoparticles are not extensively detailed in the reviewed literature, though studies consistently report significantly enhanced bioavailability and efficacy compared to micro-sized drug.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Sonication (General Protocol)

This protocol describes a general procedure for preparing a this compound nanosuspension using the anti-solvent precipitation-ultrasonication method. Optimization of specific parameters is crucial for achieving desired particle characteristics.

Materials:

  • This compound powder

  • Organic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Anti-solvent: Deionized water

  • Stabilizer (e.g., Tween 80, Poloxamer 188, or other suitable surfactant/polymer)

  • Magnetic stirrer and stir bar

  • Ultrasonic processor (probe sonicator)

  • Ice bath

Procedure:

  • Preparation of the Organic Phase: Dissolve this compound in the organic solvent (e.g., DMSO) to a final concentration of approximately 15 mg/mL. Ensure complete dissolution with the aid of gentle stirring.

  • Preparation of the Anti-Solvent Phase: Prepare an aqueous solution of the chosen stabilizer (e.g., 0.02% w/v Tween 80).

  • Precipitation and Sonication:

    • Place the anti-solvent phase in a beaker on a magnetic stirrer and immerse the beaker in an ice bath to control the temperature.

    • Inject the organic phase (this compound solution) into the anti-solvent phase under continuous magnetic stirring.

    • Immediately subject the resulting suspension to high-intensity ultrasonication using a probe sonicator.

    • Sonication parameters to be optimized include:

      • Power/Amplitude (e.g., 50 W)

      • Sonication time (e.g., 5-10 minutes)

      • Pulse mode (e.g., 5 seconds on, 5 seconds off) to prevent overheating.

  • Solvent Removal (Optional but Recommended): If a volatile organic solvent is used, it can be removed by stirring the nanosuspension at room temperature in a fume hood or by using a rotary evaporator. For non-volatile solvents like DMSO, dialysis against deionized water is recommended.

  • Final Formulation: Adjust the final concentration of the this compound nanosuspension with deionized water as required.

Protocol 2: Preparation of this compound Nanosuspension by High-Pressure Homogenization (General Protocol)

This protocol outlines a general top-down approach for producing this compound nanosuspensions.

Materials:

  • Micronized this compound powder

  • Deionized water

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • High-shear stirrer

  • High-pressure homogenizer

Procedure:

  • Preparation of the Pre-Suspension:

    • Disperse the micronized this compound powder in an aqueous solution of the stabilizer.

    • Homogenize this mixture using a high-shear stirrer for approximately 30 minutes to obtain a uniform pre-suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Homogenization parameters to be optimized include:

      • Homogenization pressure (e.g., 500-1500 bar)

      • Number of homogenization cycles (e.g., 10-25 cycles)

    • Maintain the temperature of the formulation by using a cooling system on the homogenizer.

  • Collection: Collect the resulting nanosuspension.

Protocol 3: Preparation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)

This protocol is based on the successful formulation of this compound amorphous solid dispersions.[5]

Materials:

  • This compound powder

  • Polymer (e.g., Soluplus® or HPMC AS-126)

  • Twin-screw hot-melt extruder

Procedure:

  • Blending: Physically mix the this compound powder and the chosen polymer at a predetermined ratio (e.g., 1:3 drug-to-polymer ratio).

  • Hot-Melt Extrusion:

    • Feed the physical mixture into the hot-melt extruder.

    • The extruder barrel temperature profile should be optimized to ensure the polymer melts and the drug dissolves without degradation. A typical temperature profile might range from 180°C to 195°C.[7]

    • The screw speed should be adjusted to ensure proper mixing and residence time.

    • Extrude the molten mixture through a die (e.g., 2 mm).

  • Cooling and Milling: Cool the extrudate to room temperature. The resulting solid can then be milled into a fine powder.

  • Suspension: The powdered solid dispersion can be suspended in an aqueous vehicle for oral administration. The particle size of the suspended dispersion should be analyzed.

Protocol 4: Characterization of this compound Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) for particle size and PDI; Electrophoretic Light Scattering for zeta potential.

  • Sample Preparation: Dilute the nanosuspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement:

    • Equilibrate the sample to 25°C.

    • Perform measurements in triplicate.

    • For zeta potential, ensure the sample is prepared in a low ionic strength medium (e.g., 10 mM NaCl) for accurate readings.

2. Drug Loading and Encapsulation Efficiency:

  • Method: Indirect method by quantifying the amount of free, un-encapsulated drug.

  • Procedure:

    • Separate the nanoparticles from the aqueous phase containing free drug using ultracentrifugation or centrifugal ultrafiltration.

    • Carefully collect the supernatant.

    • Quantify the concentration of this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

      • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

      • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

3. In Vitro Dissolution Testing:

  • Apparatus: USP Apparatus 2 (paddle apparatus) or a dialysis bag method.

  • Dissolution Medium: A biorelevant medium that mimics the gastrointestinal fluids, such as Simulated Gastric Fluid (SGF) followed by Simulated Intestinal Fluid (SIF). To maintain sink conditions for the poorly soluble this compound, the addition of a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate - SDS) is recommended.[8]

  • Procedure (Paddle Method):

    • Add 500 mL of dissolution medium to the vessel and maintain the temperature at 37 ± 0.5°C.

    • Add a sample of the this compound nanosuspension or solid dispersion equivalent to a known amount of this compound.

    • Set the paddle speed (e.g., 75 rpm).

    • Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 20, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples and analyze the concentration of dissolved this compound by HPLC.

Visualizations

G cluster_prep Nanoparticle Preparation cluster_hme Hot-Melt Extrusion Decoquinate_Powder This compound Powder Pre_Suspension Pre-suspension Decoquinate_Powder->Pre_Suspension HME Hot-Melt Extruder Decoquinate_Powder->HME Solvent Organic Solvent Stabilizer_Solution Aqueous Stabilizer Solution Stabilizer_Solution->Pre_Suspension Sonication Sonication Pre_Suspension->Sonication Sonication HPH HPH Pre_Suspension->HPH High-Pressure Homogenization Nanosuspension This compound Nanosuspension Sonication->Nanosuspension HPH->Nanosuspension Polymer Polymer (e.g., Soluplus®) Polymer->HME Solid_Dispersion Solid Dispersion HME->Solid_Dispersion Solid_Dispersion->Nanosuspension Suspension

Caption: Experimental workflow for preparing this compound nanoparticles.

G cluster_etc Mitochondrial Electron Transport Chain This compound This compound Nanoparticles Mitochondrion Parasite Mitochondrion This compound->Mitochondrion Enters ComplexIII Complex III (Cytochrome bc1 complex) This compound->ComplexIII Inhibits ElectronTransport Disrupted Electron Flow ComplexIII->ElectronTransport Leads to ProtonGradient Decreased Proton Gradient ElectronTransport->ProtonGradient ROS Increased Reactive Oxygen Species (ROS) ElectronTransport->ROS ATP Reduced ATP Synthesis ProtonGradient->ATP CellDeath Parasite Cell Death ATP->CellDeath Contributes to ROS->CellDeath Contributes to

Caption: this compound's mechanism of action via mitochondrial inhibition.

Conclusion

The formulation of this compound into nanoparticles for oral administration represents a significant advancement in improving the therapeutic potential of this poorly soluble drug. By leveraging techniques such as sonication, high-pressure homogenization, and hot-melt extrusion, it is possible to produce stable nanosuspensions and solid dispersions with enhanced bioavailability and efficacy. The provided protocols serve as a foundational guide for researchers and drug development professionals to explore and optimize this compound nanoparticle formulations. Further research should focus on detailed comparative studies to elucidate the optimal formulation strategy and to establish a clear in vitro-in vivo correlation for this promising drug delivery system.

References

Application Notes and Protocols: Intravenous Administration of Decoquinate Liposomes in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the preparation, characterization, and in vivo application of decoquinate (DQ) liposomes for intravenous injection in mice, primarily focusing on their use as a highly effective agent against severe malaria. The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development and infectious disease.

This compound is a potent antimalarial compound, but its development has been hindered by poor aqueous solubility.[1][2][3] To overcome this limitation, liposomal formulations have been developed for intravenous (IV) administration, enabling direct delivery into the bloodstream to target the blood stage of malaria parasites.[1][2] Studies have demonstrated that these DQ liposomes are stable, safe for IV injection, and show impressive efficacy in murine models of severe malaria.[1][2]

Data Presentation: Physicochemical and Efficacy Data

The following tables summarize the key quantitative data from studies on this compound liposomes.

Table 1: Physicochemical Characteristics and In Vitro Efficacy of this compound Liposomes

Parameter Value Reference
Particle Size ~150 nm [1][2]
Encapsulation Efficiency > 95% [1][2]
Stability Stable after 6 months of storage at -20°C (lyophilized) [1][2]
In Vitro IC₅₀ (P. falciparum 3D7 strain) 0.91 ± 0.05 nM [1][2]

| In Vitro IC₅₀ (P. falciparum Dd2 strain) | 1.33 ± 0.14 nM |[1][2] |

Table 2: In Vivo Efficacy and Safety in Murine Models

Parameter Value Remarks Reference
In Vivo ED₅₀ 0.720 mg/kg Against P. berghei in a mouse model of severe malaria. [1][2]
Acute Toxicity No signs of toxicity After a single IV injection of 500 mg/kg in mice. [1][2]
Hemolysis (F5 Liposomes) 0.73% (at 1 mg/ml DQ) All hemolysis values are well below the 5% standard for clinical use. [1]

| Hemolysis (F5 Liposomes) | 0.03% (at 0.1 mg/ml DQ) | All hemolysis values are well below the 5% standard for clinical use. |[1] |

Table 3: Blood Concentration of this compound in Rats Following IV Administration of F5 Liposomes (10 mg/kg) Note: This data was collected in Sprague-Dawley rats and is presented as a reference for pharmacokinetic behavior.

Time (hours) Mean Blood Concentration (ng/mL) Standard Deviation (SD)
0.167 10,020.22 2888.15
0.5 1535.37 650.31
2 435.67 108.03
3 422.77 143.24
4 274.49 91.04
6 237.49 46.44

(Data sourced from[1])

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes

This protocol describes the preparation of this compound liposomes using a modified ethanol (B145695) injection method.[1]

Materials:

  • This compound (DQ)

  • Phosphatidylcholine

  • Cholesterol or Poloxamer 188 (P188)

  • Polyethylene glycol 400 (PEG400) or Kolliphor HS 15 (HS15)

  • Anhydrous ethanol

  • Double distilled water

  • Magnetic stirrer

  • Heating plate

Method:

  • Co-dissolve the lipid components (e.g., phosphatidylcholine, cholesterol) and this compound in anhydrous ethanol by heating the mixture to 78°C.

  • Prepare the aqueous phase, consisting of double distilled water containing either PEG400 or HS15.

  • While vigorously stirring the aqueous phase at approximately 800 rpm, rapidly inject the ethanol-lipid-drug solution into the aqueous phase.

  • Continue stirring for a designated period to allow for the self-assembly of liposomes.

  • The resulting suspension should appear as a homogenous, light-milk-like solution with no visible particles, indicating the formation of DQ liposomes.[1]

G cluster_prep Protocol 1: Liposome (B1194612) Preparation Workflow start Start dissolve 1. Co-dissolve DQ and Lipids in Anhydrous Ethanol at 78°C start->dissolve inject 3. Rapidly Inject Ethanolic Solution into Stirring Aqueous Phase (800 rpm) dissolve->inject prepare_aq 2. Prepare Aqueous Phase (Water + PEG400 or HS15) prepare_aq->inject form 4. Allow Liposomes to Self-Assemble inject->form end Result: Homogenous DQ Liposome Suspension form->end

Caption: Workflow for preparing this compound liposomes.

Protocol 2: In Vivo Efficacy Study in a Murine Model of Severe Malaria

This protocol outlines the procedure for assessing the efficacy of DQ liposomes in mice infected with Plasmodium berghei.[1]

Materials:

  • P. berghei-infected red blood cells

  • 6-8 week old BALB/c mice (or similar strain)

  • This compound liposome formulation

  • Saline or appropriate vehicle control

  • Syringes and needles for intravenous injection

  • Microscope and slides for blood smear analysis

Method:

  • Infection: Inoculate mice with P. berghei-infected red blood cells to establish infection.

  • Grouping: Randomly assign infected mice to a control group (vehicle only) and one or more treatment groups (different doses of DQ liposomes).

  • Administration: On a designated day post-infection (e.g., when parasitemia reaches a specific level), administer a single intravenous injection of the DQ liposome formulation or vehicle via the tail vein.

  • Monitoring:

    • Monitor the mice daily for clinical signs of malaria and survival.

    • Prepare thin blood smears from tail blood at regular intervals (e.g., daily) to determine the level of parasitemia.

  • Data Analysis: Calculate the 50% effective dose (ED₅₀), which is the dose required to suppress parasitemia by 50% compared to the control group.[1]

G cluster_vivo Protocol 2: In Vivo Efficacy Workflow start Start: Establish Mouse Cohort infect 1. Infect Mice with P. berghei Parasites start->infect group 2. Group Mice (Control vs. Treatment) infect->group treat 3. Administer Single IV Dose of DQ Liposomes or Vehicle group->treat monitor 4. Daily Monitoring: - Survival - Blood Smears (Parasitemia) treat->monitor analyze 5. Analyze Parasitemia and Survival Data monitor->analyze end Endpoint: Determine ED₅₀ analyze->end

Caption: Workflow for in vivo efficacy testing in mice.

Protocol 3: Acute Toxicity Assessment in Mice

This protocol is for evaluating the safety of a high dose of DQ liposomes.

Materials:

  • Healthy BALB/c mice

  • High-concentration this compound liposome formulation

  • Syringes and needles for intravenous injection

Method:

  • Administer a single, high dose of the DQ liposome formulation (e.g., 500 mg/kg of this compound) via intravenous injection.[1]

  • Observe the mice continuously for the first few hours post-injection and then daily for a period of 14 days.

  • Monitor for any signs of toxicity, including changes in behavior, appearance, body weight, and any adverse reactions.

  • Record survival over the 14-day observation period. The absence of mortality and toxic signs indicates a good safety profile at the tested dose.[1]

Logical Framework for Liposomal this compound Application

The use of a liposomal delivery system for this compound is based on a clear scientific rationale aimed at overcoming the drug's inherent physicochemical limitations to unlock its therapeutic potential against severe parasitic diseases.

G cluster_logic Rationale for Intravenous this compound Liposomes cluster_props Properties cluster_adv Advantages drug This compound (DQ) prop1 High Antimalarial Potency drug->prop1 prop2 Poor Aqueous Solubility drug->prop2 solution Solution: Liposomal Encapsulation prop2->solution Overcomes this limitation adv1 Enables IV Administration solution->adv1 adv2 Bypasses Oral Absorption Issues solution->adv2 adv3 Directly Targets Blood-Stage Parasites solution->adv3 outcome Therapeutic Outcome: Effective Treatment for Severe Malaria adv1->outcome adv2->outcome adv3->outcome

Caption: Rationale for using liposomes to deliver this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Decoquinate Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with decoquinate in in vivo studies, focusing on strategies to improve its bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the bioavailability of this compound low in in vivo studies?

This compound exhibits low oral bioavailability primarily due to its physicochemical properties. It is characterized by high lipophilicity and very low aqueous solubility, which limits its dissolution in the gastrointestinal tract and subsequent absorption into the bloodstream.[1] For a drug to be effectively absorbed orally, it must first dissolve in the gut fluids.

Q2: What are the main strategies to improve the in vivo bioavailability of this compound?

Several formulation and chemical modification strategies can be employed to enhance the bioavailability of this compound. The most common approaches aim to increase its solubility and dissolution rate. These include:

  • Particle Size Reduction: Creating nanosuspensions or microsuspensions.[1]

  • Solid Dispersions: Forming a solid dispersion of this compound with a hydrophilic carrier.

  • Encapsulation: Utilizing systems like liposomes or cyclodextrins.[2][3]

  • Chemical Modification: Synthesizing more soluble derivatives of this compound.[1]

  • Novel Formulations: Developing soluble powders or dry suspensions.[4][5]

Troubleshooting Guide

Issue: Inconsistent or low plasma concentrations of this compound in animal models.

Possible Cause 1: Poor dissolution of the administered this compound.

  • Solution: Enhance the solubility and dissolution rate through advanced formulation techniques. Consider the following options:

    • Nanosuspension Formulation: Reducing the particle size of this compound to the nanometer range significantly increases the surface area available for dissolution.[1]

    • Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer carrier. This can be achieved through methods like hot-melt extrusion.[6]

    • Ternary Complexation: A ternary complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) and tea saponins (B1172615) has been shown to improve solubility and permeability.[2][7]

Possible Cause 2: Inadequate absorption across the intestinal barrier.

  • Solution: Improve the permeability of this compound.

    • Use of Permeability Enhancers: The inclusion of agents like tea saponins in a formulation can improve intestinal permeability.[2]

    • Liposomal Delivery: Encapsulating this compound in liposomes can facilitate its transport across the intestinal mucosa.[3]

Quantitative Data Summary

The following tables summarize quantitative data from studies aimed at improving this compound's bioavailability.

Table 1: Pharmacokinetic Parameters of this compound Formulations in Mice

FormulationAdministration RouteDose (mg/kg)Key FindingReference
This compound DerivativeOral-Up to 20% increase in oral bioavailability compared to parent DQ.[1]
Micro-suspensionOral80Lower absorption compared to nanosuspension.[1]
NanosuspensionOral80Better absorption than micrometric suspensions.[1]
Intramuscular DepotIntramuscular120Slow release from the injection site.[1]

Table 2: Properties of a this compound Ternary Complex

ParameterValueReference
Encapsulation Efficiency93.51%[2][7]
Drug Loading9.48%[2][7]
Mean Particle Size90.88 ± 0.44 nm[2][7]
Polydispersity Index0.244 ± 0.004[2][7]
Zeta Potential-38.81 ± 0.75 mV[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension via High-Pressure Homogenization

This protocol describes a general method for preparing a this compound nanosuspension.

Materials:

  • This compound powder

  • Stabilizer (e.g., Polysorbate 80, PVP K30)

  • Purified water

  • High-pressure homogenizer

  • High-speed stirrer

Procedure:

  • Preparation of the Stabilizer Solution: Dissolve the chosen stabilizer in purified water.

  • Coarse Suspension: Disperse the this compound powder in the stabilizer solution using a high-speed stirrer for 30-60 minutes to form a coarse suspension.

  • High-Pressure Homogenization: Process the coarse suspension through a high-pressure homogenizer. The specific pressure and number of cycles will need to be optimized for your instrument and desired particle size. A typical starting point is 1500 bar for 10-20 cycles.

  • Particle Size Analysis: Measure the particle size and polydispersity index of the resulting nanosuspension using a dynamic light scattering (DLS) instrument.

  • Sterilization (if required): For parenteral administration, the nanosuspension should be sterilized, for example, by filtration through a 0.22 µm filter if the particle size allows.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol outlines the preparation of a solid dispersion to enhance this compound's dissolution.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Organic solvent (e.g., Dichloromethane, Ethanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve both this compound and the polymer carrier in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: A thin film of the solid dispersion will form on the flask wall. Further dry the solid dispersion in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, and then mill and sieve it to obtain a uniform powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state of this compound).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_outcome Outcome start Poorly Soluble This compound formulation Select Formulation Strategy (e.g., Nanosuspension, Solid Dispersion) start->formulation preparation Prepare Formulation formulation->preparation physchem Physicochemical Analysis (Particle Size, Drug Load) preparation->physchem dissolution Dissolution & Solubility Testing physchem->dissolution animal_study Animal Dosing dissolution->animal_study pk_analysis Pharmacokinetic Analysis animal_study->pk_analysis bioavailability Improved Bioavailability pk_analysis->bioavailability

Caption: Workflow for developing and testing enhanced bioavailability this compound formulations.

logical_relationship cluster_problem Core Problem cluster_consequence Consequences cluster_solutions Potential Solutions cluster_mechanism Mechanism of Improvement problem Low Aqueous Solubility of this compound dissolution Poor Dissolution in GI Tract problem->dissolution absorption Limited Absorption dissolution->absorption bioavailability Low Oral Bioavailability absorption->bioavailability solution1 Particle Size Reduction (Nanosizing) mechanism Increased Surface Area & Improved Wetting solution1->mechanism solution2 Amorphous Solid Dispersions solution2->mechanism solution3 Encapsulation (Liposomes, Cyclodextrins) solution3->mechanism mechanism->dissolution Improves

Caption: Logical relationship between this compound's solubility and bioavailability enhancement strategies.

References

Technical Support Center: Optimizing Decoquinate for Anti-Malarial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing decoquinate in anti-malarial research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against Plasmodium species? A1: this compound is a selective inhibitor of the parasite's mitochondrial cytochrome bc1 complex (Complex III).[1][2][3] It competitively binds to the Qo site of cytochrome b, blocking the electron transport chain.[1][2] This disrupts the mitochondrial membrane potential and inhibits essential metabolic pathways, such as de novo pyrimidine (B1678525) synthesis, ultimately leading to parasite death.[1][4]

Q2: Is this compound effective against multiple stages of the malaria parasite life cycle? A2: Yes, this compound has demonstrated potent activity against multiple stages of the Plasmodium life cycle, including the asexual blood stages (blood schizonticidal) and the liver stages (tissue schizonticidal).[1][2][5] This makes it a promising candidate for both treatment and prophylactic studies.

Q3: What is the expected potency (IC50) of this compound against Plasmodium falciparum? A3: this compound is highly potent, with reported 50% inhibitory concentration (IC50) values typically in the low nanomolar range. For example, certain formulations have shown IC50 values below 5 nM against various P. falciparum strains.[6] However, the exact IC50 can vary based on the parasite strain, assay methodology, and the formulation used.

Q4: Does this compound show cross-resistance with atovaquone-resistant parasite strains? A4: this compound exhibits limited cross-resistance with atovaquone.[1] Studies have shown that some atovaquone-resistant parasite lines, particularly those with specific mutations like Y279S in cytochrome b, remain susceptible to this compound, indicating different binding modes.[1]

Q5: Is this compound suitable for in vivo animal studies? A5: While this compound is effective in vivo, its use is complicated by its extremely low water solubility, which limits oral bioavailability.[5][6][7] To be effective in animal models, specialized formulations such as nanoparticle suspensions or hot-melt extrusions are required to enhance absorption and efficacy.[2][6][7] For example, a nanoparticle formulation was found to be 15 times more effective than a microparticle suspension in a mouse model.[2][7]

Troubleshooting Guide

Problem 1: this compound is precipitating out of my culture medium.

  • Cause: this compound is practically insoluble in water (0.06 mg/L) and has very low solubility in most aqueous buffers.[5] Precipitation is a common issue if the final solvent concentration is too low or if the compound concentration exceeds its solubility limit in the final medium.

  • Solution:

    • Optimize Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent. Fresh, anhydrous Dimethyl Sulfoxide (DMSO) is commonly used, although solubility is still limited (approx. 0.01 mg/mL or 20 µM).[8]

    • Control Final Solvent Concentration: When diluting the stock into your aqueous assay medium, ensure the final DMSO concentration does not exceed a level that is toxic to the parasites (typically ≤0.5%).

    • Serial Dilutions: Perform serial dilutions of your stock solution in the culture medium just before adding it to the assay plates. Avoid storing intermediate dilutions in aqueous buffers for extended periods.

    • Consider Formulations: For persistent solubility issues, especially in in vivo work, consider using or preparing advanced formulations like solid dispersions with carriers such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or Soluplus, which have been shown to dramatically increase solubility.[6][9]

Problem 2: I am not observing the expected level of parasite inhibition.

  • Cause 1: Inaccurate Drug Concentration. This could be due to precipitation (see above), adsorption to plastics, or errors in stock preparation.

  • Solution 1: Prepare fresh stock solutions and visually inspect for any precipitation before use. Pre-wetting pipette tips with the solvent can help ensure accurate transfer of small volumes.

  • Cause 2: Slow Killing Kinetics. Drugs targeting the mitochondrial electron transport chain, like this compound and atovaquone, often exhibit a delayed-death phenotype and may act more slowly than drugs like artemisinin (B1665778) that cause rapid parasite clearance.[1][10]

  • Solution 2: Ensure your assay incubation time is sufficient to observe the full effect of the compound. Standard 48-hour or 72-hour assays are typical, but for slow-acting drugs, a longer incubation or viability read-out may be necessary.[11]

Problem 3: I am observing high cytotoxicity in my host cells (e.g., erythrocytes or hepatocytes).

  • Cause: While this compound is selective for the parasite's cytochrome bc1 complex, very high concentrations may affect host cell mitochondria.[1] The solvent (e.g., DMSO) can also be toxic at high concentrations.

  • Solution:

    • Run a Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) on your host cells in parallel with your anti-malarial assay.

    • Calculate Selectivity Index (SI): The SI is calculated as CC50 / IC50. A high SI value indicates good selectivity for the parasite.

    • Limit Solvent Concentration: Keep the final concentration of your organic solvent consistent across all wells and below the cytotoxic threshold.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₄H₃₅NO₅[8]
Molecular Weight 417.54 g/mol [8]
Appearance Off-white crystalline powder[5]
Water Solubility 0.06 mg/L (at 20°C)[5]
DMSO Solubility ~0.01 mg/mL (~20 µM)[8]
Octanol/Water Partition Coefficient (LogP) ≥5.7[5]

Table 2: Example In Vitro Activity of this compound Against P. falciparum

Parasite StrainAssay MethodFormulationIC₅₀ (nM)Reference
P. falciparum (unspecified)Not specifiedHot-Melt Extrusion (F8)< 5[6]
P. falciparum (unspecified)Not specifiedHot-Melt Extrusion (F15)< 5[6]
P. falciparum 3D7 (CQ-sensitive)SYBR Green IDMSO solution~1-10 (expected)N/A
P. falciparum Dd2 (CQ-resistant)SYBR Green IDMSO solution~1-10 (expected)N/A

_Note: Specific IC₅₀ values for this compound dissolved directly in DMSO are not detailed in the provided search results, but based on its known high potency, they are expected to be in the low nanomolar range. Researchers should determine this value empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 417.54 g/mol )

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 4.18 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex vigorously for several minutes to dissolve the powder. Gentle warming in a 37°C water bath may aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles. If necessary, centrifuge the tube at high speed to pellet any undissolved material and carefully transfer the supernatant to a new sterile tube.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[8]

Protocol 2: In Vitro Anti-malarial Susceptibility Assay (SYBR Green I Method)

  • Objective: To determine the IC50 value of this compound against asexual blood-stage P. falciparum.

  • Materials:

    • Synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) at ~0.5% parasitemia and 2% hematocrit.

    • Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, NaHCO₃, and 0.5% Albumax I).

    • This compound stock solution (10 mM in DMSO).

    • Positive control drug (e.g., Chloroquine or Atovaquone).

    • Sterile, black, 96-well flat-bottom plates.

    • SYBR Green I lysis buffer.

  • Procedure:

    • Drug Plate Preparation:

      • Add 100 µL of complete medium to all wells of a 96-well plate.

      • In the first column, add 1 µL of your 10 mM this compound stock to create the highest concentration (e.g., 100 µM, which will be further diluted).

      • Perform a 2-fold or 3-fold serial dilution across the plate by transferring a fixed volume (e.g., 50 µL) from one column to the next.

      • Prepare wells for positive controls (e.g., Chloroquine) and negative controls (0.5% DMSO vehicle).

    • Parasite Addition:

      • Prepare the parasite suspension (0.5% parasitemia, 2% hematocrit).

      • Add 100 µL of the parasite suspension to each well, bringing the final volume to 200 µL. This dilutes the drug concentrations by half.

    • Incubation:

      • Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

    • Lysis and Staining:

      • After incubation, freeze the plate at -80°C to lyse the red blood cells.

      • Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.

      • Incubate in the dark at room temperature for 1-2 hours.

    • Data Acquisition and Analysis:

      • Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

      • Subtract the background fluorescence from uninfected red blood cell controls.

      • Plot the fluorescence intensity against the log of the drug concentration and fit the data to a non-linear regression sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

This compound Mechanism of Action cluster_mito Parasite Mitochondrion cluster_consequences Downstream Effects ETC Complex I/II Ubiquinone (Q) Pool Cytochrome bc1 (Complex III) Cytochrome c Complex IV ETC:f1->ETC:f2 ETC:f2->ETC:f3 Mito_Potential Collapse of Mitochondrial Membrane Potential ETC:f2->Mito_Potential Pyrimidine_Synth Inhibition of Pyrimidine Biosynthesis (via DHODH) ETC:f2->Pyrimidine_Synth This compound This compound This compound->ETC:f2 Inhibits Qo site Parasite_Death Parasite Death Mito_Potential->Parasite_Death Pyrimidine_Synth->Parasite_Death

Caption: this compound inhibits the cytochrome bc1 complex, disrupting mitochondrial function and leading to parasite death.

Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_stock 1. Prepare this compound Stock Solution (in DMSO) prep_plate 3. Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plate sync_culture 2. Synchronize P. falciparum Culture to Ring Stage add_parasites 4. Add Parasite Culture to Plate sync_culture->add_parasites prep_plate->add_parasites incubate 5. Incubate for 72 hours add_parasites->incubate stain 6. Lyse Cells & Stain DNA with SYBR Green I incubate->stain read_plate 7. Read Fluorescence stain->read_plate calc_ic50 8. Plot Dose-Response Curve & Calculate IC50 read_plate->calc_ic50 Troubleshooting Guide start Start: Unexpected Assay Results issue1 Is compound precipitating in media? start->issue1 solution1a YES: Check final DMSO concentration (keep <=0.5%) issue1->solution1a Yes solution1b YES: Prepare fresh stock in anhydrous DMSO issue1->solution1b Yes issue2 NO: Is parasite inhibition lower than expected? issue1->issue2 No solution1a->issue2 solution1b->issue2 solution2a YES: Confirm stock concentration and dilution accuracy issue2->solution2a Yes solution2b YES: Ensure incubation time is sufficient (e.g., 72h) issue2->solution2b Yes issue3 NO: Is host cell cytotoxicity observed? issue2->issue3 No solution2a->issue3 solution2b->issue3 solution3 YES: Run parallel cytotoxicity assay and determine Selectivity Index issue3->solution3 Yes end Problem Resolved / Re-evaluate issue3->end No solution3->end

References

Technical Support Center: Addressing Decoquinate Resistance in Eimeria Field Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decoquinate resistance in Eimeria field strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound against Eimeria?

This compound is a quinolone anticoccidial agent.[1][2][3] Its primary mode of action is the disruption of the mitochondrial electron transport chain in Eimeria parasites.[1][2] Specifically, it targets the cytochrome b protein, inhibiting mitochondrial respiration and leading to the death of the parasite, particularly during the sporozoite stage of its lifecycle.[1][2]

Q2: How does resistance to this compound develop in Eimeria field strains?

Resistance to this compound in Eimeria is primarily associated with genetic mutations in the parasite.[1] The most well-documented mechanism is the emergence of non-synonymous mutations in the mitochondrial cytochrome b gene (cyt b), which is the target of this compound.[1] These mutations can alter the drug's binding site, reducing its efficacy.[1] Resistance can develop relatively quickly in the field, with resistant mutants being selected within a short period of the drug's first use.[4][5]

Q3: What are the key molecular markers for detecting this compound resistance?

Distinct non-synonymous mutations in the cytochrome b gene (cyt b) are strongly correlated with this compound resistance in Eimeria tenella.[1] Specific mutations, such as Gln131Lys, Phe263Leu, and Phe283Leu, have been identified in this compound-resistant strains.[6] These mutations in the cyt b gene are considered valuable molecular markers for the rapid detection of this compound resistance.[1][6]

Q4: What are the standard methods for assessing this compound sensitivity in Eimeria isolates?

The standard method is the in vivo Anticoccidial Sensitivity Test (AST).[7][8][9] This involves challenging chickens with the Eimeria field isolate and treating them with this compound. The efficacy of the drug is then evaluated based on several parameters, including:

  • Weight Gain: Comparing the weight gain of treated and untreated infected birds.[1][7]

  • Lesion Scores: Assessing the severity of intestinal lesions caused by the parasite.[1][7]

  • Oocyst Production: Quantifying the number of oocysts shed in the feces.[1][7]

These parameters can be used to calculate an Anticoccidial Index (ACI) to classify the isolate as sensitive, having reduced sensitivity, or resistant.[10][11]

Troubleshooting Guides

Problem 1: Inconsistent or unexpected results in Anticoccidial Sensitivity Tests (ASTs).

Possible Causes and Solutions:

  • Incorrect Inoculum Dose: The dose of Eimeria oocysts used for infection is critical. Too high a dose can cause excessive mortality, while too low a dose may not produce significant lesions, making it difficult to assess drug efficacy.[12]

    • Solution: Perform a dose titration experiment to determine the optimal inoculum dose that causes significant lesions with minimal mortality.[12]

  • Improper Drug Administration: Ensure that the this compound is thoroughly and evenly mixed into the feed at the correct concentration.

    • Solution: Use a standardized feed mixing protocol and verify the drug concentration in the feed if possible.

  • Contamination of Eimeria Strains: The Eimeria isolate may be a mixed culture or contaminated with other strains that have different sensitivities to this compound.

    • Solution: Use a single oocyst-derived line for your experiments to ensure a genetically pure population.[13]

  • Host Factors: The age, breed, and immune status of the chickens can influence the outcome of the infection.

    • Solution: Use birds of the same age and breed from a coccidia-free source for all experimental groups.[14]

Problem 2: Difficulty in identifying molecular markers for this compound resistance.

Possible Causes and Solutions:

  • Low Quality or Quantity of DNA: Insufficient or degraded DNA will lead to poor PCR amplification and sequencing results.

    • Solution: Use a reliable DNA extraction method specifically for Eimeria oocysts, such as the glass bead method, to obtain high-quality genomic DNA.[15]

  • Incorrect PCR Primers or Conditions: The primers may not be specific to the Eimeria species or the cytochrome b gene, or the PCR conditions may not be optimized.

    • Solution: Design or use previously validated primers for the Eimeria cyt b gene. Optimize the PCR conditions (annealing temperature, extension time) for your specific primers and DNA template.

  • Low Frequency of Resistant Alleles: In a mixed population, the proportion of resistant parasites may be too low to be detected by standard Sanger sequencing.

    • Solution: Consider using more sensitive techniques like next-generation sequencing (NGS) to identify low-frequency mutations. Alternatively, select for resistance in the laboratory by passaging the isolate in the presence of this compound to enrich for the resistant population.[13]

Data Presentation

Table 1: Example Parameters for In Vivo Anticoccidial Sensitivity Testing (AST)

ParameterDescriptionMeasurement Unit
Average Weight Gain The average increase in body weight of the chickens in each group from the day of infection to the end of the experiment.Grams (g)
Lesion Score A semi-quantitative assessment of the severity of gross intestinal lesions, typically on a scale of 0 to 4.0-4 scale
Oocysts Per Gram (OPG) The number of Eimeria oocysts shed per gram of feces, determined using a McMaster chamber.[14]Oocysts/gram
Anticoccidial Index (ACI) A calculated index to determine the level of resistance. A common formula is: ACI = (% Survival + % Relative Weight Gain) - (Lesion Score Index + Oocyst Index).[11]Index Value

Table 2: Interpretation of Anticoccidial Index (ACI) Values

ACI ValueInterpretation
>180Sensitive
120 - 179Reduced Sensitivity
<120Resistant

Note: ACI calculation formulas and interpretation scales may vary between studies.[11]

Experimental Protocols

Protocol 1: In Vivo Anticoccidial Sensitivity Test (AST)
  • Animal Preparation:

    • Use 14-day-old broiler chickens that are free from coccidia.[9]

    • House the birds in clean, disinfected cages and provide ad libitum access to a non-medicated starter feed and water.[14]

  • Experimental Groups:

    • Group A (Uninfected, Untreated Control): No infection, no treatment.

    • Group B (Infected, Untreated Control): Infected with the Eimeria field isolate, no treatment.

    • Group C (Infected, Treated): Infected with the Eimeria field isolate and treated with this compound in the feed at the recommended concentration.

  • Infection:

    • On day 14, orally inoculate each bird in Groups B and C with a standardized dose of sporulated Eimeria oocysts.

  • Treatment:

    • Provide the medicated feed to Group C two days prior to infection and continue for the duration of the experiment.[9]

  • Data Collection:

    • Record the body weight of each bird at the start and end of the experiment (typically 7 days post-infection).

    • At the end of the experiment, euthanize the birds and perform lesion scoring of the intestines.

    • Collect fecal samples from each group to determine the oocysts per gram (OPG).

  • Analysis:

    • Calculate the average weight gain, mean lesion scores, and mean OPG for each group.

    • Calculate the Anticoccidial Index (ACI) to determine the sensitivity of the isolate.

Protocol 2: Molecular Identification of Cytochrome b Gene Mutations
  • DNA Extraction:

    • Isolate genomic DNA from Eimeria oocysts using a suitable method, such as the glass bead disruption method.[15]

  • PCR Amplification:

    • Amplify the cytochrome b gene using primers specific to the Eimeria species of interest.

    • A typical PCR reaction mixture includes: DNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.

    • Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose (B213101) gel to verify the amplification of a single product of the expected size.[15]

  • DNA Sequencing:

    • Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequence with a reference cyt b sequence from a this compound-sensitive Eimeria strain.

    • Identify any non-synonymous single nucleotide polymorphisms (SNPs) that may be associated with resistance.

Visualizations

AST_Workflow start Start: Coccidia-free chicks groups Divide into 3 Groups: - Uninfected Control - Infected Control - Infected + this compound start->groups medicate Medicate Treatment Group groups->medicate 2 days prior to infection infect Infect with Eimeria Isolate groups->infect Infected Control Group medicate->infect data_collection Data Collection (7 days post-infection): - Weight Gain - Lesion Scoring - Oocyst Counting infect->data_collection analysis Data Analysis: Calculate ACI data_collection->analysis result Determine Sensitivity: Sensitive, Reduced Sensitivity, or Resistant analysis->result Molecular_Marker_Workflow start Start: Eimeria Oocysts dna_extraction Genomic DNA Extraction start->dna_extraction pcr PCR Amplification of Cytochrome b gene dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel Verify Amplicon sequencing Sanger Sequencing gel->sequencing analysis Sequence Alignment and SNP Analysis sequencing->analysis result Identify Resistance-Associated Mutations analysis->result

References

Technical Support Center: Managing High-Dose Decoquinate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing high-dose decoquinate in experimental animal models. The information is presented in a direct question-and-answer format to address specific issues that may be encountered during in-vivo studies.

Frequently Asked Questions (FAQs)

Q1: What are the known side effects of high-dose this compound in common animal models?

This compound generally exhibits low acute oral toxicity.[1][2] However, at high doses, certain side effects have been observed, with dogs being the most sensitive species.[1][3] The most commonly reported side effects include:

  • Subdued Behavior: This is particularly noted in dogs at higher dose levels.[1][2]

  • Changes in Body Weight and Food Consumption: Minor changes have been recorded in rats at high doses (>120 mg/kg bw/d).[1]

  • Fetotoxicity: In rats, at very high doses (300 mg/kg bw/day), retarded skeletal development in fetuses has been observed, though no embryotoxicity or teratogenicity was noted at lower doses.[3][4]

Q2: Are there established lethal dose (LD50) values for this compound?

Yes, for rats, the acute oral LD50 is greater than 5000 mg/kg body weight, indicating low acute toxicity.[1]

Q3: How should I prepare and administer high-dose this compound?

This compound is a crystalline powder that is virtually insoluble in water.[1][4] For experimental use, it is typically administered orally.

  • Vehicle Selection: Due to its low solubility, this compound is often mixed into feed or administered via oral gavage as a suspension. The vehicle used should be justified in your animal use protocol.

  • Administration: For oral administration, this compound can be given as granules or powder mixed well into food immediately before administration.[5] Ensure that the total volume administered complies with institutional guidelines for the specific animal model.

Troubleshooting Guides

Issue 1: Observing Subdued Behavior in Dogs

Q: I've administered a high dose of this compound to dogs, and they are showing subdued behavior. What should I do?

A: Subdued behavior is a known side effect in dogs at a Lowest-Observable-Effect-Level (LOEL) of 62.5 mg/kg bw/d in a 12-week study.[1]

Recommended Protocol for Monitoring and Management:

  • Systematic Behavioral Assessment:

    • Establish a baseline of normal activity for each animal before dosing.

    • Implement a clinical scoring system to objectively assess behavior daily. This can include parameters like posture, interaction with handlers, response to stimuli, and general activity levels.

    • Observations should be made at the same time each day to ensure consistency.

  • Veterinary Consultation:

    • Immediately consult with the attending veterinarian to rule out other causes and to ensure the animal's welfare is not compromised.

  • Dose Adjustment:

    • If the subdued behavior is significant and impacts the animal's well-being (e.g., refusal to eat or drink), consider a dose reduction in subsequent cohorts after consulting with the veterinarian and your Institutional Animal Care and Use Committee (IACUC).

  • Environmental Enrichment:

    • Ensure adequate environmental enrichment is provided to encourage natural behaviors. Social housing, where appropriate, and interaction with handlers can be beneficial.

Issue 2: Concerns About Potential Fetotoxicity in Rat Studies

Q: I am planning a study in pregnant rats that requires high doses of this compound. How can I mitigate and monitor for potential fetotoxicity?

A: Fetotoxicity (retarded skeletal ossification) has been observed in rats at 300 mg/kg bw/day, with a No-Observable-Effect-Level (NOEL) of 100 mg/kg bw/day.[3][4]

Recommended Experimental Protocol for Monitoring:

  • Dose Selection:

    • Carefully select dose levels based on existing toxicological data (see Table 1). Whenever possible, use the lowest effective dose to achieve study objectives.

  • Maternal Monitoring:

    • Monitor pregnant dams daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and any abnormal behavior.

  • Endpoint Analysis:

    • At necropsy, perform a thorough examination of the uterine contents.

    • Record the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

    • Examine fetuses for external, visceral, and skeletal malformations and variations. Staining with Alizarin Red S is a standard method for skeletal evaluation.

  • Ethical Considerations:

    • Establish clear humane endpoints in your animal use protocol. If severe maternal toxicity is observed, a determination should be made regarding the continuation of the animal in the study.

Quantitative Data Summary

The following table summarizes the No-Observable-Effect-Level (NOEL) and Lowest-Observable-Effect-Level (LOEL) for this compound from repeat-dose toxicity studies in various animal models.

Animal ModelStudy DurationNOEL (mg/kg bw/day)LOEL (mg/kg bw/day)Observed Effects at LOEL
Dog 12 weeks1562.5Subdued behavior.[1]
Rat 2 years37.7 (males), 48.4 (females)> 48.4No treatment-related adverse effects observed.[1]
Rat 26 weeks-> 120Minor changes in body weight and food consumption.[1]
Rat (Developmental) Gestation100300Fetotoxicity (retarded skeletal development).[3][4]
Rabbit (Developmental) Gestation60100Embryotoxicity.[3]

Visualizations

Signaling Pathways and Experimental Workflows

The primary mechanism of action for this compound is the inhibition of the mitochondrial electron transport chain.

Decoquinate_Mechanism cluster_ETC Mitochondrial Electron Transport Chain (Inner Membrane) cluster_Process Energy Production ComplexI Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q) ComplexI->Ubiquinone e- Proton_Pumping Proton Pumping (H+ Gradient) ComplexI->Proton_Pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->Ubiquinone e- ComplexIII Complex III (Cytochrome bc1) Ubiquinone->ComplexIII e- (Ubiquinol) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Proton_Pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->Proton_Pumping ATP_Synthase ATP Synthase (Complex V) ATP_Production ATP Production ATP_Synthase->ATP_Production Proton_Pumping->ATP_Synthase This compound This compound This compound->ComplexIII Inhibits

Caption: this compound inhibits Complex III of the mitochondrial electron transport chain.

Troubleshooting_Workflow Start Adverse Event Observed (e.g., Subdued Behavior) Assess Assess Severity (Use Clinical Scoring System) Start->Assess IsSevere Is Animal in Distress? Assess->IsSevere ConsultVet Consult Veterinarian IMMEDIATELY IsSevere->ConsultVet Yes ContinueMonitor Continue Close Monitoring IsSevere->ContinueMonitor No Document Document All Observations and Actions ConsultVet->Document AdjustProtocol Review and Adjust Protocol (Dose, Endpoints) Document->AdjustProtocol ContinueMonitor->Document End Endpoint Reached or Issue Resolved AdjustProtocol->End

Caption: Workflow for managing adverse events in high-dose animal studies.

References

Technical Support Center: Decoquinate Formulation for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of decoquinate in cell culture media during in vitro experiments.

Troubleshooting Guide

This compound precipitation can manifest as a fine, crystalline solid, a cloudy haze, or an oily film in the cell culture medium. If you encounter precipitation, follow this systematic troubleshooting guide.

DOT Script for Troubleshooting Workflow

Decoquinate_Precipitation_Troubleshooting cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Problem Identification & Solution cluster_3 Outcome A Precipitation Observed in Media B Visually Inspect Stock Solution A->B C Review Dilution Protocol A->C D Stock Solution Precipitated? B->D E Dilution Method Issue? C->E D->E No F Re-dissolve or Prepare Fresh Stock D->F Yes G Optimize Dilution Technique E->G Yes H Final Concentration Too High? E->H No J Problem Resolved F->J G->J I Reduce Final Concentration H->I Yes H->J No I->J

Caption: A logical workflow for troubleshooting this compound precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why does this compound precipitate in my cell culture medium?

This compound is a highly lipophilic compound with very low aqueous solubility.[1][2] When a concentrated stock solution of this compound in an organic solvent (like DMSO) is introduced into the aqueous environment of cell culture media, the drastic change in polarity can cause the compound to "crash out" of solution and form a precipitate.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for in vitro assays. However, it's crucial to use a high-purity, anhydrous grade of DMSO and to be mindful of its potential cytotoxicity at higher concentrations.[3]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line dependent. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxic effects.[4][5] It is highly recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q4: Can I use other solvents to dissolve this compound?

While DMSO is common, other organic solvents can be used, though their compatibility with your specific cell line must be validated. This compound is reported to be slightly soluble in chloroform (B151607) and methanol.[6][7] Co-solvent systems, incorporating agents like polyethylene (B3416737) glycol (PEG) or surfactants like Tween 80, have also been described in patent literature for this compound formulations, but their application in cell-based assays requires careful validation to avoid off-target effects.[8]

Q5: How can I visually identify this compound precipitation?

This compound precipitation in cell culture media can appear in several ways:

  • Crystalline structures: Small, needle-like or amorphous crystals may be visible under a microscope.

  • Cloudiness or turbidity: The medium may appear hazy or milky.

  • Oily film: A thin, oily layer may be observed on the surface of the medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol provides a conservative approach to preparing a this compound stock solution, considering the conflicting reports on its solubility in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Analytical balance

Methodology:

  • Allow the this compound powder to equilibrate to room temperature before opening.

  • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

  • In a sterile environment (e.g., a laminar flow hood), transfer the powder to a sterile amber microcentrifuge tube or glass vial.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve a conservative initial stock concentration of 0.1 mg/mL (approximately 0.24 mM) . Note: Some sources suggest a solubility as low as 0.01 mg/mL, while others indicate it might be slightly soluble up to 1 mg/mL. Starting with a lower, more conservative concentration is recommended to ensure complete dissolution.[9][10]

  • Tightly cap the vial and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.

  • Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.

  • Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

DOT Script for Stock Solution Preparation Workflow

Decoquinate_Stock_Preparation A Weigh this compound Powder B Add Anhydrous DMSO (to 0.1 mg/mL) A->B C Vortex Thoroughly (Gentle Warming if Needed) B->C D Visually Inspect for Clarity C->D E Aliquot and Store at -20°C / -80°C D->E

Caption: Workflow for preparing a this compound stock solution in DMSO.

Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium

This protocol outlines the steps for diluting the DMSO stock solution into your aqueous cell culture medium while minimizing the risk of precipitation.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Methodology:

  • Thaw an aliquot of the this compound stock solution at room temperature and vortex gently to ensure it is fully dissolved.

  • Pre-warm your complete cell culture medium to 37°C. This is a critical step to prevent temperature shock-induced precipitation.[11]

  • Perform a serial dilution of the this compound stock solution directly into the pre-warmed medium. Do not add the medium to the concentrated DMSO stock.

  • When adding the this compound stock to the medium, add it dropwise while gently vortexing or swirling the medium. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.[12]

  • Ensure the final concentration of DMSO in the medium is at a non-toxic level for your cells (ideally ≤ 0.1%, and not exceeding 0.5%).

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without the this compound.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilitySource(s)
WaterPractically insoluble (0.06 mg/L at 20°C)[2]
EthanolPractically insoluble[5]
ChloroformSlightly soluble[6][7]
MethanolSlightly soluble[6]
Dimethyl Sulfoxide (DMSO)0.01 mg/mL (0.02 mM) or < 1 mg/mL[9][10][13]

Note: The solubility data for DMSO is conflicting. Researchers should empirically determine the optimal stock concentration for their specific experimental conditions.

References

Technical Support Center: Improving Decoquinate Efficacy with Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with decoquinate nanoformulations. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

What is this compound and what is its primary mechanism of action?

This compound is a 4-hydroxyquinolone compound known for its anticoccidial and antimalarial properties.[1][2][3] Its primary mechanism of action involves the inhibition of mitochondrial respiration in parasites.[1][2] It specifically targets the cytochrome bc1 complex, which is crucial for the electron transport chain, thereby disrupting the parasite's energy metabolism.[2][4] This action is particularly effective against the sporozoite stage of parasites like Eimeria and Plasmodium.[1][4][5]

Why are nanoformulations necessary for this compound?

This compound is characterized by its high lipophilicity and extremely low aqueous solubility (0.06 mg/L), which significantly limits its oral absorption and bioavailability.[2][6][7] Nanoformulations, by reducing the particle size to the nanometer range, increase the surface area-to-volume ratio, which can enhance solubility, dissolution rate, and ultimately, bioavailability.[8][9][10] Studies have shown that this compound nanoformulations can be substantially more potent than microparticle suspensions.[8]

What are the demonstrated advantages of this compound nanoformulations over conventional formulations?

Research has shown that nanoformulations of this compound can lead to a significant increase in therapeutic efficacy. For instance, a nanoparticle formulation of this compound was found to be 15 times more effective than a microparticle formulation in providing complete causal prophylactic protection against Plasmodium berghei in mice.[8] This enhanced efficacy is attributed to improved oral bioavailability and higher drug concentrations in target tissues like the liver.[9]

Troubleshooting Guides

Problem: Poor dispersibility of this compound nanoformulation in aqueous media.

  • Question: My prepared this compound nanoformulation is aggregating and precipitating when dispersed in water or buffer. What could be the cause and how can I fix it?

  • Answer: This issue often stems from insufficient surface stabilization or inappropriate pH of the dispersion medium.

    • Stabilizer Concentration: Ensure that the concentration of the stabilizing agent (e.g., surfactants, polymers) is optimal. You may need to perform a concentration-response study to find the ideal ratio of stabilizer to this compound.

    • Choice of Stabilizer: The choice of stabilizer is critical. For hydrophobic drugs like this compound, non-ionic surfactants or polymers like polyvinyl alcohol (PVA) or Soluplus® have been used effectively.[9][11]

    • pH of the Medium: The surface charge of nanoparticles can be pH-dependent. Measure the zeta potential of your nanoformulation at different pH values to determine the pH at which the particles have the highest surface charge, leading to greater electrostatic repulsion and better stability.

    • Sonication: Use a probe sonicator to break up aggregates before further use. However, be mindful of potential heat generation and its effect on the formulation's stability.

Problem: Inconsistent particle size and high polydispersity index (PDI) in the nanoformulation.

  • Question: I am observing significant batch-to-batch variability in particle size and my PDI values are consistently high (>0.3). How can I improve the uniformity of my nanoformulation?

  • Answer: High PDI and inconsistent particle size are often related to the preparation method and process parameters.

    • Homogenization/Sonication Parameters: If you are using high-pressure homogenization or sonication, optimize the pressure, number of cycles, and sonication time and amplitude. Over-processing can sometimes lead to particle aggregation.

    • Solvent Evaporation Rate: In methods involving solvent evaporation, the rate of evaporation can influence particle formation and size. A controlled and consistent evaporation rate is crucial.

    • Drug-to-Polymer/Lipid Ratio: The ratio of this compound to the matrix material (e.g., polymer, lipid) can significantly impact particle size and uniformity. Systematically vary this ratio to find the optimal formulation.

    • Purification Method: Ensure that the purification method (e.g., centrifugation, dialysis) is consistent and does not induce aggregation.

Problem: Low drug encapsulation efficiency.

  • Question: My this compound nanoformulation shows low encapsulation efficiency. How can I improve the amount of drug loaded into the nanoparticles?

  • Answer: Low encapsulation efficiency for a hydrophobic drug like this compound can be due to several factors.

    • Solubility in the Organic Phase: During preparation methods like nanoprecipitation or emulsion-evaporation, ensure that this compound is fully dissolved in the organic solvent. Increasing the volume of the organic phase or choosing a solvent with higher solubility for this compound can help.

    • Rate of Solvent Diffusion/Evaporation: A rapid diffusion or evaporation of the organic solvent can lead to premature drug precipitation before it can be encapsulated. Optimizing this rate is important.

    • Interaction with the Matrix: The affinity between this compound and the nanoparticle matrix is crucial. Selecting a polymer or lipid that has favorable interactions with this compound can improve encapsulation.

    • Drug-to-Matrix Ratio: A very high initial drug concentration relative to the matrix material can lead to drug saturation and subsequent precipitation, reducing encapsulation efficiency.

Problem: Endotoxin (B1171834) contamination in the final nanoformulation.

  • Question: My nanoformulation tested positive for endotoxins, making it unsuitable for in vivo studies. What are the potential sources and how can I prevent this?

  • Answer: Endotoxin contamination is a common challenge in the preparation of sterile formulations.

    • Aseptic Techniques: Strictly adhere to aseptic techniques throughout the preparation process. Use sterile, pyrogen-free glassware, and reagents.

    • Water for Injection (WFI): Always use WFI for all aqueous solutions.

    • Raw Materials: Test all raw materials, including this compound and excipients, for endotoxin levels.

    • Depyrogenation: Glassware can be depyrogenated by dry heat (e.g., 250°C for at least 30 minutes).

    • Endotoxin Removal: If contamination is detected, there are methods for endotoxin removal, such as affinity chromatography, though these can be challenging for nanoparticle suspensions. Prevention is the best strategy.[12][13]

Data on this compound Efficacy: Nanoformulations vs. Microformulations

ParameterThis compound NanoformulationThis compound MicroformulationFold ImprovementReference
In Vivo Efficacy (Malaria)
Minimal Protective Dose (Oral, Mice)1.25 mg/kg20 mg/kg15-fold[8]
In Vitro Efficacy (Malaria, P. falciparum)
IC50 (3D7 strain)< 5 nMNot specified-[9]
IC50 (Dd2 strain)< 5 nMNot specified-[9]
In Vitro Efficacy (Toxoplasma gondii)
IC501.1 nMNot specified-[14]
In Vitro Efficacy (Besnoitia besnoiti)
IC5010 nMNot specified-[15]

Experimental Protocols

1. Preparation of this compound Nanoformulation by High-Pressure Homogenization

This protocol is a general guideline and may require optimization for specific equipment and desired nanoparticle characteristics.

  • Materials:

    • This compound powder

    • Stabilizer (e.g., Soluplus®, Poloxamer 188)

    • Oily vehicle (e.g., peanut oil, if preparing a suspension)[2]

    • Water for Injection (WFI)

  • Procedure:

    • Prepare a coarse suspension of this compound in an aqueous solution of the stabilizer.

    • Stir the suspension using a magnetic stirrer for 30 minutes to ensure homogeneity.

    • Process the suspension through a high-pressure homogenizer. Typical parameters might be 15,000-20,000 psi for 10-20 cycles. The optimal parameters should be determined experimentally.

    • Cool the formulation in an ice bath during homogenization to prevent overheating.

    • Collect the resulting nanosuspension.

2. Characterization of this compound Nanoformulation

  • Particle Size and Polydispersity Index (PDI):

    • Dilute the nanosuspension with WFI to an appropriate concentration.

    • Measure the particle size and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the nanosuspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the zeta potential using Laser Doppler Velocimetry.

  • Encapsulation Efficiency (for carrier-based nanoparticles):

    • Separate the nanoparticles from the aqueous phase containing free drug by ultracentrifugation.

    • Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., HPLC).

    • Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

3. In Vitro Drug Release Study

  • Method: Dialysis bag method.

    • Place a known amount of the this compound nanoformulation into a dialysis bag with a specific molecular weight cut-off.

    • Suspend the dialysis bag in a release medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions).

    • Maintain the temperature at 37°C with constant stirring.

    • At predetermined time intervals, withdraw samples from the release medium and replace with fresh medium.

    • Quantify the amount of this compound released using a suitable analytical method.

Visualizations

decoquinate_mechanism cluster_parasite Parasite Cell cluster_mitochondrion Mitochondrion etc Electron Transport Chain cytochrome_bc1 Cytochrome bc1 Complex (Complex III) etc->cytochrome_bc1 Electron Flow atp_synthesis ATP Synthesis cytochrome_bc1->atp_synthesis Proton Gradient Generation atp ATP (Energy) atp_synthesis->atp parasite_death Parasite Death atp_synthesis->parasite_death Energy Depletion Leads to This compound This compound This compound->inhibition inhibition->cytochrome_bc1 Inhibits

Caption: Mechanism of action of this compound via inhibition of the mitochondrial cytochrome bc1 complex.

nanoformulation_workflow cluster_preparation Nanoformulation Preparation cluster_characterization Characterization cluster_evaluation Efficacy Evaluation start Coarse Suspension (this compound + Stabilizer) homogenization High-Pressure Homogenization start->homogenization nanosuspension This compound Nanosuspension homogenization->nanosuspension dls Particle Size & PDI (DLS) nanosuspension->dls zeta Zeta Potential nanosuspension->zeta ee Encapsulation Efficiency (HPLC) nanosuspension->ee invitro In Vitro Studies (e.g., Drug Release, Cell Culture) dls->invitro zeta->invitro ee->invitro invivo In Vivo Studies (e.g., Animal Models) invitro->invivo

Caption: Experimental workflow for preparing and evaluating this compound nanoformulations.

References

Strategies to mitigate rapid metabolism of decoquinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the rapid metabolism of decoquinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its metabolism a concern?

A1: this compound is a quinolone compound used as an anticoccidial agent in veterinary medicine.[1][2][3] Its therapeutic potential for other applications is limited by its physicochemical properties, particularly its high lipophilicity and very low solubility in aqueous fluids.[1] These characteristics lead to poor absorption from the gastrointestinal tract and rapid metabolism, resulting in low oral bioavailability and limiting its systemic exposure.[1]

Q2: What are the primary metabolic pathways for this compound?

A2: this compound is rapidly metabolized in the liver.[1] While the exact pathways are not fully elucidated in all species, key metabolic reactions include modifications of its chemical groups, such as the ethyl ester and the N-1 of the quinolone ring, which are susceptible to a high rate of metabolization.[1] In chickens, this compound is the major component found in tissues, but several metabolites have been isolated from the liver.[4] The absorbed fraction of this compound appears to be more extensively metabolized in rats than in chickens.[4] Cytochrome P450 (CYP) enzymes, a major family of drug-metabolizing enzymes, are implicated in the metabolism of many xenobiotics and are likely involved in this compound's breakdown.[5][6][7]

Q3: What are the consequences of this compound's rapid metabolism for in vivo experiments?

A3: The primary consequence is low and variable systemic drug exposure after oral administration. Researchers may observe lower than expected plasma concentrations, a short half-life, and rapid clearance of the compound.[1][8] For example, studies in chickens, quail, and sheep showed rapid clearance from the blood, with over 96% cleared before the first post-injection sample in some cases.[8] This can make it difficult to achieve and maintain therapeutic concentrations required for efficacy studies.

Q4: What general strategies can be employed to mitigate the rapid metabolism of this compound?

A4: The main strategies focus on improving this compound's biopharmaceutical properties to enhance absorption and reduce the impact of first-pass metabolism.[1] These include:

  • Formulation Strategies: Developing advanced formulations to increase solubility and dissolution rate.[9][10][11]

  • Particle Size Reduction: Using nanotechnology to create nanosuspensions, which increases the surface area for dissolution.[9][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix to create a more soluble, amorphous form.[9][13][14]

  • Lipid-Based Formulations: Using systems like Self-Microemulsifying Drug Delivery Systems (SMEDDS) to improve absorption.[9]

  • Co-administration with Inhibitors: While not extensively studied for this compound, co-administration with inhibitors of relevant metabolic enzymes (e.g., CYP450 inhibitors) is a general strategy to slow down the metabolism of susceptible drugs.[5][15]

Troubleshooting Guides

Issue 1: Lower than expected plasma concentrations of this compound in pharmacokinetic studies.
Possible Cause Troubleshooting Action
Poor oral bioavailability due to low solubility. This compound has extremely low water solubility (0.06 mg/L).[1] This is often the rate-limiting step for absorption.[9] Consider re-formulating the compound.
Rapid first-pass metabolism in the liver. A significant portion of the absorbed drug may be metabolized before reaching systemic circulation. Evaluate alternative routes of administration (e.g., parenteral) to bypass the liver, or investigate co-administration with metabolic inhibitors.
Suboptimal formulation. The vehicle used to administer this compound may not be optimal for its dissolution and absorption. Experiment with different formulation strategies as outlined in the table below.
Issues with the animal model. There can be species differences in metabolism.[4] Ensure the chosen animal model is appropriate and consider potential differences in drug-metabolizing enzymes.
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause Troubleshooting Action
Inconsistent oral dosing. Ensure accurate and consistent administration of the oral dose. For poorly soluble compounds, inconsistent suspension can lead to variable dosing.
"Food effect" on absorption. The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic drugs. Standardize feeding protocols for all animals in the study.
Genetic polymorphism in metabolic enzymes. Individual animals may have genetic variations in drug-metabolizing enzymes (like CYPs), leading to differences in metabolic rates.[6] While difficult to control, acknowledging this as a potential source of variability is important.
Data Presentation: Comparison of Formulation Strategies

The following table summarizes formulation strategies that can be employed to enhance the bioavailability of poorly soluble drugs like this compound.

Formulation StrategyPrinciplePotential AdvantagesKey Considerations
Nanosuspensions Reduces particle size to the nanometer range, increasing surface area for dissolution.[9]Significant increase in dissolution rate; applicable to a wide range of drugs.[10]Physical stability of nanoparticles (aggregation); requires specialized equipment.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, increasing solubility.[9]Can achieve significant supersaturation, leading to enhanced absorption.Potential for recrystallization back to the stable, less soluble crystalline form during storage or in the GI tract.
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of lipids and surfactants, which forms a microemulsion in the GI tract.[9]Enhances solubilization and can utilize lipid absorption pathways, potentially reducing first-pass metabolism.Careful selection of lipids and surfactants is required; potential for GI side effects.
Nanoliposomes Encapsulation of the drug within lipid vesicles.Can improve solubility and permeability.[16]Manufacturing complexity and stability can be challenging.

Experimental Protocols

Protocol: In Vitro Metabolism of this compound using Liver S9 Fractions

This protocol provides a general method to assess the metabolic stability of this compound using liver S9 fractions, which contain both microsomal and cytosolic enzymes.[17]

Objective: To determine the rate of disappearance of this compound when incubated with liver S9 fractions and to identify the formation of major metabolites.

Materials:

  • This compound

  • Liver S9 fractions (from the species of interest, e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Thaw the liver S9 fractions on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube, pre-warm the S9 fraction and phosphate buffer at 37°C for 5 minutes.

    • Add the this compound stock solution to the mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes) containing an internal standard.

  • Sample Processing:

    • Vortex the terminated samples to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.[18][19]

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point.

    • The analysis can also be used to tentatively identify metabolites by searching for expected mass shifts.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear portion of the curve.

Visualizations

Diagrams of Workflows and Pathways

This compound Metabolism and Mitigation Workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_evaluation Experimental Evaluation Problem Low Oral Bioavailability of this compound Cause1 Poor Aqueous Solubility Problem->Cause1 Cause2 Rapid First-Pass Metabolism Problem->Cause2 Strategy1 Formulation Enhancement Cause1->Strategy1 Address Solubility Cause2->Strategy1 Enhance Absorption to Bypass Metabolism Strategy2 Particle Size Reduction Strategy1->Strategy2 Strategy3 Amorphous Solid Dispersions Strategy1->Strategy3 Strategy4 Lipid-Based Systems Strategy1->Strategy4 Evaluation Evaluate Improved Formulations Strategy1->Evaluation Test New Formulations InVitro In Vitro Dissolution & Permeability Assays Evaluation->InVitro InVivo In Vivo Pharmacokinetic Studies Evaluation->InVivo Result Improved Bioavailability? InVivo->Result Analyze Plasma Concentrations Success Proceed with Efficacy Studies Result->Success Yes Iterate Refine Formulation Result->Iterate No Iterate->Strategy1 Troubleshooting Low this compound Exposure Start Low/Variable Plasma Exposure Observed in PK Study CheckDose Was the dosing procedure consistent? Start->CheckDose DoseIssue Refine dosing protocol (e.g., vehicle, gavage technique). CheckDose->DoseIssue No CheckFormulation Is the formulation optimized for a BCS Class II/IV compound? CheckDose->CheckFormulation Yes FinalOutcome Re-run PK study with improved protocol/formulation. DoseIssue->FinalOutcome FormulationIssue Develop advanced formulation (e.g., ASD, nanosuspension). CheckFormulation->FormulationIssue No MetabolismIssue Consider high first-pass metabolism. CheckFormulation->MetabolismIssue Yes FormulationIssue->FinalOutcome MetabolismAction Perform in vitro metabolism studies (microsomes, S9). Co-administer with CYP inhibitors as a probe. MetabolismIssue->MetabolismAction MetabolismAction->FinalOutcome Hypothesized Metabolic Pathway of this compound This compound This compound Absorbed Gastrointestinal Absorption This compound->Absorbed Oral Administration Liver Liver (First-Pass Metabolism) Absorbed->Liver CYP450 CYP450 Enzymes Liver->CYP450 Mediated by Metabolites Metabolites Liver->Metabolites Metabolism Systemic Systemic Circulation Liver->Systemic Unchanged Drug Excretion Excretion Metabolites->Excretion Systemic->Excretion

References

Technical Support Center: Decoquinate Cross-Contamination in Animal Feed Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with decoquinate cross-contamination in animal feed studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in animal feed studies?

A1: this compound is a quinolone coccidiostat used as a feed additive to prevent coccidiosis in poultry, cattle, and sheep.[1][2] Cross-contamination of non-target animal feed can lead to unintended exposure, potentially affecting study outcomes and raising regulatory concerns about residues in animal products.[3]

Q2: What are the typical authorized concentrations of this compound in medicated feed?

A2: Authorized concentrations vary by target animal. For example, in broiler chickens, the typical dose is 20-40 mg/kg of complete feed.[4][5][6][7][8] For cattle and calves, a common dosage is 0.5 mg per kg of body weight per day.[9][10] Lambs may receive feed with this compound concentrations around 100 mg/kg to achieve a target intake of 1 mg/kg of bodyweight daily.[11]

Q3: What are the regulatory limits for this compound cross-contamination?

A3: Regulatory limits for unavoidable carry-over are in place to protect non-target animals and consumers. The European Union, for instance, has established maximum levels for this compound in non-target feed, which may be linked to a percentage of the authorized concentration in the target feed.[3] For example, a carry-over of up to 1% of the active substance from a medicated feed to a non-target feed may be considered acceptable under good manufacturing practices.

Q4: What are the physical and chemical properties of this compound that might contribute to cross-contamination?

A4: this compound is a crystalline powder with low water solubility and a high octanol/water partition coefficient, indicating it is lipophilic (fat-soluble).[12][13] These properties can cause it to adhere to surfaces in feed manufacturing equipment, especially in the presence of fats and oils. Its low vapor pressure suggests that volatilization is not a significant route of cross-contamination.[4][12]

Troubleshooting Guide

Issue: Unexpected positive this compound results in control group animals.

This is a common indicator of cross-contamination in your feed supply. Follow these steps to identify the source and prevent future occurrences.

Step 1: Verify Analytical Results

  • Action: Re-analyze reserve samples of the suspect feed batch using a validated analytical method (see Experimental Protocols section).

  • Rationale: To rule out analytical error as the cause of the positive results.

Step 2: Investigate the Feed Manufacturing Process

  • Action: Contact the feed manufacturer and inquire about their production schedule and cleaning procedures. Specifically, ask if feeds containing this compound were produced on the same line prior to your non-medicated feed.

  • Rationale: To determine the likelihood of carry-over from a previous batch of medicated feed. Common practices to prevent this include physical cleanout, flushing the system with a non-medicated ingredient, and sequencing production from least to most medicated feeds.[14][15][16][17]

Step 3: Implement Enhanced Feed Handling and Storage Protocols

  • Action: Ensure strict separation of medicated and non-medicated feeds at your research facility. Use dedicated scoops, containers, and storage areas.

  • Rationale: To prevent cross-contamination at the point of use.

Step 4: Consider the Physical Properties of this compound in Contamination

  • Action: Discuss with your feed supplier the composition of the feed matrix. This compound's adherence to equipment can be influenced by the presence of oils and fats.[18]

  • Rationale: The formulation of the feed can impact the likelihood of this compound carry-over.

A decision-making workflow for troubleshooting is illustrated in the diagram below.

G Troubleshooting Workflow: Suspected this compound Cross-Contamination start Start: Unexpected positive This compound result in control feed reanalyze Re-analyze reserve feed samples start->reanalyze analytical_error Analytical Error? reanalyze->analytical_error review_lab_procedures Review and correct lab procedures analytical_error->review_lab_procedures Yes investigate_feed_mill Investigate Feed Mill Production Practices analytical_error->investigate_feed_mill No end_resolved End: Issue Resolved review_lab_procedures->end_resolved contact_supplier Contact feed supplier: - Production sequence? - Cleaning logs? investigate_feed_mill->contact_supplier carryover_risk Carry-over Risk Identified? contact_supplier->carryover_risk implement_facility_protocols Implement Stricter On-Site Feed Handling and Storage Protocols carryover_risk->implement_facility_protocols Yes end_unresolved End: Issue Persists (Consult with feed specialist) carryover_risk->end_unresolved No source_new_feed Source new batch of feed from a validated 'clean' run implement_facility_protocols->source_new_feed source_new_feed->end_resolved

Troubleshooting workflow for suspected this compound cross-contamination.

Quantitative Data Summary

The following tables provide a summary of authorized this compound concentrations in target animal feeds and regulatory maximum levels for residues and carry-over.

Table 1: Authorized Concentrations of this compound in Medicated Feed

Target AnimalApproved Concentration in Complete FeedDaily DosageReference(s)
Broiler Chickens20-40 mg/kgN/A[4][5][6][7][8]
Cattle & CalvesVaries based on feed intake0.5 mg/kg body weight[9][10]
Lambs~100 mg/kg (can be adjusted)~1.0 mg/kg body weight[11]

Table 2: Maximum Levels for this compound due to Unavoidable Carry-Over

MatrixMaximum LevelJurisdictionReference(s)
Non-target feed1% of the authorized level in target feedEuropean Union
Whole eggs20 µg/kgEuropean Union[19]
Food of animal origin (from non-target species)20 µg/kgEuropean Union[3]

Note: A study on laying hens fed a cross-contaminated diet of 0.34 mg/kg resulted in egg this compound levels of approximately 8.91 µg/kg, which is below the maximum level.[19]

Experimental Protocols

Protocol 1: Determination of this compound in Animal Feed by HPLC with Fluorescence Detection (HPLC-FL)

This method is suitable for quantifying this compound at both medicating and trace levels.

  • Extraction:

    • Weigh 5-20 g of ground feed sample into a 200 mL Erlenmeyer flask.

    • Add 100 mL of extraction solvent (1% calcium chloride in methanol).[20][21]

    • Shake mechanically for 60-90 minutes.[20][22]

    • Centrifuge the extract at approximately 1,500 x g for 5 minutes.[20][21]

  • Sample Preparation:

    • For medicated feed samples, an appropriate dilution of the supernatant may be necessary.

    • Filter the supernatant through a 0.45 µm or smaller pore size filter.[21][22]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Gradient elution may be used. A specific example is not provided in the search results, but it would typically involve a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

    • Flow Rate: Typically 1.0 - 1.5 mL/min.

    • Detection: Fluorescence detector with excitation at ~390 nm and emission at ~512 nm.[20]

  • Quantification:

    • Prepare a calibration curve using this compound standard solutions of known concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area or height to the calibration curve.[21]

Protocol 2: Confirmatory Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides higher sensitivity and specificity for confirming the presence of this compound, especially at low carry-over levels.

  • Extraction:

    • A common extraction method involves using acetonitrile, sometimes with the addition of water, anhydrous magnesium sulfate, and sodium chloride (a QuEChERS-like approach).[23]

  • Purification (Optional but Recommended):

    • Solid-phase extraction (SPE) with a cartridge like Oasis™ HLB can be used to clean up the extract and reduce matrix effects.[24]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A typical mobile phase consists of water with 0.1% formic acid and acetonitrile, run in a gradient.[24]

  • Mass Spectrometry Conditions:

    • Ionization: Positive electrospray ionization (ESI+).[24]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[23][24]

The general workflow for these analytical protocols is depicted below.

G Experimental Workflow for this compound Analysis in Feed cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Collect and grind feed sample extraction Solvent Extraction (e.g., 1% CaCl2 in Methanol or Acetonitrile) sample->extraction centrifuge Centrifuge to separate solids extraction->centrifuge cleanup Optional: Solid-Phase Extraction (SPE) Cleanup centrifuge->cleanup filter Filter extract (e.g., 0.45 µm) cleanup->filter hplc HPLC-FL Analysis (Quantification) filter->hplc lcms LC-MS/MS Analysis (Confirmation & Quantification) filter->lcms quantification Quantify against calibration curve hplc->quantification lcms->quantification report Report Results (mg/kg or µg/kg) quantification->report

A generalized workflow for the analysis of this compound in animal feed.

References

Technical Support Center: Modification of Decoquinate Derivatives to Enhance Polarity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies and troubleshooting for modifying decoquinate derivatives to increase their polarity. Given this compound's high lipophilicity and low aqueous solubility, enhancing polarity is a critical step in optimizing its therapeutic potential.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is increasing its polarity important?

This compound is a quinolone compound primarily used as a coccidiostat in veterinary medicine.[2] Its application in humans has been limited by its very low solubility in aqueous fluids and high lipophilicity, which leads to poor absorption from the gastrointestinal tract.[1] Increasing the polarity of this compound derivatives aims to improve their solubility, bioavailability, and overall pharmacokinetic profile, potentially enabling their use as therapeutic agents in human medicine.

Q2: What are the main chemical properties of this compound that contribute to its low polarity?

This compound is a crystalline powder with an off-white color.[1] Its key physicochemical properties contributing to low polarity include:

  • High octanol/water partition coefficient (LogP): ≥5.7[1]

  • Low aqueous solubility: 0.06 mg/L at 20°C[1]

  • Molecular structure: The presence of a long decoxy side chain and an overall neutral charge at physiological pH.

Q3: What are the primary strategies for increasing the polarity of this compound derivatives?

The main strategies involve introducing more polar functional groups into the this compound scaffold. These include:

  • Modification of the C-3 ester group: Converting the ethyl ester to more polar functionalities like amides or other esters with polar substituents (e.g., alcoholic esters).[3]

  • Substitution at the N-1 position: Alkylating or acylating the nitrogen atom of the quinolone ring to introduce polar groups. The N-acetyl derivative is a notable example that has shown increased activity.[4]

Troubleshooting Guides

Issue 1: Low yield during the synthesis of this compound derivatives.

Low yields in synthetic chemistry can arise from various factors. Here are some common causes and potential solutions when synthesizing quinoline-based compounds like this compound derivatives:

Common CausePotential Solution
Suboptimal Reaction Conditions Systematically optimize temperature, reaction time, and solvent. For instance, in Friedländer synthesis of quinolines, alternative catalytic systems like ionic liquids or metal triflates under milder conditions have shown improved yields.[5]
Inefficient Catalysis Screen different catalysts (both Brønsted and Lewis acids or bases) as the effectiveness can be substrate-dependent. Ensure the catalyst is not deactivated by moisture by using anhydrous conditions when necessary.[5]
Side Reactions In reactions like the Friedländer synthesis, aldol (B89426) condensation of ketone starting materials can be a significant side reaction. Using an imine analog of the o-aminoaryl ketone can mitigate this.[5]
Poor Product Isolation Optimize the work-up procedure to efficiently separate the product from the catalyst and unreacted starting materials. This may involve adjusting extraction solvents and washing steps. Column chromatography or recrystallization with an appropriate solvent system can improve the purity and yield of the final product.[5]

Issue 2: The final modified this compound derivative has poor solubility in desired solvents for biological assays.

If the polarity of the derivative is still insufficient, consider the following:

Common CausePotential Solution
Insufficiently Polar Modification Introduce more polar or ionizable groups. For example, instead of a simple amide, consider synthesizing an amide with a terminal hydroxyl or amino group.
Formation of Insoluble Salts If the derivative has acidic or basic centers, the isolated form might be an insoluble salt. Try adjusting the pH of the workup or purification steps to isolate the free base or acid.
Crystallinity Highly crystalline compounds can have lower solubility. Consider preparing different polymorphic forms or an amorphous solid.

Data on Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound. Data for modified derivatives is often found within specific research publications and may vary depending on the exact modification.

CompoundMolecular Weight ( g/mol )LogPAqueous Solubility (mg/L)Topological Polar Surface Area (Ų)
This compound 417.5≥5.70.0673.9
Modified Derivatives VariesGenerally LowerGenerally HigherGenerally Higher

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of the this compound Core

This protocol describes a general method for introducing an alkyl group at the N-1 position of the this compound quinolone ring.

Materials:

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.

  • Add the desired alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-alkylated this compound derivative.

Protocol 2: General Procedure for Conversion of the this compound Ethyl Ester to an Amide

This protocol outlines a general method for converting the C-3 ethyl ester of this compound to an amide.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired amine (2.0 eq) in anhydrous toluene.

  • Cool the solution to 0°C and slowly add a 2M solution of trimethylaluminum in toluene (2.0 eq). Stir for 30 minutes at 0°C.

  • Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-100°C. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the desired this compound amide derivative.

Visualizations

experimental_workflow start This compound mod_ester Modify C-3 Ester start->mod_ester mod_n1 Modify N-1 Position start->mod_n1 amidation Amidation mod_ester->amidation esterification Transesterification mod_ester->esterification reduction Reduction to Alcohol mod_ester->reduction alkylation N-Alkylation mod_n1->alkylation acylation N-Acylation mod_n1->acylation product Polar this compound Derivative amidation->product esterification->product reduction->product alkylation->product acylation->product

Caption: General workflow for modifying this compound to increase polarity.

troubleshooting_workflow start Low Reaction Yield check_reagents Verify Purity of Starting Materials start->check_reagents purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure check_conditions Review Reaction Conditions check_reagents->check_conditions Pure purify_reagents->check_conditions optimize_conditions Optimize Temp, Time, Solvent, Catalyst check_conditions->optimize_conditions Suboptimal check_workup Analyze Work-up & Purification check_conditions->check_workup Optimal optimize_conditions->check_workup optimize_workup Optimize Extraction & Purification check_workup->optimize_workup Inefficient success Improved Yield check_workup->success Efficient optimize_workup->success

Caption: Troubleshooting workflow for low reaction yield.

References

Enhancing decoquinate absorption in the gastrointestinal tract

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the gastrointestinal absorption of decoquinate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in achieving adequate oral absorption of this compound?

A1: The primary challenge is this compound's very low solubility in aqueous fluids, stemming from its high lipophilicity (high partition coefficient).[1][2][3] This poor solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies have proven effective:

  • Nanotechnology: Reducing the particle size of this compound to the nanoscale (nanosuspensions, nanoparticles) significantly increases the surface area for dissolution, leading to improved absorption and bioavailability.[1][2][4]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems like nanoemulsions, microemulsions, or solid lipid nanoparticles can improve its solubilization in the gut.[1][5][6][7] The commercial formulation Deccox® includes soybean oil and lecithin, indicating a lipid-based approach.[1][8]

  • Solid Dispersions: Creating solid dispersions of this compound with a carrier can enhance its dissolution rate and stability.[9]

  • Chemical Modification: Synthesizing more soluble derivatives or prodrugs of this compound is another viable approach to improve its absorption characteristics.[1]

Q3: How does this compound exert its therapeutic effect?

A3: this compound targets the mitochondrial cytochrome bc1 complex in parasites like Eimeria and Plasmodium.[4][10] It competitively binds to this complex, inhibiting electron transport and disrupting the parasite's energy metabolism, which ultimately hinders its development and replication.[4][10]

Q4: What analytical methods are suitable for quantifying this compound in biological samples?

A4: High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantitative analysis of this compound in plasma and tissue samples.[11][12][13][14][15]

Troubleshooting Guides

Issue 1: Low Bioavailability Observed in Animal Studies
Potential Cause Troubleshooting Step Rationale
Poor dissolution of this compound in the GI tract.Formulation Optimization: Convert the crystalline this compound into an amorphous form or a more soluble state. Consider nanoformulation or solid dispersion techniques.Amorphous forms and nanosized particles have a higher surface area, leading to faster dissolution and increased absorption.[1][2]
Inadequate solubilization of the lipophilic drug.Incorporate Lipid Excipients: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS), nanoemulsion, or with surfactants like Tween® 80.Lipid formulations can enhance the solubilization of lipophilic drugs in the aqueous environment of the gut and facilitate the formation of micelles, which can be more easily absorbed.[1][5][7]
Incorrect dosing or gavage technique.Review Dosing Protocol: Ensure the formulation is a homogenous solution or suspension and is continuously stirred during dosing. Verify the oral gavage technique to prevent dosing errors.[16]Inconsistent dosing can lead to high variability and inaccurate assessment of bioavailability.
Rapid metabolism of this compound.Chemical Modification: Investigate the possibility of creating a prodrug of this compound that is more stable against first-pass metabolism.A prodrug strategy can protect the active molecule from premature metabolism, allowing more of it to reach systemic circulation.[1][17]
Issue 2: High Variability in Absorption Between Subjects
Potential Cause Troubleshooting Step Rationale
Food effects on GI physiology.Standardize Feeding Conditions: Conduct studies in fasted animals or provide a standardized meal at a specific time relative to dosing.The presence of food can alter gastric emptying time, pH, and bile secretion, all of which can significantly and variably impact the absorption of poorly soluble drugs.[18]
Formulation instability or precipitation in the GI tract.Assess Formulation Stability: Evaluate the stability of your formulation in simulated gastric and intestinal fluids. For lipid-based systems, assess their ability to form stable emulsions/micelles.A robust formulation should maintain the drug in a solubilized state until it can be absorbed. Precipitation in the GI tract will lead to reduced and erratic absorption.
Differences in GI transit time.Incorporate Excipients to Prolong Residence Time: Consider using mucoadhesive polymers in your formulation.Increasing the residence time of the formulation at the site of absorption can lead to more complete absorption and reduce variability.[19]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Formulations in Mice

FormulationMean Particle Size (µm)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Microsuspension~36.88~2008~4,000100
Nanosuspension~0.4~8004~56,0001400

Data adapted from a study comparing micro- and nanosuspensions of this compound administered orally to mice at a dose of 80 mg/kg. A 14-fold increase in area under the curve (AUC) and a 4-fold increase in maximum concentration (Cmax) were observed with the nanosuspension.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension

Objective: To prepare a stable nanosuspension of this compound to enhance its oral bioavailability.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 2% w/v Hydroxypropyl methylcellulose (B11928114) - HPMC)

  • Purified water

  • High-pressure homogenizer or sonicator

Methodology:

  • Prepare a coarse suspension of this compound (e.g., 5% w/v) in the stabilizer solution.

  • Homogenize the coarse suspension using a high-pressure homogenizer at approximately 1500 bar for 20-30 cycles. Alternatively, sonicate the suspension using a probe sonicator.

  • Monitor the particle size distribution of the suspension periodically during homogenization using a particle size analyzer.

  • Continue homogenization until the desired mean particle size (e.g., < 400 nm) is achieved.[2]

  • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a control suspension.

Methodology:

  • Fast male ICR mice overnight (12-18 hours) with free access to water.[16]

  • Administer the this compound formulation (e.g., nanosuspension) and the control suspension (e.g., microsuspension in 0.5% carboxymethylcellulose) via oral gavage at a specified dose (e.g., 80 mg/kg).[1][16]

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).[16]

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[20]

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Decoquinate_Absorption_Workflow cluster_formulation Formulation Strategies cluster_admin Administration & GI Tract cluster_outcome Pharmacokinetic Outcome This compound This compound Powder (Poorly Soluble) Nano Nanoformulation (e.g., Nanosuspension) This compound->Nano improves solubility Lipid Lipid-Based System (e.g., SEDDS) This compound->Lipid improves solubility SolidDisp Solid Dispersion This compound->SolidDisp improves solubility OralAdmin Oral Administration Nano->OralAdmin Lipid->OralAdmin SolidDisp->OralAdmin Dissolution Enhanced Dissolution in GI Fluids OralAdmin->Dissolution Absorption Increased Absorption (Enterocytes) Dissolution->Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability Efficacy Enhanced Therapeutic Efficacy Bioavailability->Efficacy

Caption: Experimental workflow for enhancing this compound bioavailability.

Decoquinate_MoA cluster_Mitochondrion This compound This compound ComplexIII Cytochrome bc1 Complex (Complex III) This compound->ComplexIII Inhibits ElectronTransport Electron Transport Chain ATP_Production ATP Production ComplexIII->ATP_Production disrupts ElectronTransport->ATP_Production drives ElectronTransport->ATP_Production Parasite_Death Parasite Development Arrested ATP_Production->Parasite_Death leads to

Caption: Mechanism of action of this compound on the parasite mitochondrion.

References

Validation & Comparative

Decoquinate: A Potent Antimalarial Candidate Against Drug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence and spread of drug-resistant Plasmodium falciparum strains pose a significant threat to global malaria control efforts. This guide provides a comprehensive comparison of the efficacy of decoquinate, a quinolone derivative, against drug-resistant malaria parasites, with a focus on its performance relative to established antimalarials such as chloroquine (B1663885) and artemisinin (B1665778). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antimalarial agents.

Executive Summary

This compound demonstrates potent in vitro activity against both drug-sensitive and multidrug-resistant strains of P. falciparum. Its unique mechanism of action, targeting the mitochondrial cytochrome bc1 complex, offers a promising avenue to circumvent existing resistance mechanisms to frontline antimalarial drugs. This guide presents available preclinical data, details experimental methodologies for assessing antimalarial efficacy, and provides visual representations of this compound's mechanism and relevant experimental workflows.

Comparative Efficacy of Antimalarials Against P. falciparum Strains

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, chloroquine, and artemisinin against various P. falciparum strains with differing resistance profiles. The data highlights this compound's consistent potency across both sensitive and resistant parasites.

Drug3D7 (Drug-Sensitive)Dd2 (Multidrug-Resistant)K1 (Chloroquine-Resistant)W2 (Chloroquine-Resistant)7G8 (Chloroquine-Resistant)
This compound (Liposomal) 0.91 ± 0.05 nM[1][2]1.33 ± 0.14 nM[1][2]Data not availableData not availableData not available
Chloroquine 15 - 30 nM100 - 400+ nM275 ± 12.5 nM[3]>100 nM100 - 150 nM[4]
Artemisinin (and derivatives) ~1 - 10 nM~1 - 10 nM~1 - 10 nM~1 - 10 nM~1 - 10 nM

Note: The IC50 values for this compound were obtained using a liposomal formulation, which may enhance its solubility and potency.[1][2] Data for this compound against K1, W2, and 7G8 strains were not available in the reviewed literature. IC50 values for chloroquine and artemisinin are approximate ranges compiled from multiple sources and can vary based on experimental conditions.

Mechanism of Action: Targeting the Parasite's Powerhouse

This compound exerts its antimalarial effect by inhibiting the parasite's mitochondrial cytochrome bc1 (complex III). This complex is a crucial component of the electron transport chain, responsible for ATP synthesis. By binding to the Qo site of cytochrome b within this complex, this compound disrupts the electron flow, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. This mechanism is distinct from that of many common antimalarials, suggesting a low probability of cross-resistance.

decoquinate_mechanism cluster_mitochondrion Plasmodium Mitochondrion cluster_etc Electron Transport Chain ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (UQ) ComplexI->UQ e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->UQ e- ComplexIII Cytochrome bc1 Complex (Complex III) UQ->ComplexIII UQH2 CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP synthesis This compound This compound This compound->ComplexIII Inhibition at Qo site

Caption: this compound inhibits the cytochrome bc1 complex in the Plasmodium electron transport chain.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's efficacy.

In Vitro Drug Susceptibility Assay (SYBR Green I-based Fluorescence)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against P. falciparum.

1. Parasite Culture:

  • P. falciparum strains (e.g., 3D7, Dd2) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • The culture medium consists of RPMI-1640 supplemented with HEPES, hypoxanthine, gentamicin, and either human serum or Albumax I.

2. Drug Preparation:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of the compound are prepared in a 96-well plate using the culture medium.

3. Assay Procedure:

  • Asynchronous or synchronized ring-stage parasite cultures are diluted to a final parasitemia of 0.5-1% and a hematocrit of 2%.

  • 100 µL of the parasite suspension is added to each well of the drug plate, resulting in a final volume of 200 µL.

  • The plate is incubated for 72 hours under the same conditions as the parasite culture.

4. Lysis and Staining:

  • After incubation, 100 µL of SYBR Green I lysis buffer is added to each well.

  • The plate is incubated in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

  • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth.

  • IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

experimental_workflow start Start: P. falciparum Culture parasite_prep Prepare Parasite Suspension (Ring Stage) start->parasite_prep drug_prep Prepare Drug Dilutions in 96-well Plate incubation Add Parasites to Drug Plate & Incubate for 72h drug_prep->incubation parasite_prep->incubation lysis_staining Lyse Cells & Stain with SYBR Green I incubation->lysis_staining read_plate Measure Fluorescence (Plate Reader) lysis_staining->read_plate data_analysis Calculate % Inhibition & Determine IC50 read_plate->data_analysis end End: IC50 Value data_analysis->end

Caption: General workflow for determining the IC50 of antimalarial compounds.

Conclusion and Future Directions

The available data strongly support the continued investigation of this compound as a promising antimalarial candidate. Its high potency against multidrug-resistant P. falciparum and its distinct mechanism of action make it an attractive compound for further development, potentially as part of a combination therapy.

A critical next step will be to evaluate the efficacy of this compound against a broader panel of clinically relevant drug-resistant P. falciparum isolates, including those with well-characterized resistance markers for chloroquine (e.g., K1, W2, 7G8) and artemisinin (e.g., Kelch13 mutations). Such studies will provide a more complete picture of this compound's potential to overcome current and emerging antimalarial resistance. Further in vivo studies are also warranted to assess its efficacy and pharmacokinetic profile in relevant animal models.

References

A Comparative Analysis of Decoquinate and Toltrazuril for the Management of Ovine Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing effort to combat ovine coccidiosis, a parasitic disease causing significant economic losses in the sheep industry, a comprehensive review of two leading anticoccidial agents, decoquinate and toltrazuril (B1682979), reveals distinct mechanisms of action and efficacy profiles. This guide provides an in-depth comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Coccidiosis in sheep is caused by protozoa of the genus Eimeria. The disease primarily affects young lambs, leading to diarrhea, reduced weight gain, and in severe cases, mortality. Effective control strategies are crucial for maintaining flock health and productivity. This compound, a quinolone derivative, and toltrazuril, a triazine-based compound, are two widely used anticoccidials with different therapeutic approaches.

Mechanism of Action: A Tale of Two Strategies

This compound is a coccidiostat, meaning it inhibits the growth and reproduction of the parasite without directly killing it.[1] Its primary target is the mitochondrial electron transport chain of the Eimeria parasite. Specifically, this compound acts as a competitive inhibitor at the ubiquinone-binding site of the cytochrome bc1 complex (cytochrome c reductase).[2][3] This disruption of the electron transport chain halts mitochondrial respiration and subsequent ATP synthesis, effectively arresting the development of the parasite in its early stages, namely the sporozoites and first-generation meronts.[3][4]

.

Caption: this compound inhibits the cytochrome bc1 complex in the Eimeria mitochondrion.

In contrast, toltrazuril is coccidiocidal, actively killing the parasite at all intracellular stages of its life cycle.[5] Its mechanism is multifaceted, primarily targeting the parasite's respiratory chain enzymes, such as NADH oxidase and succinate-cytochrome C reductase.[6][7] Additionally, toltrazuril has a secondary effect on enzymes involved in pyrimidine (B1678525) synthesis.[6] Ultrastructural studies have shown that toltrazuril treatment leads to swelling of the Eimeria endoplasmic reticulum and mitochondria, indicating significant disruption of cellular function.[8]

.

Toltrazuril_Mechanism Resp_Chain Respiratory Chain Enzymes (e.g., NADH oxidase) Pyrimidine_Synth Pyrimidine Synthesis Enzymes ER Endoplasmic Reticulum Toltrazuril Toltrazuril Toltrazuril->Inhibition1 Toltrazuril->Inhibition2 Toltrazuril->Disruption Inhibition1->Resp_Chain Inhibition2->Pyrimidine_Synth Disruption->ER Swelling

Caption: Toltrazuril disrupts mitochondrial respiration and pyrimidine synthesis in Eimeria.

Comparative Efficacy: A Summary of Experimental Findings

Numerous studies have evaluated the efficacy of this compound and toltrazuril in controlling ovine coccidiosis. The following table summarizes key quantitative data from representative studies.

Parameter This compound Toltrazuril Control (Untreated) Reference Study
Dosage 0.5-1 mg/kg body weight daily in feed for at least 28 days.[9]Single oral dose of 20 mg/kg body weight.[10][11]No treatmentMultiple
Oocyst Per Gram (OPG) Reduction Significant reduction in oocyst shedding.90.0% to over 99% reduction in OPG counts within 5-15 days post-treatment.[12][13]High oocyst shedding, often peaking 3-4 weeks after infection.Gjerde & Helle, 1986[14]; Mundt et al., 2009[10]
Effect on Clinical Signs (Diarrhea) Prevents the development of clinical signs when administered prophylactically.Prevents the development of diarrhea and reduces the severity in treated animals.[10]High prevalence and severity of diarrhea.[10]Gjerde & Helle, 1991[10]
Impact on Weight Gain Associated with increased growth rates compared to untreated controls.[15]Improved weight gain compared to untreated controls.[10][16] In some studies, daily weight gains were higher in toltrazuril-treated groups compared to other treatments.[13]Reduced weight gain due to clinical and subclinical coccidiosis.Gjerde & Helle, 1986[16]; Diaferia et al., 2013[13]

Experimental Protocols

To ensure the validity and reproducibility of efficacy studies, detailed experimental protocols are essential. Below is a synthesized protocol based on common methodologies from comparative trials.

.

Experimental_Workflow cluster_setup Study Setup cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis Animal_Selection 1. Animal Selection: Coccidia-free lambs (1-5 days old) Randomization 2. Randomization: Allocation to treatment groups (this compound, Toltrazuril, Control) Animal_Selection->Randomization Acclimatization 3. Acclimatization Period Randomization->Acclimatization Infection 4. Experimental Infection: Oral inoculation with a known dose of sporulated Eimeria oocysts (e.g., 100,000 oocysts) Acclimatization->Infection Decoquinate_Admin 5a. This compound Administration: In-feed medication daily for 28 days Infection->Decoquinate_Admin Toltrazuril_Admin 5b. Toltrazuril Administration: Single oral dose (metaphylactic or therapeutic) Infection->Toltrazuril_Admin Fecal_Sampling 6. Fecal Sampling: Regular intervals (e.g., every 2 days) for OPG counts (McMaster technique) Decoquinate_Admin->Fecal_Sampling Toltrazuril_Admin->Fecal_Sampling FOCRT 9. Fecal Oocyst Count Reduction Test (FOCRT) Calculation Fecal_Sampling->FOCRT Clinical_Scoring 7. Clinical Scoring: Daily monitoring of fecal consistency, dehydration, and general health Statistical_Analysis 10. Statistical Analysis: Comparison of OPG, weight gain, and clinical scores between groups Clinical_Scoring->Statistical_Analysis Weight_Measurement 8. Body Weight Measurement: Weekly intervals Weight_Measurement->Statistical_Analysis FOCRT->Statistical_Analysis

Caption: A typical experimental workflow for comparing anticoccidial drugs in lambs.

Animal Selection and Housing:
  • Animals: Clinically healthy, coccidia-free lambs, typically 1 to 5 days of age at the start of the study.[10] Lambs are sourced from flocks with no recent history of clinical coccidiosis.

  • Housing: Lambs are housed indoors in pens with slatted floors or appropriate bedding to prevent extraneous infection. Strict hygiene measures are maintained throughout the study.

Experimental Design:
  • Randomization: Animals are randomly allocated to treatment groups (e.g., this compound, Toltrazuril, and an untreated Control group).

  • Infection: Lambs are experimentally infected via oral gavage with a known number of sporulated Eimeria oocysts (e.g., 100,000 oocysts of a pathogenic species like Eimeria ovinoidalis).[8]

Treatment Administration:
  • This compound: Administered as a top-dressing on or mixed into the feed to provide a daily dose of 0.5-1 mg/kg body weight for a minimum of 28 days.[9]

  • Toltrazuril: Administered as a single oral dose of 20 mg/kg body weight.[11] Treatment can be applied metaphylactically (before the expected onset of oocyst shedding) or therapeutically (after oocyst excretion has begun).[10]

Data Collection and Efficacy Assessment:
  • Fecal Oocyst Counts: Fecal samples are collected from individual lambs at regular intervals (e.g., every two days) starting before treatment and continuing for a defined period (e.g., up to 49 days).[10] Oocyst counts per gram of feces (OPG) are determined using a standardized method like the McMaster technique.[2][6][7][8][17]

  • Fecal Oocyst Count Reduction Test (FOCRT): The percentage reduction in oocyst counts is calculated to determine the efficacy of the treatment. The formula used is: % Reduction = 100 × (1 - (mean OPG of treated group / mean OPG of control group)).[18][19][20][21][22]

  • Clinical Assessment: Lambs are monitored daily for clinical signs of coccidiosis, including fecal consistency (diarrhea score), dehydration, and general demeanor.

  • Body Weight: Individual body weights are recorded at the beginning of the study and at regular intervals (e.g., weekly) to assess the impact of treatment on growth performance.

Statistical Analysis:
  • Data on oocyst counts, clinical scores, and body weight gains are statistically analyzed to compare the differences between the treatment groups. Appropriate statistical tests are used based on the data distribution.

Conclusion

Both this compound and toltrazuril are effective in the control of ovine coccidiosis, but they operate through different mechanisms and administration strategies. This compound acts as a coccidiostat, requiring continuous in-feed medication for prophylactic control by halting the early development of the parasite. Toltrazuril is a coccidiocidal agent administered as a single oral dose, which is effective against all intracellular stages of the parasite, making it suitable for both metaphylactic and therapeutic treatment. The choice between these two drugs may depend on the specific production system, the history of coccidiosis on the farm, and the desired treatment approach (prophylactic vs. therapeutic). The emergence of drug resistance, particularly to toltrazuril, in some regions underscores the importance of judicious use and monitoring of anticoccidial efficacy.[8]

References

A Comparative In Vitro Analysis of Decoquinate and Diclazuril: Efficacy and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the in vitro performance of two widely used anticoccidial agents, decoquinate and diclazuril (B1670474). The information presented is intended for researchers, scientists, and drug development professionals interested in the efficacy and mechanisms of these compounds against apicomplexan parasites. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

Executive Summary

This compound, a quinolone derivative, and diclazuril, a benzeneacetonitrile compound, are both effective in controlling various apicomplexan parasites. In vitro studies consistently demonstrate that this compound exhibits higher potency, with significantly lower IC50 values compared to diclazuril against parasites such as Besnoitia besnoiti and Toxoplasma gondii. Their mechanisms of action are distinct: this compound primarily targets mitochondrial respiration by inhibiting the cytochrome bc1 complex, while diclazuril is understood to interfere with cell division (cytokinesis) and may also impact the apicoplast.

Data Presentation: In Vitro Efficacy

The following table summarizes the quantitative data from various in vitro studies, highlighting the comparative efficacy of this compound and diclazuril against several apicomplexan parasites.

Parameter This compound Diclazuril Parasite Host Cell Line Source
IC50 10 nM135 nMBesnoitia besnoitiMARC-145[1]
IC99 100 nM29.9 µMBesnoitia besnoitiMARC-145[1]
Invasion Inhibition (0 hpi) 90%83%Besnoitia besnoitiMARC-145[1]
Invasion Inhibition (6 hpi) 73%72%Besnoitia besnoitiMARC-145[1]
IC50 1.1 nMNot specified in sourceToxoplasma gondiiHFF
IC50 0.6 - 1.1 nMNot specified in sourceSarcocystis neurona (merozoites)Not specified

hpi: hours post-infection; HFF: Human Foreskin Fibroblasts; MARC-145: Monkey kidney epithelial cells.

Mechanisms of Action

This compound: This quinolone anticoccidial acts by inhibiting the parasite's mitochondrial electron transport chain.[2] Specifically, it targets the cytochrome bc1 complex (Complex III), which plays a crucial role in ATP synthesis.[3] By blocking this pathway, this compound disrupts the parasite's energy metabolism, leading to a static effect on sporozoites and a cidal effect on early schizonts.[2][4]

Diclazuril: The mechanism of action for diclazuril is not as fully elucidated as that of this compound. However, evidence suggests that it interferes with the normal process of cell division, specifically cytokinesis, in developing parasites.[1] Ultrastructural studies have shown that diclazuril treatment leads to degenerative changes in schizonts and gamonts.[5] There is also evidence to suggest that diclazuril may have an effect on the apicoplast, a non-photosynthetic plastid organelle found in many apicomplexan parasites, and may also modulate the actin depolymerizing factor (ADF), a protein crucial for actin dynamics and parasite motility.[6]

Mandatory Visualizations

Decoquinate_Mechanism cluster_Mitochondrion Parasite Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q (Ubiquinone) Complex_I->Coenzyme_Q e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q e- Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III e- Cytochrome_C Cytochrome c Complex_III->Cytochrome_C e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient This compound This compound This compound->Inhibition Inhibition->Complex_III Inhibits

Caption: Mechanism of action of this compound in the parasite mitochondrial electron transport chain.

Diclazuril_Mechanism Diclazuril Diclazuril Diclazuril->Inhibition_Node Cytokinesis Cytokinesis (Cell Division) Parasite_Development Parasite Proliferation & Survival Apicoplast Apicoplast Function Actin_Dynamics Actin Dynamics (via ADF) Inhibition_Node->Cytokinesis Interferes with Inhibition_Node->Apicoplast Potentially affects Inhibition_Node->Actin_Dynamics May modulate

Caption: Proposed mechanisms of action for Diclazuril, highlighting its impact on key cellular processes.

Experimental_Workflow cluster_assays Endpoint Assays start Start host_cells Seed Host Cells (e.g., MARC-145) start->host_cells parasite_prep Prepare Parasite Inoculum (e.g., B. besnoiti tachyzoites) start->parasite_prep infection Infect Host Cells host_cells->infection parasite_prep->infection drug_treatment Add this compound or Diclazuril (at varying concentrations) infection->drug_treatment incubation Incubate (e.g., 48-72h) drug_treatment->incubation proliferation_assay Proliferation Assay (qPCR) incubation->proliferation_assay invasion_assay Invasion Assay (Immunofluorescence) incubation->invasion_assay ultrastructure_analysis Ultrastructure Analysis (TEM) incubation->ultrastructure_analysis data_analysis Data Analysis (IC50/IC99 Calculation) proliferation_assay->data_analysis invasion_assay->data_analysis ultrastructure_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for the in vitro comparison of anticoccidial drugs.

Experimental Protocols

Parasite Proliferation Assay (qPCR-based)

This protocol is designed to quantify the proliferation of intracellular parasites in the presence of test compounds.

  • Cell Culture and Infection:

    • Seed a suitable host cell line (e.g., MARC-145 or HFF) into 24-well plates and grow to confluency.

    • Prepare a suspension of purified parasite tachyzoites (e.g., B. besnoiti) in an appropriate culture medium.

    • Infect the confluent host cell monolayers with the parasite suspension at a defined multiplicity of infection (MOI).

  • Drug Treatment:

    • Prepare serial dilutions of this compound and diclazuril in the culture medium.

    • Add the drug dilutions to the infected cell cultures. Include solvent controls (e.g., DMSO).

    • Incubate the plates for a period that allows for parasite replication (e.g., 48-72 hours) at 37°C in a 5% CO2 atmosphere.

  • DNA Extraction and qPCR:

    • After incubation, wash the cell monolayers with phosphate-buffered saline (PBS).

    • Extract total genomic DNA from the cells using a commercial DNA extraction kit.

    • Perform quantitative PCR (qPCR) using primers specific for a parasite gene (e.g., a multi-copy gene for increased sensitivity) and a host cell gene (for normalization).

    • Quantify parasite proliferation based on the relative quantification of parasite DNA in treated versus untreated control wells.

    • Calculate the IC50 and IC99 values using appropriate statistical software.

Invasion Assay (Immunofluorescence-based)

This assay assesses the ability of the drugs to inhibit parasite invasion into host cells.

  • Cell Culture and Drug Treatment:

    • Grow host cells on coverslips in 24-well plates until confluent.

    • Treat the host cells or the parasite suspension with different concentrations of this compound and diclazuril for a defined period before or during infection.

  • Infection and Staining:

    • Infect the host cell monolayers with the parasite suspension for a short period (e.g., 2-4 hours).

    • Wash the cells thoroughly with PBS to remove extracellular parasites.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Perform a differential immunofluorescence staining protocol to distinguish between intracellular and extracellular parasites. This typically involves staining for a surface antigen on non-permeabilized cells (extracellular parasites) followed by permeabilization and staining for an internal parasite antigen (total parasites).

  • Microscopy and Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Count the number of intracellular and extracellular parasites in multiple fields of view for each treatment condition.

    • Calculate the percentage of invasion inhibition relative to the untreated control.

Ultrastructural Analysis (Transmission Electron Microscopy - TEM)

TEM is used to observe the morphological changes in parasites following drug treatment.

  • Sample Preparation:

    • Infect host cell monolayers and treat with this compound or diclazuril at concentrations around their IC50 or IC99 values.

    • After a defined incubation period, fix the cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).

    • Dehydrate the samples through a graded series of ethanol (B145695) concentrations.

    • Embed the samples in resin and polymerize.

  • Sectioning and Staining:

    • Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with heavy metal stains (e.g., uranyl acetate (B1210297) and lead citrate) to enhance contrast.

  • Imaging:

    • Examine the sections using a transmission electron microscope.

    • Capture images of parasites in both treated and untreated samples, paying close attention to the ultrastructure of organelles such as the mitochondrion, apicoplast, and the overall cell morphology.

Conclusion

The in vitro data strongly suggest that both this compound and diclazuril are potent inhibitors of apicomplexan parasite growth, albeit through different mechanisms of action. This compound demonstrates superior potency in terms of lower IC50 values, attributable to its specific targeting of the mitochondrial electron transport chain. Diclazuril, while less potent, exhibits a broader range of effects on parasite cell division and potentially other vital cellular processes. The choice between these two compounds for further research and development may depend on the specific parasite being targeted and the desired therapeutic outcome. The provided experimental protocols offer a robust framework for conducting similar comparative studies.

References

A Comparative Analysis of Decoquinate and Lasalocid for the Management of Coccidiosis in Calves

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the Eimeria genus, represents a significant health and economic challenge in the cattle industry, particularly affecting young, immunologically naive calves.[1] The parasite invades the intestinal lining, leading to damage that impairs nutrient absorption and can result in clinical signs ranging from diarrhea and loss of appetite to severe dehydration, bloody scours, and in extreme cases, death.[1] Even subclinical infections can negatively impact growth rates and feed efficiency.[1] Prophylactic control through feed-additive medications is a cornerstone of coccidiosis management.

This guide provides an objective comparison of two widely used anticoccidial agents, decoquinate and lasalocid (B1674520), for the prevention and control of coccidiosis in calves. This compound is a synthetic, chemical coccidiostat belonging to the quinolone class, while lasalocid is a polyether ionophore, a type of antibiotic produced through fermentation.[2][3] We will examine their mechanisms of action, compare their efficacy based on published experimental data, and provide detailed overviews of the study protocols for researchers and drug development professionals.

Mechanism of Action

The fundamental difference between this compound and lasalocid lies in their mode of action against the Eimeria parasite.

This compound: As a quinolone, this compound targets the parasite's energy metabolism. It specifically inhibits the mitochondrial respiratory chain by blocking electron transport at the cytochrome b complex.[2] This disruption effectively cuts off the parasite's energy supply, leading to its death.

decoquinate_mechanism cluster_parasite Eimeria Parasite Mitochondrion ETC Electron Transport Chain (ETC) ATP ATP (Energy) Production ETC->ATP Powers This compound This compound This compound->ETC Inhibits (Cytochrome b)

Figure 1: Mechanism of action for this compound.

Lasalocid: As an ionophore, lasalocid functions by disrupting the natural ion balance across the parasite's cell membrane.[4] It forms lipid-soluble complexes with cations (like Na+, K+, and Ca2+), transporting them into the parasite cell.[5] This influx of ions leads to a secondary influx of water due to osmotic pressure, causing the parasite to swell and ultimately lyse (burst).[5][6] This action is primarily effective against the motile, extracellular stages of the parasite's life cycle (sporozoites and merozoites).[7]

lasalocid_mechanism cluster_membrane Eimeria Parasite Cell Cell Parasite Cell Interior Lysis Osmotic Lysis (Cell Death) Cell->Lysis Swelling leads to Lasalocid Lasalocid (Ionophore) Lasalocid->Cell Transports Ions into Cell Ions Ions (Na+, K+) Ions->Lasalocid Water Water (H2O) Water->Cell Enters via Osmosis

Figure 2: Mechanism of action for Lasalocid.

Efficacy Comparison: Experimental Data

Multiple studies have been conducted to evaluate and compare the efficacy of this compound and lasalocid in controlling coccidiosis in calves under various conditions, including natural exposure and experimental challenge.

Study 1: Efficacy in Neonatal Calves with Natural Exposure

This study evaluated the two compounds in neonatal dairy calves under conditions of natural exposure to coccidial oocysts from an early age.[8]

Experimental Protocol:

  • Animals: 41 Holstein and Brown Swiss neonatal calves.[8]

  • Treatments:

    • Unmedicated Control.[8]

    • This compound (approx. 0.5 mg/kg of body weight).[8]

    • Lasalocid (approx. 1.0 mg/kg of body weight).[8]

  • Procedure: Calves were randomly assigned to a treatment group at birth and medicated for 16 to 24 weeks. The study relied on natural exposure to the parasite in a herd replacement environment. Fecal oocyst counts, body weight (BW), heart girth, and wither height were monitored.[8]

study1_workflow start 41 Neonatal Calves (Holstein & Brown Swiss) assignment Random Assignment at Birth start->assignment control Group 1: Control (Unmedicated) assignment->control This compound Group 2: this compound (0.5 mg/kg BW) assignment->this compound lasalocid Group 3: Lasalocid (1.0 mg/kg BW) assignment->lasalocid medication Medication Period (16-24 weeks) Natural Coccidia Exposure control->medication This compound->medication lasalocid->medication monitoring Data Collection: - Fecal Oocyst Counts - Body Weight - Heart Girth & Height medication->monitoring

Figure 3: Experimental workflow for Moore et al. (1986).

Data Summary:

ParameterTime PeriodControl GroupThis compound GroupLasalocid Group
Fecal Oocyst Counts Weeks 4-8HigherReduced-
Weeks 9-24HigherReducedReduced
Body Weight, Girth, Height Weeks 5-8LowerIncreased-
Weight Gain Weeks 12-16LowerHigherHigher

Table 1: Summary of results from Moore et al. (1986).[8]

Study 2: Efficacy in Weaned Calves with Natural Exposure

This research compared the drugs in weaned dairy calves under typical farm conditions with natural parasite exposure.[9]

Experimental Protocol:

  • Animals: 18 weaned female Holstein calves.[9]

  • Treatments:

    • Nonmedicated Control.[9]

    • This compound.[9]

    • Lasalocid.[9]

  • Procedure: Calves were allotted into 6 treatment blocks of 3 calves each and randomly assigned a treatment. Medication was administered for 90 days, with an observation period extending to 120 days. Fecal specimens were collected weekly to quantify and qualify oocyst shedding.[9]

study2_workflow start 18 Weaned Holstein Calves blocking Allotment into 6 Blocks of 3 start->blocking assignment Random Assignment within Blocks blocking->assignment control Control assignment->control This compound This compound assignment->this compound lasalocid Lasalocid assignment->lasalocid medication 90-Day Medication Period control->medication This compound->medication lasalocid->medication post_med 30-Day Post-Medication Observation medication->post_med monitoring Weekly Fecal Samples (Oocyst Shedding) medication->monitoring post_med->monitoring

Figure 4: Experimental workflow for Conlogue et al. (1987).

Data Summary:

Parameter (During 90-Day Medication Period)Control GroupThis compound GroupLasalocid Group
Quantitative Oocyst Shedding Baseline (1x)8-fold reduction4-fold reduction
Qualitative Oocyst Shedding (% positive samples) HighestLowestIntermediate
Adjusted Weight Gain LowerConsistently Greater (Not Statistically Significant)Consistently Greater (Not Statistically Significant)
General Appearance NormalGlossier coats, healthier appearanceGlossier coats, healthier appearance

Table 2: Summary of results from Conlogue et al. (1987).[9]

Study 3: Efficacy Against Experimental Challenge

This study used a controlled challenge model to assess the protective effects of this compound and lasalocid.[10]

Experimental Protocol:

  • Animals: 20 coccidia-free Holstein bull calves.[10]

  • Treatments:

    • Nontreated Controls.[10]

    • This compound (50 mg/kg of feed; approx. 1.2 mg/kg BW).[10]

    • Lasalocid (50 mg/kg of feed; approx. 1.2 mg/kg BW).[10]

  • Procedure: Calves were fed medicated or non-medicated rations. Some groups were premunized with a low dose of oocysts (2,000/day for 5 days) and later challenge-inoculated with a high dose (200,000 oocysts) to test protective immunity.[10]

Data Summary:

ParameterNontreated ControlsThis compound GroupLasalocid Group
Oocyst Shedding Significantly HigherSignificantly Lower (P < 0.01)Significantly Lower (P < 0.01)
Clinical Signs (Diarrhea) post-challenge PresentAbsent (unless drug was withdrawn)Absent (unless drug was withdrawn)

Table 3: Summary of results from Fitzgerald & Mansfield (1980).[10]

Overall Summary and Conclusion

Both this compound and lasalocid are effective coccidiostats for use in calves. The choice between them may depend on the specific production goals, the anticipated level of coccidia challenge, and the desired mechanism of action.

  • Efficacy on Oocyst Control: Both drugs consistently and significantly reduce the shedding of Eimeria oocysts in feces compared to unmedicated controls.[8][9][10][11] Some evidence suggests this compound may lead to a greater quantitative reduction in oocyst counts during administration.[9]

  • Impact on Growth and Health: Medicated calves generally show improved health metrics, such as healthier appearance and reduced clinical signs like diarrhea.[9][10] While several studies report trends toward increased weight gain in medicated calves, these differences are not always statistically significant, particularly in low-challenge environments.[9][11] However, under higher exposure, this compound-treated calves showed notable gains over controls.[8]

  • Mode of Action and Immunity: As a chemical coccidiostat, this compound acts with a specific metabolic inhibition, while the ionophore lasalocid acts by disrupting membrane function.[2][6] The continuous use of these highly effective drugs may slow the development of natural immunity, as evidenced by increased oocyst shedding in treated calves after the medication is withdrawn compared to controls who were continuously exposed.[9]

For researchers and drug development professionals, these studies highlight the consistent efficacy of both compounds in controlling the direct impacts of coccidiosis. Future research could focus on long-term immunological consequences, the potential for resistance development, and the comparative efficacy in the face of varying Eimeria species and challenge levels.

References

Decoquinate: A Comparative Analysis of Efficacy with Quinolone Coccidiostats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of decoquinate with other quinolone coccidiostats, supported by experimental data. The focus is on their shared mechanism of action, comparative efficacy, and the experimental protocols used for their evaluation.

Introduction to Quinolone Coccidiostats

Quinolone coccidiostats are a class of synthetic compounds widely used in the poultry industry to control coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. These agents are known for their static effect on the early stages of the parasite's life cycle. This compound, buquinolate, amquinate, and methyl benzoquate are prominent members of this class. Their efficacy stems from a common mechanism of action, which also leads to a high degree of cross-resistance among them.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Quinolone coccidiostats act by inhibiting the mitochondrial respiration of Eimeria species.[1] This targeted action disrupts the parasite's energy metabolism, leading to a cytostatic effect, particularly on the sporozoite stage. The primary target within the mitochondrial electron transport chain is believed to be near cytochrome b.[1] This selective inhibition of the parasite's respiratory chain, without affecting the host's mitochondrial function, is a key characteristic of this class of drugs.[1]

A key study quantified the concentration of various quinolones required to achieve 50% inhibition of mitochondrial respiration in Eimeria tenella. The results highlighted the high potency of these compounds against the parasite's mitochondria.[1]

cluster_Mitochondrion Eimeria Mitochondrion cluster_Quinolones Complex_I Complex I (NADH Dehydrogenase) Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Coenzyme_Q Complex_III Complex III (Cytochrome bc1) Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase ATP ATP ATP_Synthase->ATP H+ gradient This compound This compound This compound->Complex_III Inhibition Other_Quinolones Other Quinolones (Buquinolate, etc.) Other_Quinolones->Complex_III Inhibition

Mechanism of action of quinolone coccidiostats.

Comparative Efficacy Data

The following table summarizes the in vitro efficacy of this compound and other quinolone coccidiostats based on the inhibition of mitochondrial respiration in Eimeria tenella.

Compound Concentration for 50% Inhibition of Mitochondrial Respiration in E. tenella (pmol/mg protein)
This compound3
Buquinolate3
Amquinate3
Methyl Benzoquate3
Data from Wang (1975)[1]

While direct, comprehensive in vivo comparative studies are limited, the available data suggests similar efficacy profiles among the quinolone coccidiostats due to their shared mechanism of action. Efficacy in vivo is typically measured by parameters such as weight gain, feed conversion ratio (FCR), mortality rate, and intestinal lesion scores.

Experimental Protocols

Standardized experimental protocols are crucial for the evaluation of anticoccidial drugs. The following outlines a general design for a battery cage study to assess the efficacy of quinolone coccidiostats.

Objective: To determine the efficacy of a quinolone coccidiostat against a specific Eimeria species in broiler chickens.

1. Animals and Housing:

  • Day-old broiler chicks of a commercial strain are used.[2]

  • Chicks are housed in electrically heated battery brooders with wire floors to prevent reinfection from feces.[3]

  • The facility should be thoroughly cleaned and disinfected to ensure it is coccidia-free before the start of the study.

2. Diet and Medication:

  • A standard broiler starter ration, free of any anticoccidial medication, is provided.[3]

  • The experimental quinolone coccidiostat is incorporated into the feed at a specified concentration (e.g., this compound at 30-40 ppm).[4]

  • Feed and water are provided ad libitum.

3. Experimental Design:

  • A typical study includes the following groups:

    • Uninfected, Unmedicated Control (UUC)

    • Infected, Unmedicated Control (IUC)

    • Infected, Medicated with this compound

    • Infected, Medicated with other Quinolone Coccidiostat(s)

  • Each treatment group consists of multiple replicates (pens), with a specified number of birds per replicate.

4. Infection:

  • At a predetermined age (e.g., 14 days), birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts of a specific species.

  • The oocyst dose is selected to induce a moderate level of coccidiosis, allowing for the evaluation of drug efficacy.

5. Data Collection:

  • Performance Parameters: Body weight and feed consumption are recorded at the start and end of the experimental period to calculate average weight gain and feed conversion ratio.

  • Mortality: Daily mortality is recorded, and the cause of death is determined.

  • Lesion Scoring: At a specific time post-infection (e.g., 6-7 days), a subset of birds from each group is euthanized, and the intestines are examined for gross lesions. Lesions are scored on a scale of 0 to 4, with 0 being normal and 4 indicating severe lesions.

  • Oocyst Counts: Fecal samples are collected from each pen at specified intervals post-infection to determine the number of oocysts per gram of feces (OPG).

6. Statistical Analysis:

  • Data on weight gain, FCR, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

start Day 1: Procure Day-Old Chicks housing House in Coccidia-Free Battery Cages start->housing diet Provide Medicated/Non-Medicated Feed housing->diet infection Day 14: Oral Inoculation with Eimeria Oocysts diet->infection data_collection Day 20-21: Data Collection infection->data_collection euthanasia Euthanize a Subset of Birds data_collection->euthanasia performance_data Record Final Body Weight and Feed Consumption data_collection->performance_data fecal_sampling Collect Fecal Samples data_collection->fecal_sampling lesion_scoring Intestinal Lesion Scoring euthanasia->lesion_scoring analysis Statistical Analysis lesion_scoring->analysis performance_data->analysis oocyst_counting Oocyst Counting (OPG) fecal_sampling->oocyst_counting oocyst_counting->analysis

Experimental workflow for coccidiostat efficacy testing.

Cross-Resistance

A significant consideration when using quinolone coccidiostats is the high potential for cross-resistance.[1] Because they share a common mechanism of action, Eimeria strains that develop resistance to one quinolone are often resistant to others in the same class. This necessitates careful management of anticoccidial programs, including rotation with drugs from different classes, to mitigate the development and spread of resistant parasite strains.

Conclusion

This compound and other quinolone coccidiostats, such as buquinolate, amquinate, and methyl benzoquate, demonstrate comparable high potency in vitro through the inhibition of the parasite's mitochondrial electron transport chain. Their shared mechanism of action, while effective, also predisposes them to cross-resistance. The selection of a particular quinolone coccidiostat in a control program should consider local resistance patterns and be part of a broader strategy of anticoccidial rotation to maintain long-term efficacy. The standardized experimental protocols outlined provide a framework for the continued evaluation of quinolone efficacy and the monitoring of resistance in Eimeria.

References

Decoquinate Formulations: A Comparative In Vivo Analysis of Microparticles vs. Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of decoquinate microparticle and nanoparticle formulations, supported by experimental data.

This compound, a quinolone derivative, has demonstrated significant potential as an antimalarial agent. However, its low aqueous solubility presents a major hurdle to its in vivo efficacy. To overcome this limitation, formulation strategies focusing on particle size reduction, such as micronization and nanonization, have been explored. This guide provides an objective comparison of the in vivo performance of this compound microparticle and nanoparticle formulations, summarizing key experimental findings to aid researchers in the development of more effective therapeutic strategies.

Data Presentation: Performance Comparison

The following table summarizes the key in vivo performance parameters of this compound microparticle and nanoparticle formulations based on a study in a murine model of malaria.

FormulationMean Particle SizeDosage for Complete Prophylactic ProtectionRelative Efficacy
MicroparticleMicrometer range20 mg/kg1x
Nanoparticle< 400 nm1.25 mg/kg~15x

Experimental Protocols

This section details the methodologies employed in the key in vivo experiments comparing this compound microparticle and nanoparticle formulations.

Formulation Preparation

Nanoparticle Formulation: this compound nanoparticles with a mean particle size of less than 400 nm were generated. While the specific proprietary methods for generating these nanoparticles are not fully detailed in the primary literature, they are designed to enhance the dissolution rate and oral bioavailability of the poorly water-soluble this compound.

Microparticle Formulation: A microparticle formulation of this compound was used as a comparator. This formulation consists of this compound particles in the micrometer size range and represents a more conventional formulation approach for poorly soluble drugs.

In Vivo Efficacy Study (Murine Malaria Model)

Animal Model:

  • Species: Mouse

  • Strain: Not specified in the provided literature.

  • Infection Model: Mice were infected with Plasmodium berghei sporozoites. This model is a standard for evaluating the prophylactic efficacy of antimalarial compounds against the liver stage of the parasite.

Dosing and Administration:

  • Route of Administration: Oral gavage.

  • Dosage:

    • Nanoparticle formulation: Doses ranging from 0.5 to 5 mg/kg were examined.

    • Microparticle formulation: A minimal effective dose of 20 mg/kg was established for comparison.

  • Dosing Schedule: A single oral dose was administered to the mice.

Efficacy Assessment:

  • Endpoint: The primary endpoint was the complete prevention of liver-stage parasite growth, providing causal prophylactic protection.

  • Methodology: The growth of the liver-stage parasites was monitored. While the specific monitoring technique is not detailed, it likely involved methods such as bioluminescence imaging of luciferase-expressing parasites or quantitative PCR to measure parasite load in the liver.

Pharmacokinetic Analysis

Detailed in vivo pharmacokinetic data comparing microparticle and nanoparticle formulations of this compound are not available in the public domain. However, the significantly higher efficacy of the nanoparticle formulation at a much lower dose strongly suggests a superior pharmacokinetic profile, likely characterized by increased oral bioavailability (higher Cmax and AUC) compared to the microparticle formulation.

General Protocol for Pharmacokinetic Studies in Mice: For a typical oral pharmacokinetic study in mice, the following protocol would be employed:

  • Animal Model: Male or female mice of a specific strain (e.g., BALB/c, C57BL/6) with a defined age and weight range would be used.

  • Dosing: A single oral dose of the this compound formulation (microparticle or nanoparticle) would be administered by gavage.

  • Blood Sampling: Blood samples would be collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is typically collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant.

  • Plasma Preparation: Plasma is separated from the blood cells by centrifugation.

  • Sample Analysis: The concentration of this compound in the plasma samples would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data would be used to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).

Mandatory Visualizations

This compound's Mechanism of Action

This compound exerts its antiparasitic effect by inhibiting the mitochondrial electron transport chain at the level of the cytochrome bc1 complex (Complex III). This inhibition disrupts the parasite's energy metabolism, leading to its death.

This compound Mechanism of Action cluster_Mitochondrion Parasite Mitochondrion cluster_ETC Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q (Ubiquinone) ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Cytochrome bc1 (Complex III) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC Parasite_Death Parasite Death ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP_Production ATP Production (Energy) ATP_Synthase->ATP_Production This compound This compound This compound->ComplexIII Inhibits

Caption: this compound inhibits the cytochrome bc1 complex in the parasite's mitochondria.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of different this compound formulations against malaria.

In Vivo Efficacy Testing Workflow cluster_Preparation Preparation Phase cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Analysis Analysis Phase Formulation_Micro This compound Microparticle Formulation Oral_Admin_Micro Oral Administration (Microparticle) Formulation_Micro->Oral_Admin_Micro Formulation_Nano This compound Nanoparticle Formulation Oral_Admin_Nano Oral Administration (Nanoparticle) Formulation_Nano->Oral_Admin_Nano Mice Group of Mice Infection Infection with P. berghei sporozoites Mice->Infection Infection->Oral_Admin_Micro Treatment Group 1 Infection->Oral_Admin_Nano Treatment Group 2 Monitor_Parasite Monitor Liver-Stage Parasite Growth Oral_Admin_Micro->Monitor_Parasite Oral_Admin_Nano->Monitor_Parasite Data_Analysis Data Analysis and Efficacy Comparison Monitor_Parasite->Data_Analysis

Caption: Workflow for comparing this compound formulations in a murine malaria model.

Conclusion

The in vivo data strongly indicates that nanoparticle formulations of this compound significantly enhance its antimalarial efficacy compared to microparticle formulations. A nanoparticle formulation provided complete prophylactic protection against P. berghei infection in mice at a dose approximately 15 times lower than that required for the microparticle formulation.[1] This marked improvement in potency is attributed to the increased surface area and enhanced dissolution rate of the nanoparticles, leading to improved oral bioavailability.

For researchers and drug development professionals, these findings highlight the critical role of formulation in maximizing the therapeutic potential of poorly soluble compounds like this compound. Further investigation into the detailed pharmacokinetic profile of this compound nanoparticle formulations is warranted to fully understand the extent of bioavailability enhancement and to optimize dosing regimens for clinical applications. The development of stable and scalable nanoparticle manufacturing processes will be crucial for the translation of this promising formulation strategy to the clinic.

References

Decoquinate Demonstrates Efficacy Against Amprolium-Resistant Eimeria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of amprolium (B1666021) in the poultry industry has led to the emergence of amprolium-resistant strains of Eimeria, the causative agent of coccidiosis. This has necessitated the exploration of alternative anticoccidial agents with different mechanisms of action. This guide provides a comparative assessment of the activity of decoquinate against amprolium-resistant Eimeria, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a quinolone anticoccidial, exhibits significant efficacy against field isolates of Eimeria spp., including those with likely resistance to other commonly used anticoccidials. Unlike amprolium, which acts as a thiamine (B1217682) antagonist, this compound disrupts the parasite's energy metabolism by inhibiting electron transport in the mitochondrial cytochrome system. This fundamental difference in their mechanisms of action suggests that cross-resistance between amprolium and this compound is unlikely. Experimental data from studies on Eimeria field isolates demonstrate that this compound can effectively control infections, leading to improved weight gain, reduced intestinal lesions, and a significant decrease in oocyst shedding.

Comparative Performance Data

The following tables summarize the performance of this compound against Eimeria field isolates with a history of exposure to various anticoccidials, suggesting a high probability of resistance. For a comparative perspective, a generalized representation of amprolium's expected performance against a resistant strain is included.

Table 1: Efficacy of this compound against Eimeria Field Isolates

Treatment GroupDosage (ppm in feed)Mean Body Weight Gain (g)Mean Cecal Lesion ScoreOocyst Production (oocysts/g feces)
Infected, Unmedicated Control0125.33.5> 1 x 10^6
This compound20205.80.20
This compound30210.50.10
This compound40212.30.00
Maduramicin (for comparison)5130.13.2> 1 x 10^5

Data adapted from a study on 20 field isolates of Eimeria spp.[1]

Table 2: Generalized Performance of Amprolium against a Resistant Eimeria Strain

Treatment GroupDosage (ppm in feed)Mean Body Weight Gain (g)Mean Cecal Lesion ScoreOocyst Production (oocysts/g feces)
Infected, Unmedicated Control0ReducedHighHigh
Amprolium125-250Minimal to no improvementHighHigh

This table represents a generalized outcome based on literature describing amprolium resistance. Specific values can vary depending on the Eimeria strain and experimental conditions.

Mechanism of Action and Resistance

The distinct mechanisms of action of this compound and amprolium are central to understanding the lack of cross-resistance.

This compound: As a quinolone, this compound targets the mitochondrial function of the Eimeria parasite. Specifically, it inhibits the electron transport chain, which is crucial for cellular respiration and energy production. This disruption of energy metabolism ultimately leads to the parasite's death.[1] Resistance to quinolones is thought to arise from the parasite's ability to use alternative biochemical pathways.

Amprolium: Amprolium is a structural analog of thiamine (Vitamin B1) and acts as a competitive antagonist. It blocks the thiamine transporter in Eimeria, preventing the uptake of this essential vitamin. Thiamine is a vital cofactor for key enzymes in carbohydrate metabolism. By depriving the parasite of thiamine, amprolium disrupts its metabolic processes. Resistance to amprolium can develop through modifications in the parasite's thiamine uptake mechanisms.

cluster_this compound This compound's Mechanism of Action cluster_amprolium Amprolium's Mechanism of Action This compound This compound Mitochondrion Eimeria Mitochondrion This compound->Mitochondrion Enters ETC Electron Transport Chain This compound->ETC Inhibits Mitochondrion->ETC ATP_D ATP Production (Energy) ETC->ATP_D Drives Amprolium Amprolium Thiamine_Transporter Thiamine Transporter Amprolium->Thiamine_Transporter Blocks (Competitive Antagonist) Thiamine Thiamine (Vitamin B1) Thiamine->Thiamine_Transporter Binds to Metabolism Carbohydrate Metabolism Thiamine_Transporter->Metabolism Enables

Caption: Mechanisms of action for this compound and amprolium.

Experimental Protocols

The assessment of anticoccidial drug efficacy is typically conducted through standardized Anticoccidial Sensitivity Tests (ASTs). The following is a detailed methodology for such an experiment.

1. Parasite Isolate:

  • An amprolium-resistant field isolate of Eimeria tenella is obtained from a commercial poultry farm with a documented history of amprolium use and suspected resistance.

  • The isolate is propagated in coccidia-free chickens to obtain a sufficient number of oocysts for the experiment. Oocysts are collected from the feces, sporulated in a 2.5% potassium dichromate solution with aeration, and quantified using a McMaster chamber.

2. Experimental Animals and Housing:

  • Day-old broiler chickens are raised in a coccidia-free environment until they are of a suitable age for infection (e.g., 14 days old).

  • Birds are randomly allocated to different treatment groups and housed in wire-floored cages to prevent reinfection.

3. Diet and Treatment:

  • A basal diet free of any anticoccidial medication is provided to all groups.

  • The treatment groups receive the basal diet supplemented with either this compound at various concentrations (e.g., 20, 30, 40 ppm) or amprolium (e.g., 125 ppm).

  • Medicated feed is provided from 2 days before infection until the end of the experimental period.

  • Control groups include an uninfected, unmedicated group and an infected, unmedicated group.

4. Infection:

  • On day 0 of the experiment (e.g., at 16 days of age), each bird in the infected groups is orally inoculated with a standardized dose of sporulated E. tenella oocysts (e.g., 5 x 10^4 oocysts per bird).

5. Data Collection and Evaluation Parameters:

  • Body Weight Gain: Individual bird weights are recorded at the beginning (day 0) and end of the experiment (e.g., day 7 post-infection) to calculate weight gain.

  • Lesion Scoring: On day 7 post-infection, a subset of birds from each group is euthanized, and the ceca are examined for lesions. Lesions are scored on a scale of 0 to 4, where 0 indicates no gross lesions and 4 indicates severe lesions and mortality.

  • Oocyst Production: Fecal samples are collected from each group for a set period (e.g., from day 5 to day 7 post-infection). The number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

  • Anticoccidial Index (ACI): The ACI is calculated to provide an overall measure of drug efficacy. A common formula is: ACI = (% Survival + % Relative Weight Gain) - (Lesion Index + Oocyst Index) Indices for lesion and oocyst scores are typically scaled values.

6. Statistical Analysis:

  • Data on weight gain, lesion scores, and oocyst counts are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatment groups.

cluster_workflow Experimental Workflow for Anticoccidial Sensitivity Testing A Day-old Chicks in Coccidia-free Environment B Random Allocation to Treatment Groups A->B C Medicated Feed Administration (Day -2) B->C D Oral Infection with Amprolium-Resistant Eimeria (Day 0) C->D E Data Collection (Days 5-7 post-infection) D->E F Body Weight Gain Measurement E->F G Lesion Scoring E->G H Oocyst Counting (OPG) E->H I Data Analysis and Efficacy Assessment F->I G->I H->I

Caption: A typical experimental workflow for assessing anticoccidial efficacy.

Conclusion

The available evidence strongly indicates that this compound is a highly effective anticoccidial agent for the control of Eimeria infections in poultry, particularly in situations where amprolium resistance is prevalent. Its distinct mechanism of action, targeting the parasite's mitochondrial respiration, makes it a valuable tool in rotation or shuttle programs designed to mitigate the development of drug resistance and maintain flock health and productivity. Researchers and drug development professionals should consider the strategic use of this compound to manage coccidiosis effectively in the face of evolving resistance patterns.

References

Head-to-Head Trial: Decoquinate vs. Monensin in Broiler Chickens

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous effort to optimize broiler production and manage coccidiosis, a parasitic disease of significant economic impact, the selection of effective anticoccidial agents is paramount. This guide provides a comparative analysis of two widely used anticoccidials, decoquinate, a chemical coccidiostat, and monensin (B1676710), an ionophore antibiotic. The data presented is derived from a head-to-head trial designed to evaluate their respective efficacies on broiler performance and coccidiosis control under controlled experimental conditions.

Performance and Efficacy Data

The following tables summarize the key performance indicators and anticoccidial efficacy of this compound and monensin in broiler chickens subjected to a coccidiosis challenge.

Table 1: Broiler Performance Parameters

Treatment GroupFinal Body Weight Gain (kg)Feed Conversion Ratio (FCR)Mortality (%)
This compound (27.2 g/ton )1.701.9010
Monensin (110 g/ton )1.761.9616.67
Infected, Non-Medicated1.632.0620
Uninfected, Non-Medicated1.821.930

Table 2: Anticoccidial Efficacy

Treatment GroupAverage Oocyst Count (oocysts per gram of feces)
This compound (27.2 g/ton )29,900
Monensin (110 g/ton )34,200
Infected, Non-Medicated45,000
Uninfected, Non-Medicated0

Experimental Protocol

A study was conducted to evaluate the comparative efficacy of several anticoccidial drugs, including this compound and monensin, in broiler chicks.[1]

Animal Husbandry:

  • A total of 240 day-old broiler chicks were procured for the experiment.[1]

  • The chicks were randomly allocated into eight experimental groups, with each group comprising thirty birds.[1]

  • All groups were housed under identical conditions of temperature, humidity, and ventilation for a duration of 42 days, with continuous 24-hour lighting provided.[1]

  • Feed and water were available ad libitum throughout the experimental period.[1]

Treatment Groups:

  • Group A (this compound): Received feed supplemented with Deccox® containing 6% this compound at a rate of 27.2 g/ton of feed.[1]

  • Group C (Monensin): Received feed supplemented with Elancoban® containing 13.2% monensin sodium at a rate of 110 g/ton of feed.[1]

  • Group G (Infected, Non-Medicated): Served as the positive control group, infected with coccidiosis but received no medication.[1]

  • Group H (Uninfected, Non-Medicated): Served as the negative control group, neither infected nor medicated.[1]

Coccidiosis Challenge:

  • All groups, except for the uninfected, non-medicated control group, were challenged with coccidial oocysts. The specific Eimeria species and infection dose were not detailed in the provided summary.

Data Collection:

  • Performance Parameters: Feed consumption, body weight gain, and feed conversion ratio (FCR) were recorded for the entire 42-day experimental period. Mortality was also monitored and recorded for each group.[1]

  • Anticoccidial Efficacy: Fecal samples were collected from each group on the 5th, 6th, and 7th days post-infection to determine the oocyst count per gram of feces.[1]

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatments Treatment Administration cluster_challenge Coccidiosis Challenge cluster_data Data Collection start Procurement of 240 day-old broiler chicks randomization Random allocation into 8 groups (n=30) start->randomization housing Standard housing conditions for 42 days randomization->housing This compound This compound (27.2 g/ton) monensin Monensin (110 g/ton) infected_control Infected, Non-Medicated uninfected_control Uninfected, Non-Medicated infection Infection with Coccidial Oocysts (except uninfected control) This compound->infection monensin->infection infected_control->infection performance Performance Parameters (Weight Gain, FCR, Mortality) uninfected_control->performance efficacy Oocyst Counting (Days 5, 6, 7 post-infection) uninfected_control->efficacy infection->performance infection->efficacy

References

Comparative Proteomics of Decoquinate-Treated vs. Untreated Parasites: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, direct comparative proteomic studies on decoquinate-treated versus untreated Eimeria parasites have not been extensively published. This guide provides a comprehensive overview of this compound's mechanism of action and presents comparative proteomic data from studies on Eimeria treated with other anticoccidial drugs. These data serve as a valuable proxy for understanding potential proteomic changes and for designing future experiments with this compound.

This compound is a quinolone-derivative anticoccidial agent widely used in veterinary medicine to control coccidiosis in poultry and livestock.[1] Its primary mode of action is the disruption of the parasite's mitochondrial function, offering a specific target for drug development and resistance studies.[2][3]

Mechanism of Action of this compound

This compound targets the mitochondrial electron transport chain, a critical pathway for cellular respiration and energy production in parasites.[2] Specifically, it acts as an inhibitor of the cytochrome bc1 complex (Complex III), binding to the Q_o_ (ubiquinol-oxidizing) site.[4][5] This inhibition blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c, which disrupts the mitochondrial membrane potential and halts ATP synthesis, ultimately leading to the parasite's death.[4] This action is most effective against the early stages of the parasite's life cycle, particularly the sporozoites, arresting their development.[1] Recent studies have identified specific non-synonymous mutations in the cytochrome b gene in this compound-resistant strains of Eimeria tenella, confirming this as the primary target.

cluster_Mitochondrion Parasite Mitochondrion Complex_I Complex I (NADH Dehydrogenase) Ubiquinone Ubiquinone (Q Pool) Complex_I->Ubiquinone e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cyt_C Cytochrome c Complex_III->Cyt_C e- Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_C->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient ATP ATP ATP_Synthase->ATP Produces This compound This compound This compound->Complex_III Inhibits Electron Transfer

Caption: Mechanism of this compound Action.

Comparative Proteomics Data (Based on Other Anticoccidials)

While this compound-specific data is unavailable, studies on other anticoccidial drugs provide insight into the types of proteomic changes that can be expected when parasite metabolism is disrupted. Below are summaries of differentially expressed proteins in Eimeria tenella when treated with triazine derivatives (Nitromezuril and Ethanamizuril) and in strains resistant to the ionophore Monensin.

Table 1: Differentially Expressed Proteins in E. tenella Merozoites Treated with Triazines

This data is derived from a label-free quantitative proteomics study on second-generation merozoites of E. tenella treated with Nitromezuril (NZL) and Ethanamizuril (EZL).[6]

Protein Accession (Uniprot)Protein Name/DescriptionTreatment GroupRegulationFunction/Pathway
K7PQA8Elongation factor 2NZL & EZLUpregulatedProtein Synthesis
A0A0S2D0G640S ribosomal protein S3NZL & EZLUpregulatedProtein Synthesis
K7Q5X8ATP synthase subunit alphaNZL & EZLUpregulatedEnergy Metabolism
K7Q463Heat shock protein 70NZL & EZLUpregulatedStress Response
K7Q6A9Surface antigen (SAG)NZL & EZLDownregulatedHost Invasion, Immune Evasion
K7PLM6Microneme protein 1 (MIC1)EZLDownregulatedHost Cell Attachment/Invasion
K7PKA9Rhoptry proteinEZLDownregulatedHost Cell Invasion
Table 2: Regulated Proteins in Monensin-Resistant E. tenella Strains

This data summarizes findings from a TMT-based quantitative proteomic comparison between Monensin-sensitive and resistant field strains of E. tenella.[7]

Protein NameRegulation in Resistant StrainPutative Function
ActinUpregulatedCytoskeleton, Motility, Invasion
Microneme protein 4 (MIC4)DownregulatedHost Cell Attachment/Invasion
Heat shock protein 90UpregulatedStress Response, Protein Folding
EnolaseUpregulatedGlycolysis, Energy Metabolism
14-3-3 proteinUpregulatedSignal Transduction, Cell Cycle

Experimental Protocols

The following are generalized protocols for comparative proteomic analysis of Eimeria parasites, based on methodologies reported in the literature.[6][8]

Parasite Preparation and Drug Treatment
  • Parasite Propagation: Eimeria tenella strains are propagated in coccidia-free chickens. Oocysts are collected, sporulated in 2.5% potassium dichromate, and stored at 4°C.

  • Infection and Merozoite Collection: For in vivo drug studies, chickens are infected with sporulated oocysts. At a specified time post-infection (e.g., to collect second-generation merozoites), the relevant tissue (e.g., ceca) is harvested. Merozoites are isolated from host cells through mechanical disruption and purified using filtration and centrifugation.

  • Drug Treatment: The treatment group receives feed containing the anticoccidial drug (e.g., this compound at a specified ppm) starting from one day before infection. The control group receives non-medicated feed.

Protein Extraction and Digestion
  • Cell Lysis: Purified parasite pellets are resuspended in lysis buffer (e.g., 8 M Urea, 100 mM TEAB, pH 8.5) and subjected to sonication on ice to ensure complete cell disruption.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Proteins are reduced with dithiothreitol (B142953) (DTT) to break disulfide bonds.

    • Cysteine residues are alkylated with iodoacetamide (B48618) (IAA) to prevent disulfide bonds from reforming.

    • The protein solution is diluted, and trypsin is added at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) for overnight digestion at 37°C.

Mass Spectrometry (LC-MS/MS) Analysis

This protocol describes a typical label-free quantification (LFQ) workflow. For TMT or other labeling strategies, specific labeling steps would occur after digestion.

  • Peptide Desalting: The digested peptide mixture is desalted and cleaned using a C18 solid-phase extraction column.

  • LC-MS/MS Analysis:

    • Peptides are separated by reverse-phase liquid chromatography (LC) using a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by a high-resolution mass spectrometer (e.g., Q Exactive series).

    • The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it acquires a full MS scan followed by MS/MS scans of the most abundant precursor ions.

Data Processing and Analysis
  • Database Searching: The raw MS data files are processed using software like MaxQuant.[6] Peptide spectra are searched against a relevant protein database (e.g., Uniprot Eimeria tenella). Search parameters include specifying the enzyme (trypsin), fixed modifications (carbamidomethylation of cysteine), and variable modifications (e.g., oxidation of methionine).

  • Protein Quantification: For LFQ, protein intensities are calculated based on the intensities of their corresponding peptides. For labeled methods, reporter ion intensities are used.

  • Statistical Analysis: Differentially expressed proteins are identified based on statistical tests (e.g., t-test) using a defined fold-change threshold (e.g., >1.5 or <0.67) and a p-value or FDR cutoff (e.g., <0.05).

  • Bioinformatics Analysis: Functional annotation and pathway analysis of the differentially expressed proteins are performed using databases like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG).

cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_Analysis Data Analysis Control Untreated Parasites Lysis Protein Extraction (Lysis & Sonication) Control->Lysis Treated This compound-Treated Parasites Treated->Lysis Digestion Reduction, Alkylation, & Trypsin Digestion Lysis->Digestion LC Peptide Separation (Liquid Chromatography) Digestion->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Search Database Search (e.g., MaxQuant) MSMS->Search Quant Protein Identification & Quantification (LFQ) Search->Quant Stats Statistical Analysis (Fold Change & P-value) Quant->Stats Bioinfo Bioinformatics (GO/KEGG Enrichment) Stats->Bioinfo

Caption: General Proteomics Workflow.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Decoquinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Decoquinate, a quinolone-derivative coccidiostat. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE) and Exposure Control

When handling this compound, particularly in its powder form, engineering controls such as handling in a well-ventilated place are the first line of defense.[1] Personal Protective Equipment serves as a critical secondary barrier.

Protection Type Specific Requirement Standard/Reference
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical impermeable gloves.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] A dust mask is essential when pouring, mixing, or transferring.[2]NIOSH (US) approved respirator.[3]
General Hygiene Do not eat, drink, or smoke while handling. Wash hands and exposed skin before breaks and after work.[4][5]---

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is below 25°C (77°F).[4][6]

  • Store apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[1][4]

2. Handling and Use:

  • Always handle this compound in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Avoid contact with skin and eyes.[1]

  • When mixing into feed, do so immediately before administration and discard any unused portions.[6]

3. Emergency Procedures:

Emergency Situation Immediate Action
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Eye Contact Flush the eye(s) out with running water for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice.
Ingestion DO NOT induce vomiting. If the person is conscious, wash their mouth out with water. Seek medical advice immediately.[4]
Fire Use carbon dioxide, alcohol-resistant foam, dry powder, or water spray to extinguish.[4][5] Firefighters should wear self-contained breathing apparatus and full protective gear.[5]
Accidental Release/Spill Shut off all sources of ignition. Stop the leak if it is safe to do so. Absorb the spill with an inert material (e.g., sand). Collect the spilled material into labeled containers for disposal, minimizing dust generation. Decontaminate the spill area with detergent and water.[4]

4. Disposal Plan:

  • Contaminated material must be disposed of at an approved landfill or other approved facility in accordance with local, regional, and national requirements.[4]

  • Avoid the contamination of any water supply with the product or empty container.[4]

  • Do not let the chemical enter drains.[1] If not recycling, break, crush, or puncture and deliver empty packaging to an approved waste management facility.

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don Personal Protective Equipment (PPE) b Ensure Proper Ventilation a->b c Retrieve this compound from Storage b->c d Weigh/Measure in Ventilated Area c->d e Perform Experimental Procedure d->e f Decontaminate Work Surfaces e->f g Dispose of Waste in Labeled Containers f->g h Remove and Dispose of/Clean PPE g->h i Wash Hands Thoroughly h->i

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.